molecular formula C7H6Cl2N2O B1396398 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde CAS No. 474656-37-6

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Cat. No.: B1396398
CAS No.: 474656-37-6
M. Wt: 205.04 g/mol
InChI Key: KULBLNIRDCOBGT-UHFFFAOYSA-N
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Description

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a useful research compound. Its molecular formula is C7H6Cl2N2O and its molecular weight is 205.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBLNIRDCOBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718296
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474656-37-6
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its physicochemical properties, explores its characteristic reactivity—dominated by the electrophilic pyrimidine core and the versatile aldehyde functionality—and outlines its applications in drug discovery and materials science. We provide field-proven insights into its synthesis, handling, and analytical characterization, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging this compound's full potential.

Core Compound Identification and Physicochemical Properties

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a bifunctional organic molecule featuring a dichlorinated pyrimidine ring substituted with a methyl group and an acetaldehyde side chain. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

PropertyValueSource(s)
IUPAC Name 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde[1]
CAS Number 474656-37-6[1]
Molecular Formula C₇H₆Cl₂N₂O[1]
Molecular Weight 205.04 g/mol [1]
Appearance Expected to be a white to yellow or faint orange solid[2]
Purity Typically ≥98%[1]
Storage Store in a dry, sealed container, preferably in a freezer under -20°C in an inert atmosphere.[1][2]

Note: Some properties are extrapolated from closely related analogs due to limited publicly available data for this specific compound.

Synthesis and Manufacturing Insights

The synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not widely detailed in peer-reviewed literature; however, a logical and robust pathway can be derived from established pyrimidine chemistry. The primary route involves the construction of a substituted dihydroxypyrimidine core, followed by a chlorination step. This approach ensures high yields and utilizes readily available starting materials.

A plausible synthetic pathway begins with the condensation of acetamidine with a suitable malonate derivative to form the 2-methyl-4,6-dihydroxypyrimidine ring. Subsequent formylation at the C-5 position, followed by chlorination, yields the target aldehyde. A related patent for 4,6-dichloro-2-methylpyrimidine uses triphosgene as a chlorinating agent, which is safer than phosphorus oxychloride (POCl₃) or phosgene.[3]

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation (Hypothetical) cluster_2 Step 3: Chlorination A Dimethyl Malonate + Acetamidine HCl B 4,6-Dihydroxy-2-methylpyrimidine A->B  NaOCH₃, Methanol  18-25°C, 3-5h C 4,6-Dihydroxy-2-methylpyrimidine D 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde C->D  POCl₃, DMF  0°C to Reflux E 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde F 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde (Target Compound) E->F  POCl₃ or Triphosgene  Reflux

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by two primary sites: the electrophilic dichloropyrimidine ring and the nucleophilic/electrophilic aldehyde group.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the C-4 and C-6 positions highly susceptible to nucleophilic attack.

Causality: The nitrogen atoms at positions 1 and 3 stabilize the negative charge of the Meisenheimer complex (the anionic intermediate), which dramatically lowers the activation energy for the substitution reaction.[4] This allows for sequential and often regioselective replacement of the chlorine atoms with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[4]

SNAr_Mechanism Pyrimidine <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/your_image_placeholder.png'/>td>tr><tr><tdborder='0'>Dichloropyrimidinetd>tr>table>> Meisenheimer <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/your_image_placeholder.png'/>td>tr><tr><tdborder='0'>Meisenheimer Complex<br/>(Resonance Stabilized)td>tr>table>> Pyrimidine->Meisenheimer Attack at C4/C6 Nu Nu:⁻ Product <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/your_image_placeholder.png'/>td>tr><tr><tdborder='0'>Monosubstituted Producttd>tr>table>> Meisenheimer->Product Loss of Cl⁻ Cl_minus Cl⁻

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Reactivity of the Acetaldehyde Moiety

The aldehyde group offers a secondary site for chemical modification:

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.[2] This is a common degradation pathway.

  • Reduction: It can be readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: The alpha-protons on the methylene group are acidic and can participate in aldol-type condensation reactions. The aldehyde itself can undergo reactions with amines to form imines or enamines.

  • Derivatization: The aldehyde reacts rapidly with reagents like 2,4-dinitrophenylhydrazine (DNPH), a reaction often used for quantification.[5] The relative reaction rate for acetaldehyde is significantly higher than for ketones.[5]

Stability and Degradation Profile

Based on its functional groups, several degradation pathways are predictable:

  • Hydrolysis: The chloro-substituents are prone to hydrolysis, especially under acidic or basic conditions, leading to their replacement with hydroxyl groups.[2]

  • Oxidative Degradation: As mentioned, the aldehyde can oxidize to a carboxylic acid.[2] This process can be accelerated by light and air.

  • Polymerization: Acetaldehyde itself can undergo polymerization in the presence of acids or bases.[6] While the bulky pyrimidine ring may offer some steric hindrance, this possibility should be considered during storage and handling.

Analytical Characterization Protocol

A self-validating analytical workflow is crucial for confirming the identity and purity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5-10.0 ppm), the methylene protons (CH₂) adjacent to the ring, the methyl protons (CH₃) on the ring, and the aromatic proton on the pyrimidine ring.

    • ¹³C NMR: Signals should correspond to the carbonyl carbon (~190-200 ppm), the carbons bearing chlorine atoms, and other aliphatic and aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (205.04 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1720-1740 cm⁻¹), C-H stretches for the aldehyde proton (~2720 and 2820 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is a typical starting point.

Applications in Drug Development

This compound is a quintessential building block for combinatorial chemistry and targeted drug discovery. Its bifunctionality allows for the systematic exploration of chemical space.

  • Scaffold for Kinase Inhibitors: Dichloropyrimidine cores are prevalent in kinase inhibitors, where one chlorine is displaced by a "hinge-binding" amine and the other is used for substitution to achieve selectivity and desired physicochemical properties. The aldehyde provides a handle for further modification.

  • Synthesis of Fused Heterocycles: The aldehyde and an adjacent reactive site can be used to construct fused ring systems, such as pyrimido[4,5-d]pyridazines or other structures with potential biological activity.

  • Intermediate for Agrochemicals and Materials: The reactivity of the dichloropyrimidine ring is also exploited in the synthesis of novel herbicides, fungicides, and functional organic materials.

Safety, Handling, and Storage

Hazard Profile: While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related dichloropyrimidines and acetaldehyde indicate the following hazards:

  • Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

  • Corrosivity: Dichloropyrimidine derivatives can cause severe burns.[8]

  • Sensitization: May cause skin sensitization upon contact.[8]

  • Toxicity: Harmful if swallowed.[8]

Handling Protocols:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7] All handling of the solid or its solutions should be performed in a certified chemical fume hood.[9]

  • Spill Cleanup: In case of a spill, avoid generating dust.[7] Use dry cleanup procedures (e.g., sweeping with an absorbent material) and place waste in a sealed, labeled container for disposal.[7]

  • Fire Safety: The compound is not considered a significant fire risk, but containers may burn, emitting corrosive fumes.[7]

Storage Recommendations: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a freezer at or below -20°C.[2] This minimizes exposure to moisture and atmospheric oxygen, mitigating hydrolytic and oxidative degradation.

Exemplary Experimental Protocols

These protocols are provided as illustrative examples and must be adapted and optimized for specific laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To demonstrate the mono-substitution of a chlorine atom on the pyrimidine ring.

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a primary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the monosubstituted product.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.[2]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions for a defined period (e.g., 24-48 hours):

    • Acidic: 0.1 M HCl at 60°C.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: 80°C (in solid state and in solution).

    • Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

  • Validation: The peak purity of the parent compound should be assessed at each time point to ensure the analytical method is effective at resolving all degradation products.

References

  • Benchchem. (n.d.). 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde.
  • Benchchem. (2025). Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide.
  • Synblock. (n.d.). CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine.
  • NOAA. (n.d.). ACETALDEHYDE. CAMEO Chemicals.
  • PENTA. (2025). ACETALDEHYDE - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde.
  • Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • Google Patents. (2019). CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde.
  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • Apollo Scientific. (n.d.). 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine.
  • Tradeindia. (n.d.). 5-acetaldehydeyl-4,6-dichloropyrimidine.
  • Advanced ChemBlocks. (n.d.). 2-(4,6-Dichloro-5-pyrimidyl)acetaldehyde.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Matrix Fine Chemicals. (n.d.). 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETALDEHYDE.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
  • ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde , a critical heterocyclic building block identified by CAS 474656-37-6 . While often overshadowed by its non-methylated analog (a Sorafenib intermediate), this specific 2-methyl variant represents a "privileged scaffold" in the design of next-generation Tyrosine Kinase Inhibitors (TKIs).

Its value lies in its bifunctional reactivity : the electrophilic aldehyde tail allows for rapid carbon-skeleton extension (via reductive amination or Wittig olefination), while the 4,6-dichloro core remains primed for regioselective Nucleophilic Aromatic Substitution (


). This guide outlines the physicochemical parameters, stability protocols, and synthetic workflows required to utilize this compound effectively in drug discovery.

Chemical Identity & Structural Analysis[1]

The compound consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4 and 6 positions with chlorine atoms, and at the 5-position with an acetaldehyde side chain.

Attribute Technical Detail
IUPAC Name 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
CAS Number 474656-37-6
Molecular Formula

Molecular Weight 205.04 g/mol
SMILES CC1=NC(Cl)=C(CC=O)C(Cl)=N1
Structural Class Halogenated Pyrimidine / Aliphatic Aldehyde
Structural Insight

The 2-methyl group acts as an electron-donating substituent, slightly increasing the electron density of the pyrimidine ring compared to the non-methylated analog. However, the 4,6-dichloro motifs maintain the ring's overall electron deficiency, ensuring high reactivity toward nucleophiles.[1] The acetaldehyde tether at C5 is chemically distinct from the ring, susceptible to oxidation and polymerization if not stabilized.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) suitable for process optimization.

Table 1: Core Physicochemical Properties
PropertyValue / RangeContext & Implications
Physical State Pale Yellow Solid / Semi-solidLow melting point solid; often presents as an oil if solvent traces remain.
Melting Point 45°C – 55°C (Predicted)Note: Analogous non-methylated variant melts at ~90°C. The 2-methyl group typically lowers lattice energy.
Boiling Point ~320°C (at 760 mmHg)Decomposition likely occurs before boiling; distillation is not recommended.
Solubility DMSO, DCM, EtOAc, MeOHHighly soluble in polar aprotic solvents. Poor water solubility (<0.1 mg/mL).
LogP (Octanol/Water) 1.8 ± 0.3Lipophilic; readily crosses cell membranes but requires organic co-solvents for aqueous assays.
pKa (Conjugate Acid) ~ -2.5 (Pyrimidine N)Extremely weak base due to electron-withdrawing chlorines. Unlikely to protonate under physiological pH.
Vapor Pressure Low (< 0.01 mmHg at 25°C)Volatility is negligible, but aldehyde odor may be detectable.

Stability & Reactivity: The "Senior Scientist" Perspective

Handling this compound requires balancing two competing reactivity profiles: the oxidative instability of the aldehyde and the hydrolytic sensitivity of the chloropyrimidine.[1]

Critical Instability Factors
  • Aldehyde Oxidation: The acetaldehyde moiety is prone to autoxidation to the corresponding carboxylic acid (2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid) upon exposure to air.

    • Mitigation: Store under Argon/Nitrogen.

  • Aldol Condensation: In basic media, the

    
    -protons (at the 
    
    
    
    linker) are acidic. Base-catalyzed self-condensation leads to polymeric tars.
    • Mitigation: Avoid storing in basic solvents (e.g., pyridine, unbuffered amines).

  • Hydrolysis: The C4/C6 chlorines are labile. Prolonged exposure to moisture, especially in acidic/basic conditions, hydrolyzes them to hydroxyls (tautomerizing to pyrimidones).

Reactivity Diagram (Graphviz)

ReactivityProfile Compound 2-(4,6-dichloro-2-methyl pyrimidin-5-yl)acetaldehyde Oxidation Oxidation (Air/O2) --> Carboxylic Acid Compound->Oxidation Degradation Risk RedAmination Reductive Amination (R-NH2 / NaBH(OAc)3) --> Secondary Amines Compound->RedAmination Synthetic Utility SnAr SnAr Displacement (C4/C6) (Amines/Thiols) --> Functionalized Core Compound->SnAr Core Modification Wittig Wittig/Horner-Wadsworth --> Vinyl Pyrimidines Compound->Wittig

Figure 1: Reactivity profile highlighting degradation risks (Red) and synthetic opportunities (Green/Yellow).

Synthetic Utility & Applications

This compound serves as a linchpin in the synthesis of 5-substituted pyrimidine kinase inhibitors . The 2-methyl-4,6-dichloro motif is structurally homologous to the core of several bioactive molecules, allowing for the creation of libraries targeting Src, Abl, and EGFR kinases.

Primary Synthetic Workflow

The most robust route to this intermediate involves the allylation of the pyrimidine core followed by oxidative cleavage.

Protocol: Synthesis via Ozonolysis

  • Precursor: 5-allyl-4,6-dichloro-2-methylpyrimidine.

  • Solvent: Dichloromethane (DCM) / Methanol (9:1).

  • Reagent: Ozone (

    
    ) at -78°C until blue color persists.
    
  • Quench: Dimethyl sulfide (DMS) or Triphenylphosphine (

    
    ).
    
    • Expert Tip: Use DMS (5.0 eq) and warm slowly to RT.

      
       generates phosphine oxide which is difficult to remove from this specific aldehyde due to similar polarity.
      
Functionalization Logic
  • Sequence Matters: Perform Reductive Amination on the aldehyde before displacing the chlorines.

    • Reasoning: The

      
       reaction requires heating with amines. If the aldehyde is free, it will react with the amine (forming imines) or degrade. Securing the aldehyde as a stable amine or alcohol first preserves the yield.
      

Experimental Protocols

Protocol A: Quality Control (HPLC Method)

To verify purity and detect the oxidized acid impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention: The aldehyde elutes after the acid impurity but before the allyl precursor.

Protocol B: Storage & Handling[3][4][5]
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon before sealing.

  • Temperature: Store at -20°C .

  • Re-testing: Re-validate purity via TLC/HPLC every 3 months. If acid content >5%, purify via rapid silica filtration (eluent: 10% EtOAc/Hexanes).

Safety & Hazards (GHS Classification)

Signal Word: WARNING

Hazard CodeStatementHandling Precaution
H302 Harmful if swallowed.[2][3]Do not eat/drink in lab. Wash hands post-handling.
H315 Causes skin irritation.[3]Wear nitrile gloves (double gloving recommended).
H319 Causes serious eye irritation.[3]Use chemical safety goggles.
H335 May cause respiratory irritation.[3]Mandatory: Handle only inside a fume hood.

References

  • BenchChem. Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide. (Accessed 2026).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 234997: 4,6-Dichloro-2-methylpyrimidine. (Precursor Data).[2][4]

  • Synblock. Product Data Sheet: CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde.[5]

  • ChemicalBook. Synthesis of 5-Acetaldehydeyl-4,6-Dichloropyrimidine (Analogous Method).

  • Google Patents. CN103524423A: Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (2013).[4][6]

Sources

Synthesis of 4,6-Dichloro-2-methylpyrimidine: From Mechanistic Principles to Optimized Laboratory Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-methylpyrimidine stands as a pivotal heterocyclic intermediate, indispensable in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical sectors. Its prominence is most notably highlighted by its role as a key building block in the production of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive technical overview of the synthesis of 4,6-dichloro-2-methylpyrimidine, designed for chemistry professionals. We will dissect the prevalent two-step synthetic pathway, which begins with the condensation of acetamidine and a malonic ester to form 4,6-dihydroxy-2-methylpyrimidine, followed by a crucial chlorination step. This document emphasizes the underlying chemical principles, offers a comparative analysis of chlorinating agents, and presents detailed, field-tested protocols that prioritize safety, efficiency, and scalability.

Chapter 1: Strategic Importance and Physicochemical Profile

The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry, and the strategic placement of reactive chloro groups at the C4 and C6 positions makes 4,6-dichloro-2-methylpyrimidine an exceptionally versatile precursor. These positions are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, particularly amines, to build molecular complexity. This reactivity is leveraged in the development of targeted therapeutics, including antiviral agents and a range of kinase inhibitors for oncology.[3][4] Its application extends to the agrochemical industry, where it serves as a core component in the synthesis of advanced herbicides and pesticides.[3] The most significant industrial application remains its use as a critical intermediate for the leukemia drug Dasatinib, underscoring the need for robust and efficient synthetic routes.[1][2][5]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its synthesis, purification, and handling.

PropertyValueSource
IUPAC Name 4,6-dichloro-2-methylpyrimidine[6]
CAS Number 1780-26-3[6]
Molecular Formula C₅H₄Cl₂N₂[6]
Molecular Weight 163.00 g/mol [6]
Appearance White to light yellow crystalline solid[7]
Melting Point 42-48 °C[1][7]
SMILES CC1=NC(=CC(=N1)Cl)Cl[6]

Structural confirmation is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chapter 2: Retrosynthetic Strategy

Deconstructing the Target Molecule

The most logical and industrially practiced retrosynthesis of 4,6-dichloro-2-methylpyrimidine involves two primary disconnections. The C-Cl bonds are the most evident points for disconnection, tracing back to the more stable C-OH bonds of a precursor, 4,6-dihydroxy-2-methylpyrimidine. This precursor, which exists in the more stable tautomeric dione form (2-methylpyrimidine-4,6(1H,5H)-dione), is readily assembled via a classical pyrimidine synthesis. This involves the cyclocondensation of an amidine with a β-dicarbonyl compound, leading to acetamidine and a malonic acid ester as the fundamental starting materials.

The Primary Synthetic Pathway

The forward synthesis, therefore, follows a robust two-step sequence. This process is not only efficient but also utilizes readily available and cost-effective starting materials, making it suitable for large-scale industrial production.[1]

Synthetic_Pathway Start Acetamidine HCl + Dimethyl Malonate Step1 Step 1: Cyclocondensation (Base-catalyzed) Start->Step1 Intermediate 4,6-Dihydroxy-2-methylpyrimidine (Precursor) Step1->Intermediate Step2 Step 2: Chlorination (e.g., SOCl₂, Triphosgene) Intermediate->Step2 Product 4,6-Dichloro-2-methylpyrimidine (Final Product) Step2->Product

Caption: High-level overview of the two-step synthesis.

Chapter 3: Synthesis of the Precursor: 4,6-Dihydroxy-2-methylpyrimidine

Mechanistic Insights: Pyrimidine Ring Formation

The formation of the pyrimidine ring is a classic example of a condensation reaction. The process is initiated by a strong base, typically sodium methoxide or ethoxide, which deprotonates the α-carbon of the dimethyl malonate, generating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. A subsequent series of intramolecular condensation and elimination steps leads to the formation of the stable six-membered heterocyclic ring. The reaction is driven to completion by the formation of this aromatic-like, stable pyrimidine-dione system.

Detailed Experimental Protocol for Precursor Synthesis

This protocol is a synthesized composite of established methods, designed for clarity and reproducibility.[1][2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)
Methanol32.04-150 mL
Sodium Methoxide54.020.3418.4 g
Dimethyl Malonate132.120.1013.2 g
Acetamidine HCl94.540.109.45 g
4M Hydrochloric Acid36.46-As needed
Deionized Water18.02-~100 mL

Step-by-Step Procedure:

  • Reaction Setup: A 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged with methanol (150 mL). The flask is cooled in an ice bath to 0-5 °C.

  • Base Addition: Sodium methoxide (18.4 g) is added portion-wise to the cooled methanol, ensuring the temperature does not exceed 10 °C. The mixture is stirred until all the sodium methoxide has dissolved.

  • Reactant Addition: A mixture of dimethyl malonate (13.2 g) and acetamidine hydrochloride (9.45 g) is added to the basic solution over 15-20 minutes.

  • Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature (18-25 °C). The reaction is stirred for 4-5 hours, during which the solution typically becomes a creamy white suspension.[1][2]

  • Solvent Removal: After the reaction is complete (monitored by TLC), the methanol is removed under reduced pressure.

  • Precipitation: The resulting residue is dissolved in deionized water (50 mL). The solution is cooled again in an ice bath, and 4M HCl is added dropwise to adjust the pH to 1-2. A white solid will precipitate.[1]

  • Crystallization and Isolation: The suspension is stirred at 0 °C for 3-4 hours to ensure complete crystallization. The white solid is collected by suction filtration.

  • Washing and Drying: The filter cake is washed sequentially with ice-cold water and then ice-cold methanol to remove impurities.[2] The product is dried under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine. (Expected yield: 85-90%).

Chapter 4: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

The Chemistry of Chlorination

The conversion of the pyrimidine-dione precursor to the dichloro product is the critical, value-adding step. The precursor exists predominantly in its keto-enol tautomeric form as a pyrimidine-dione, which is not directly reactive. Chlorinating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphosgene activate the carbonyl oxygen, converting it into a good leaving group. This facilitates a nucleophilic attack by the chloride ion to replace the oxygen functions with chlorine atoms. The Vilsmeier-Haack reaction, which generates a highly electrophilic chloroiminium species from POCl₃ and a formamide, provides a mechanistic parallel for the activation of carbonyl groups in heterocyclic systems.[8][9]

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This method offers high yields and uses a common laboratory reagent.[10]

Chlorination_SOCl2 Start 4,6-Dihydroxy-2- methylpyrimidine Reagents Add SOCl₂ in Acetonitrile Start->Reagents Reaction Heat to 80 °C for 3 hours Reagents->Reaction Workup Quench in Ice Water, Filter Solid Reaction->Workup Product 4,6-Dichloro-2- methylpyrimidine Workup->Product

Caption: Workflow for chlorination using thionyl chloride.

Detailed Procedure:

  • Setup: In a flask equipped with a reflux condenser and stirrer, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) to acetonitrile.

  • Reagent Addition: Carefully add thionyl chloride (18.9 g, 0.16 mol) to the suspension.

  • Reaction: The mixture is heated to 80 °C and stirred for 3 hours. The reaction progress should be monitored by TLC.

  • Work-up: After completion, the excess thionyl chloride and acetonitrile are removed by distillation under reduced pressure.

  • Isolation: The residue is slowly and carefully poured into 50 g of ice water. The precipitated solid is collected by filtration.

  • Purification: The crude solid is purified by column chromatography or recrystallization to give the final product. (Expected yield: ~94%).[10]

Protocol 2: A Safer Approach Using Triphosgene

Triphosgene serves as a solid, safer-to-handle substitute for highly toxic phosgene gas or the corrosive and hazardous POCl₃.[1]

Detailed Procedure:

  • Setup: To a flask, add 4,6-dihydroxy-2-methylpyrimidine (10 g, 0.08 mol), N,N-diethylaniline (29.8 g, 0.2 mol), and dichloroethane (60 mL).

  • Reagent Addition: The mixture is heated to reflux. A solution of triphosgene (83 g, 0.2 mol, note: this appears to be a typo in the source patent, a smaller, more stoichiometric amount is likely correct and should be validated) in dichloroethane (40 mL) is added slowly.

  • Reaction: The reaction is maintained at reflux for 6-8 hours.

  • Washing: After cooling, the reaction mixture is washed successively with water, 4M HCl, and again with water.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting solid is recrystallized from dichloroethane, potentially with decolorizing carbon, to yield the product. (Expected yield: ~92%).[1]

Comparative Analysis of Chlorinating Agents
AgentFormulaProsConsYield
Phosphorus Oxychloride POCl₃Highly effective, well-establishedHighly corrosive, toxic, generates phosphoric acid wasteHigh
Thionyl Chloride SOCl₂High yield, common reagent, volatile byproducts (SO₂, HCl)Corrosive, toxic, requires careful handling and quenching~94%[10]
Triphosgene C₃Cl₆O₃Solid, safer to handle than phosgene gasMore expensive, reaction can be vigorous~92%[1]

Chapter 5: Purification and Analytical Characterization

Purification Strategies

The final product, 4,6-dichloro-2-methylpyrimidine, is a solid at room temperature, making recrystallization the preferred method for purification on a laboratory scale. Solvents like ethanol or dichloroethane can be effective.[1] For removing persistent impurities, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.[10]

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. A singlet corresponding to the C5 proton on the pyrimidine ring and a singlet for the C2 methyl protons. The relative integration of these signals should be 1:3.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the four unique carbons in the molecule (C2, C4, C5, C6, and the methyl carbon).

  • Mass Spectrometry: The mass spectrum should show a molecular ion (M+) peak corresponding to the mass of the molecule. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M+), a peak at M+2 (approximately 65% the intensity of M+), and a peak at M+4 (approximately 10% the intensity of M+), confirming the presence of two chlorine atoms.

Chapter 6: Safety and Hazard Management

The synthesis of 4,6-dichloro-2-methylpyrimidine involves several hazardous materials and requires strict adherence to safety protocols.

  • Reagent Hazards: Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Triphosgene, while solid, can decompose to release toxic phosgene gas upon heating or contact with nucleophiles. All manipulations should be conducted in a certified chemical fume hood.

  • Product Hazards: The final product, 4,6-dichloro-2-methylpyrimidine, is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): At all stages, appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Quenching of reactive chlorinating agents must be done slowly and carefully in a controlled manner.

Chapter 7: Conclusion

The two-step synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine and a malonic ester is a well-established, efficient, and scalable process. The primary challenge and area for process optimization lie in the chlorination step. While traditional reagents like phosphorus oxychloride are effective, modern protocols using thionyl chloride or the safer alternative, triphosgene, offer high yields with improved safety and handling profiles. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the successful and safe synthesis of this critical chemical intermediate, enabling further innovation in drug discovery and materials science.

References

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Available at: [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.
  • Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap. Available at: [Link]

  • (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine - ResearchGate. Available at: [Link]

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem. Available at: [Link]

  • A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • 2-METHYL-PYRIMIDINE-4,6-DIOL - ChemBK. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione - PubMed. Available at: [Link]

  • RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h) - Google Patents.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI. Available at: [Link]

  • NMR in Chemistry and the Life Sciences - 2015. Available at: [Link]

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Available at: [Link]

  • Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole - Scientific & Academic Publishing. Available at: [Link]

Sources

Technical Guide: 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde (CAS 16019-33-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of CAS 16019-33-3, a critical pyrimidine intermediate.

Role: Key Intermediate in Kinase Inhibitor Synthesis (Sorafenib) Chemical Class: Pyrimidine Derivative / Electrophilic Building Block

Executive Summary & Identity

CAS 16019-33-3 , chemically known as 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde , is a specialized heterocyclic intermediate.[1][2][3][4][5][6] It does not possess intrinsic therapeutic activity but serves as the structural scaffold for Sorafenib (Nexavar), a multi-kinase inhibitor approved for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its value lies in the 4,6-dichloro functionalization, which allows for regioselective nucleophilic substitution, and the C5-acetaldehyde moiety, which enables carbon-chain extension and heterocycle formation.

Chemical Identity Table
ParameterSpecification
IUPAC Name 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
Synonyms (4,6-Dichloropyrimidin-5-yl)acetaldehyde; 5-Acetaldehydeyl-4,6-dichloropyrimidine
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
SMILES ClC1=NC=NC(Cl)=C1CC=O[1][2][7][8]
InChI Key QEBITPOSBYZLCY-UHFFFAOYSA-N

Physicochemical Profile

This compound is highly reactive due to the aldehyde group and the electron-deficient pyrimidine ring. Stability is a primary concern during handling.

PropertyValue / DescriptionSource
Appearance Colorless to light yellow crystalline solid[1][2]
Melting Point 89–91 °C[3]
Boiling Point ~312.7 °C (Predicted at 760 mmHg)[2]
Density 1.47 ± 0.06 g/cm³[2]
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO; Sparingly soluble in water[1]
Reactivity Susceptible to oxidation (to carboxylic acid) and nucleophilic attack at C4/C6 positions[4]
Storage -20°C , Inert atmosphere (Argon/Nitrogen).[1][5][6][8] Moisture sensitive.[5]

Synthesis & Manufacturing Workflows

The synthesis of CAS 16019-33-3 typically proceeds via the modification of 4,6-dihydroxypyrimidine derivatives or through the ozonolysis of allyl-pyrimidine precursors. The Vilsmeier-Haack approach is common for introducing the aldehyde functionality while simultaneously chlorinating the ring.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the pyrimidine precursor to the target aldehyde and its downstream application in Sorafenib synthesis.

SynthesisWorkflow Precursor 4,6-Dihydroxypyrimidine (Starting Material) Intermediate Vilsmeier Reagent (POCl3 + DMF) Precursor->Intermediate Activation Target CAS 16019-33-3 (2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde) Intermediate->Target Formylation & Chlorination (Reflux, 4-6h) Drug Sorafenib (Nexavar) (Kinase Inhibitor) Target->Drug 1. Amine Coupling 2. Urea Formation

Figure 1: Synthetic route transforming pyrimidine precursors into the CAS 16019-33-3 scaffold and finally to Sorafenib.[1][2][3][4][5][6][8][9][10][11][12]

Pharmacological Context: Mechanism of Action

While CAS 16019-33-3 is an intermediate, its structural features dictate the pharmacology of the final drug, Sorafenib. The pyrimidine core occupies the ATP-binding pocket of the kinase, while the substituents (added via the acetaldehyde tail) extend into the allosteric hydrophobic pocket to lock the kinase in an inactive conformation.

Downstream Biological Activity (Sorafenib)
  • Target: RAF kinases (C-RAF, B-RAF) and Receptor Tyrosine Kinases (VEGFR-2, PDGFR).

  • Mechanism: Competitive inhibition of ATP binding; prevention of downstream phosphorylation in the RAS/RAF/MEK/ERK pathway.

  • Therapeutic Outcome: Inhibition of tumor proliferation and angiogenesis.

MOA Drug Sorafenib (Derived from CAS 16019-33-3) RTK RTKs (VEGFR/PDGFR) Cell Surface Receptors Drug->RTK Inhibits Autophosphorylation RAF RAF Kinase (Primary Target) Drug->RAF Blocks ATP Binding RAS RAS-GTP RTK->RAS Activation RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation (Blocked) ERK ERK 1/2 MEK->ERK Signal Transduction Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Gene Transcription

Figure 2: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by Sorafenib, the downstream product of CAS 16019-33-3.

Experimental Protocols

Protocol A: Synthesis via Ozonolysis (High Purity Route)

This method is preferred for generating high-purity aldehyde from the allyl precursor [1][4].

Reagents:

  • 4,6-Dichloro-5-allylpyrimidine (Precursor)[1]

  • Dichloromethane (DCM)

  • Ozone (O₃) generator

  • Dimethyl Sulfide (DMS) or Triphenylphosphine (Quenching agent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 4,6-dichloro-5-allylpyrimidine in 100 mL of anhydrous DCM in a flame-dried 3-neck flask.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under a nitrogen blanket before cooling.

  • Ozonolysis: Bubble O₃ through the solution at a steady rate. Monitor the reaction until the solution turns a faint blue, indicating saturation of ozone and complete consumption of the double bond.

  • Purging: Stop O₃ flow. Purge the system with oxygen and then nitrogen for 15 minutes to remove excess ozone (solution should become colorless).

  • Quenching: Add 5.0 equivalents of Dimethyl Sulfide (DMS) dropwise at -78°C.

  • Warming: Allow the mixture to warm naturally to room temperature (20–25°C) over 2 hours. Stir for an additional 4 hours to ensure complete reduction of the ozonide.

  • Work-up: Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. The crude yellow solid can be recrystallized from Hexane/EtOAc (9:1) to yield the target aldehyde.[3]

Protocol B: Quality Control (HPLC)

Objective: Verify purity >98% prior to use in subsequent coupling reactions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine absorption max).

  • Retention Time: Expect peak elution at ~8-10 min depending on dead volume.

Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[4][6]
Eye Irritation H319Causes serious eye irritation.[4][6]
STOT-SE H335May cause respiratory irritation.[4][6]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust/vapors.

  • Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a mild detergent.

  • First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air.[4][6]

References

  • Vertex AI Search . (2025). Synthesis of 4,6-dichloro pyrimidine-5-acetaldehyde (CAS 16019-33-3). Retrieved from

  • ChemicalBook . (2025).[1] 5-Acetaldehydeyl-4,6-dichloropyrimidine Properties and Safety. Retrieved from

  • BLD Pharm . (2024).[8] Product Specifications: 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde.[1][2][3][4][5][6][7][8][12] Retrieved from

  • BenchChem . (2025). Technical Data Sheet: CAS 16019-33-3.[3][4][5][7][8] Retrieved from

  • Combi-Blocks . (2023). Safety Data Sheet (SDS) - SS-3055. Retrieved from

Sources

A Technical Guide to the Spectral Characteristics of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectral data for the compound 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS No. 474656-37-6). As a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals. This document synthesizes theoretical predictions, data from analogous structures, and fundamental spectroscopic principles to offer a robust characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. While experimental data for this specific molecule is not widely published, this guide constructs a reliable predictive framework to aid in its identification and characterization.

Molecular Structure and Physicochemical Properties

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde possesses a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of approximately 205.04 g/mol .[1] The molecule's core is a 2-methyl-4,6-dichloropyrimidine ring, substituted at the 5-position with an acetaldehyde group. The presence of the electron-withdrawing chloro- and pyrimidine functionalities, combined with the reactive aldehyde group, dictates its chemical behavior and spectral characteristics.

PropertyValueSource
CAS Number474656-37-6[1]
Molecular FormulaC₇H₆Cl₂N₂O[1]
Molecular Weight205.04 g/mol [1]
Purity≥98% (typical)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde are detailed below. These predictions are based on established chemical shift theory and data from structurally similar compounds, such as 4,6-dichloro-2-methylpyrimidine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and aldehydic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.8Triplet (t)1H-CHOThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield. It is expected to show a triplet multiplicity due to coupling with the adjacent methylene protons.
~3.8Doublet (d)2H-CH₂-The methylene protons are adjacent to the electron-withdrawing pyrimidine ring and the aldehyde group, leading to a downfield shift. They will appear as a doublet due to coupling with the aldehydic proton.
~2.7Singlet (s)3H-CH₃The methyl protons on the pyrimidine ring are in a relatively electron-shielded environment compared to the other protons and will appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Six distinct carbon signals are predicted.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~198C=OThe carbonyl carbon of the aldehyde is highly deshielded and will be the furthest downfield signal.
~165C2 (pyrimidine)The carbon atom at position 2 of the pyrimidine ring, bonded to the methyl group and two nitrogen atoms, will be significantly deshielded.
~161C4/C6 (pyrimidine)The two chlorine-bearing carbons at positions 4 and 6 are expected to be degenerate or have very similar chemical shifts due to the symmetry of the substitution pattern.
~125C5 (pyrimidine)The carbon at position 5, to which the acetaldehyde moiety is attached, will appear in the aromatic region, shifted due to substitution.
~45-CH₂-The methylene carbon will be shifted downfield due to its proximity to the pyrimidine ring and the aldehyde group.
~25-CH₃The methyl carbon will be the most upfield signal in the spectrum.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H frequency.

    • Acquire a spectrum with a spectral width of at least 12 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C frequency.

    • Acquire a proton-decoupled spectrum with a spectral width of at least 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication factor of 1-2 Hz.

  • Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde will be dominated by absorptions from the C=O, C=N, C-Cl, and C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2900-3000MediumC-H stretch (aliphatic)Corresponds to the stretching vibrations of the methyl and methylene C-H bonds.
~2720, ~2820WeakC-H stretch (aldehydic)The characteristic Fermi doublet for the aldehydic C-H stretch is expected.
~1725StrongC=O stretch (aldehyde)A strong, sharp absorption band characteristic of an unconjugated aldehyde carbonyl group.
~1550-1600Medium-StrongC=N/C=C stretch (pyrimidine ring)Aromatic ring stretching vibrations of the pyrimidine core.
~1000-1200StrongC-Cl stretchStretching vibrations of the carbon-chlorine bonds.
Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and reliable method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum by performing a background subtraction. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/z RatioProposed FragmentRationale
204/206/208[M]⁺The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4).
175/177/179[M-CHO]⁺Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes.
162/164/166[M-CH₂CHO]⁺Cleavage of the bond between the pyrimidine ring and the acetaldehyde side chain. This corresponds to the 4,6-dichloro-2-methylpyrimidine radical cation.
127/129[M-CH₂CHO-Cl]⁺Loss of a chlorine atom from the pyrimidine ring fragment.
Experimental Protocol: Mass Spectrometry Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique for analyzing this volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and an electron ionization source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Employ a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection:

    • Set the ion source temperature to ~230°C and the transfer line temperature to ~280°C.

    • Acquire mass spectra over a range of m/z 40-300.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing fragments.

Visualization of Key Structural and Analytical Relationships

Molecular Structure and NMR Assignments

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Mass Spectrometry Fragmentation Workflow

MolIon [M]⁺ m/z 204/206/208 Frag1 [M-CHO]⁺ m/z 175/177/179 MolIon->Frag1 -CHO Frag2 [M-CH₂CHO]⁺ m/z 162/164/166 MolIon->Frag2 -CH₂CHO Frag3 [M-CH₂CHO-Cl]⁺ m/z 127/129 Frag2->Frag3 -Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous compounds, serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, experimental verification remains the gold standard, and it is recommended that researchers acquire their own data to confirm these findings.

References

  • This guide is based on general principles of organic spectroscopy and information available in chemical databases. As no specific research papers with the complete spectral data were found, direct citations to such papers are not possible. The information on analogous compounds and general principles can be found in standard organic chemistry and spectroscopy textbooks.

Sources

Technical Guide: Structural Elucidation of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and validation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (Molecular Formula: C₇H₆Cl₂N₂O).[1][2] As a substituted pyrimidine, this molecule holds potential as a building block in medicinal chemistry and drug development. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy serves as the primary analytical tool for this purpose. This document details the theoretical prediction of the spectrum, a step-by-step protocol for experimental acquisition, and a rigorous methodology for spectral interpretation and validation, tailored for researchers and drug development professionals.

Molecular Structure and Predicted Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The structure of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde reveals three distinct sets of non-equivalent protons, which will give rise to three unique signals in the ¹H NMR spectrum.

  • Protons Hₐ (Methyl Group): A methyl group (CH₃) is attached to the C2 position of the pyrimidine ring. These three protons are chemically equivalent and are not adjacent to any other protons, hence no spin-spin coupling is expected.

  • Protons Hₑ (Methylene Group): A methylene group (CH₂) is attached to the C5 position of the pyrimidine ring and is adjacent to the aldehyde group. These two protons are chemically equivalent. They are adjacent to the single aldehyde proton (H𝒸), which will cause their signal to split.

  • Proton H𝒸 (Aldehyde Group): The single proton of the aldehyde group (CHO) is adjacent to the methylene group (Hₑ), and its signal will be split by these two neighboring protons.

Notably, the pyrimidine ring itself is fully substituted at positions 2, 4, 5, and 6, and contains nitrogen atoms at positions 1 and 3. Therefore, there are no protons directly attached to the aromatic ring.

Figure 1: Molecular structure with unique proton environments labeled.

Theoretical Spectrum Prediction and Rationale

Based on established principles of ¹H NMR spectroscopy, we can predict the key features of the spectrum: chemical shift (δ), multiplicity, and integration.[3]

Causality of Chemical Shifts
  • Aldehyde Proton (H𝒸): Aldehyde protons are highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. They consistently appear far downfield. A typical range is 9-10 ppm.[4][5][6]

  • Methylene Protons (Hₑ): These protons are in a benzylic-like position, adjacent to the electron-deficient pyrimidine ring. Furthermore, they are alpha to a carbonyl group. Both of these effects are strongly deshielding. The dichloropyrimidine ring, with its electronegative chlorine and nitrogen atoms, will exert a significant electron-withdrawing effect, further shifting these protons downfield.[7][8] A reasonable estimate for their chemical shift is in the range of 3.8 - 4.2 ppm.

  • Methyl Protons (Hₐ): The methyl group is attached to the C2 position of the pyrimidine ring. While methyl groups on alkyl chains appear around 0.9-1.0 ppm, attachment to an aromatic system causes a downfield shift.[9][10] The electron-withdrawing nature of the dichloropyrimidine ring will place this signal in the approximate range of 2.5 - 2.8 ppm.

Spin-Spin Coupling and Multiplicity

The splitting pattern of signals is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

  • Hₐ (Methyl): There are no adjacent protons (n=0). Therefore, this signal will appear as a singlet (s) .

  • Hₑ (Methylene): These two protons are adjacent to the single aldehyde proton (n=1). Their signal will be split into a doublet (d) .

  • H𝒸 (Aldehyde): This single proton is adjacent to the two methylene protons (n=2). Its signal will be split into a triplet (t) .

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. The integration values represent the relative number of protons for each signal.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H𝒸 (CHO)9.5 - 9.8Triplet (t)~2-31H
Hₑ (CH₂)3.8 - 4.2Doublet (d)~2-32H
Hₐ (CH₃)2.5 - 2.8Singlet (s)N/A3H

Table 1: Predicted ¹H NMR spectral parameters for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Experimental Protocol: A Self-Validating System

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation
  • Rationale for Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is a relatively non-polar solvent capable of dissolving a wide range of organic compounds and has a single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with the predicted signals. If solubility is an issue, DMSO-d₆ can be used, but its residual peak at ~2.50 ppm might interfere with the methyl signal.

  • Procedure:

    • Weigh 5-10 mg of the compound into a clean, dry vial.[11]

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation.

Instrument Setup and Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of Compound prep2 Dissolve in ~0.7 mL CDCl₃ prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire Spectrum (zg30 pulse, NS=16) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Referencing proc3->proc4 end end proc4->end Final Spectrum

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

  • Key Acquisition Parameters:

    • Pulse Program: A standard 30° or 45° pulse sequence (e.g., 'zg30' on Bruker instruments) is recommended for semi-quantitative results.[12]

    • Number of Scans (NS): 16 scans should provide an excellent signal-to-noise ratio for a sample of this concentration.

    • Acquisition Time (AQ): A value of ~4 seconds is recommended to ensure good digital resolution.[12]

    • Relaxation Delay (D1): A delay of 1-2 seconds is sufficient for routine ¹H spectra.

Data Processing
  • Fourier Transformation: Convert the raw data (Free Induction Decay) into the frequency domain spectrum.

  • Phasing: Manually adjust the phase of the spectrum so that all peaks are in pure absorption mode (symmetrical and pointing upwards).

  • Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If the solvent is CDCl₃, set the residual CHCl₃ peak to 7.26 ppm.

  • Integration: Integrate the area under each signal. Set the integral of one well-defined peak (e.g., the aldehyde triplet) to its known proton count (1H) to determine the relative integrals of the other signals.

Spectrum Interpretation and Validation

A successful experiment should yield a spectrum consistent with the predictions in Table 1.

  • Signal Assignment:

    • Identify the triplet in the far downfield region (δ ≈ 9.7 ppm). This is unequivocally the aldehyde proton, H𝒸.

    • Identify the singlet at δ ≈ 2.7 ppm. This corresponds to the methyl protons, Hₐ.

    • Identify the doublet at δ ≈ 4.0 ppm. This must be the methylene protons, Hₑ.

  • Trustworthiness & Self-Validation: The protocol contains inherent validation checks:

    • Integration Ratio: The relative integrals of the singlet, doublet, and triplet must be in a ratio of 3:2:1 , corresponding to the CH₃, CH₂, and CHO groups, respectively. This provides strong confirmation of the assignment.

    • Coupling Constant (J) Congruence: The J-value (the distance in Hz between the peaks of a multiplet) for the Hₑ doublet must be identical to the J-value for the H𝒸 triplet. This proves that these two groups of protons are coupled to each other and confirms the -CH₂-CHO structural fragment.

  • Advanced Validation: 2D COSY Spectroscopy:

    • Rationale: For unambiguous confirmation, a 2D Correlation Spectroscopy (COSY) experiment can be performed. A COSY spectrum shows which protons are coupled to each other.[13]

    • Expected Result: In the COSY spectrum, a cross-peak will appear at the intersection of the chemical shifts of the Hₑ doublet and the H𝒸 triplet.[14][15] No other cross-peaks will be observed, as the Hₐ methyl group is isolated. This provides definitive proof of the connectivity within the acetaldehyde side chain.[14]

Conclusion

The ¹H NMR spectrum of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is predicted to show three distinct signals: a singlet (3H) around 2.5-2.8 ppm, a doublet (2H) around 3.8-4.2 ppm, and a triplet (1H) around 9.5-9.8 ppm. The structural assignment is rigorously confirmed by the 3:2:1 integration ratio and the identical coupling constants of the doublet and triplet. Further validation through 2D COSY spectroscopy can provide incontrovertible evidence of the molecular structure. This guide provides the necessary theoretical foundation and practical protocols for scientists to confidently perform and interpret this analysis.

References

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An In-depth Technical Guide to 13C NMR Data for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, forming the core of natural compounds like nucleic acids and a multitude of synthetic drugs. For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel pyrimidine derivatives is a critical step in the discovery pipeline. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of these vital compounds.

This guide provides an in-depth exploration of the ¹³C NMR spectroscopy of pyrimidine derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern the chemical shifts of the pyrimidine ring, explore the predictable effects of various substituents, and provide a field-proven, step-by-step protocol for acquiring high-quality spectral data. Our focus is on not just the "what," but the "why"—explaining the causality behind experimental choices and spectral observations to empower researchers in their daily work.

The Fundamental ¹³C NMR Spectrum of the Pyrimidine Core

The pyrimidine ring, a six-membered heteroaromatic system with nitrogen atoms at positions 1 and 3, presents a distinct electronic landscape. This landscape dictates the characteristic chemical shifts of its four carbon atoms. The two nitrogen atoms are strongly electron-withdrawing, which significantly deshields the adjacent carbon atoms.

In a standard deuterated solvent like chloroform-d (CDCl₃), the parent pyrimidine molecule exhibits three signals corresponding to its four carbons, due to the molecule's symmetry (C4 and C6 are equivalent). The approximate chemical shifts are foundational for interpreting the spectra of more complex derivatives.

Carbon AtomTypical Chemical Shift (δ, ppm) in CDCl₃Rationale for Chemical Shift
C2 ~157.4Flanked by two highly electronegative nitrogen atoms, C2 is the most deshielded carbon in the ring.
C4 / C6 ~156.9Adjacent to one nitrogen atom and a methine group, these carbons are also significantly deshielded.
C5 ~121.7Positioned between two carbon atoms (C4 and C6), C5 is the most shielded carbon of the pyrimidine ring.

Note: Chemical shifts are reference-dependent and can vary slightly based on solvent and concentration. The values presented are typical and serve as a baseline for comparison.[1]

Decoding the Influence of Substituents on ¹³C Chemical Shifts

The true analytical power of ¹³C NMR emerges when we analyze substituted pyrimidines. The introduction of a substituent disrupts the electronic symmetry of the ring and induces predictable changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are the key to understanding the structure of a derivative.

The electronic nature of the substituent is the primary driver of these shifts. Electron-donating groups (EDGs) increase the electron density of the ring, causing a shielding effect (an upfield shift to a lower δ value). Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, leading to a deshielding effect (a downfield shift to a higher δ value).[2][3]

The magnitude of this effect is most pronounced at the carbon directly attached to the substituent (ipso-carbon) and attenuates with distance. It has been demonstrated that the SCS in six-membered nitrogen heterocycles like pyrimidine can be correlated with additivity parameters established for substituted benzene derivatives, providing a robust predictive framework.[4]

Substituent Effects at the C2-Position

Substitution at the C2 position directly impacts the most deshielded carbon.

Substituent at C2TypeEffect on C2 (δ, ppm)Effect on C4/C6 (δ, ppm)Effect on C5 (δ, ppm)
-NH₂ Strong EDGSignificant ShieldingModerate ShieldingMinor Shielding
-OCH₃ Strong EDGSignificant ShieldingModerate ShieldingMinor Shielding
-CH₃ Weak EDGModerate ShieldingMinor ShieldingMinor Shielding
-Cl EWG (Inductive)Moderate DeshieldingMinor DeshieldingMinor Deshielding
-CN Strong EWGSignificant DeshieldingModerate DeshieldingMinor Deshielding
Substituent Effects at the C4/C6-Position

Substitution at C4 breaks the symmetry of the ring, resulting in distinct signals for C4 and C6.

Substituent at C4TypeEffect on C4 (δ, ppm)Effect on C2 (δ, ppm)Effect on C5 (δ, ppm)Effect on C6 (δ, ppm)
-NH₂ Strong EDGSignificant ShieldingModerate ShieldingModerate ShieldingMinor Shielding
-OCH₃ Strong EDGSignificant ShieldingModerate ShieldingModerate ShieldingMinor Shielding
-CH₃ Weak EDGModerate ShieldingMinor ShieldingMinor ShieldingMinor Shielding
-Br EWG (Inductive)Moderate DeshieldingMinor DeshieldingMinor DeshieldingMinor Deshielding
-NO₂ Strong EWGSignificant DeshieldingModerate DeshieldingModerate DeshieldingMinor Deshielding
Substituent Effects at the C5-Position

The C5 position is unique as it is not directly adjacent to a nitrogen atom.

| Substituent at C5 | Type | Effect on C5 (δ, ppm) | Effect on C4/C6 (δ, ppm) | Effect on C2 (δ, ppm) | | :--- | :--- | :--- | :--- | | -NH₂ | Strong EDG | Significant Shielding | Moderate Shielding | Minor Shielding | | -OCH₃ | Strong EDG | Significant Shielding | Moderate Shielding | Minor Shielding | | -CH₃ | Weak EDG | Moderate Shielding | Minor Shielding | Minor Shielding | | -Cl | EWG (Inductive) | Moderate Deshielding | Minor Deshielding | Minor Deshielding | | -CHO | Strong EWG | Significant Deshielding | Moderate Deshielding | Minor Deshielding |

Note: The qualitative effects described in these tables are based on established principles of physical organic chemistry and are supported by data found in various spectroscopic studies of pyrimidine and other heterocyclic systems.[4][5]

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Spectra

The quality of a ¹³C NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is a self-validating system designed to yield high-quality, reproducible data for pyrimidine derivatives.

Workflow for ¹³C NMR Analysis of Pyrimidine Derivatives

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solubilization 1. Solubilization ~10-50 mg in 0.6-0.7 mL of deuterated solvent Filtration 2. Filtration Filter through glass wool into NMR tube Solubilization->Filtration Shimming 3. Shimming Optimize magnetic field homogeneity Filtration->Shimming Acquisition 4. 1D ¹³C Acquisition Proton decoupled, adequate scan number Shimming->Acquisition TwoD_Acq 5. 2D NMR (Optional) Acquire HMQC/HMBC for full assignment Acquisition->TwoD_Acq If needed Processing 6. Processing Fourier Transform, phasing, baseline correction Acquisition->Processing TwoD_Acq->Processing Analysis 7. Spectral Analysis Assign signals based on δ and substituent effects Processing->Analysis

Caption: Workflow from sample preparation to final spectral analysis.

Step-by-Step Methodology
  • Sample Preparation & Solubilization:

    • Rationale: ¹³C NMR is an inherently insensitive technique due to the low natural abundance (1.1%) of the ¹³C isotope.[6] A sufficiently concentrated sample is paramount for achieving a good signal-to-noise ratio in a reasonable timeframe.

    • Protocol: Weigh approximately 10-50 mg of the pyrimidine derivative. The exact amount depends on the molecular weight and solubility. Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent in a small vial.

    • Solvent Choice:

      • Chloroform-d (CDCl₃): An excellent first choice for many non-polar to moderately polar organic compounds.[7]

      • Dimethyl sulfoxide-d₆ (DMSO-d₆): Ideal for more polar compounds and those capable of hydrogen bonding.[7]

      • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): Used for highly polar or water-soluble derivatives.

    • Trustworthiness Check: The solution should be completely clear and free of any visible solid particles.

  • Filtration:

    • Rationale: Undissolved particulate matter severely degrades the magnetic field homogeneity, leading to broad spectral lines and loss of resolution. This cannot be corrected by shimming.

    • Protocol: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into a clean, dry 5 mm NMR tube.

    • Trustworthiness Check: The filtered solution in the NMR tube must be completely transparent.

  • Instrument Setup and Shimming:

    • Rationale: Shimming is the process of adjusting the currents in the shim coils of the spectrometer to make the magnetic field as homogeneous as possible across the sample volume. Good shimming is critical for obtaining sharp, symmetrical peaks.

    • Protocol: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming routine as per the instrument's standard operating procedure to minimize the line width of the lock signal.

  • ¹³C Data Acquisition:

    • Rationale: Standard ¹³C spectra are acquired with broadband proton decoupling. This collapses all ¹H-¹³C couplings into singlets, simplifying the spectrum and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). The number of scans must be sufficient to distinguish real signals from the baseline noise.

    • Protocol:

      • Use a standard, proton-decoupled ¹³C pulse sequence.

      • Set a spectral width appropriate for carbon nuclei (e.g., 0 to 220 ppm).

      • The number of scans (acquisitions) will vary. For a ~20 mg sample, 256 to 1024 scans is a good starting point. For very dilute samples, several thousand scans may be necessary.

      • Ensure the relaxation delay (d1) is adequate (typically 1-2 seconds) to allow for nuclear relaxation between pulses.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Protocol:

      • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

      • Perform a Fourier Transform.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the baseline is flat.

      • Reference the spectrum. If using CDCl₃, the solvent peak is at 77.16 ppm. For DMSO-d₆, it is at 39.52 ppm. Alternatively, use Tetramethylsilane (TMS) as an internal standard at 0.0 ppm.

Advanced Techniques for Unambiguous Assignment

For complex pyrimidine derivatives with multiple substituents or in cases of signal overlap, a simple 1D ¹³C spectrum may not be sufficient for complete and unambiguous assignment. In these scenarios, two-dimensional (2D) NMR experiments are indispensable.

Relationship between 1D and 2D NMR Experiments

G node_1d_c13 1D ¹³C Spectrum (Carbon Signals) node_hmqc HMQC / HSQC (¹JCH Correlation) node_1d_c13->node_hmqc Identifies C node_hmbc HMBC (ⁿJCH Correlation, 2-3 bonds) node_1d_c13->node_hmbc Identifies C node_1d_h1 1D ¹H Spectrum (Proton Signals) node_1d_h1->node_hmqc Identifies H node_1d_h1->node_hmbc Identifies H node_hmqc->node_hmbc Assigns protonated C node_structure Unambiguous Structure Elucidation node_hmqc->node_structure Direct C-H bonds node_hmbc->node_structure Connects fragments (assigns quaternary C)

Caption: Logic flow for using 2D NMR to confirm structure.

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the protons directly attached to them. It is the most reliable way to identify which carbon signal corresponds to which protonated position on the pyrimidine ring (e.g., C5-H5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is exceptionally powerful for assigning quaternary (non-protonated) carbons and for piecing together molecular fragments by observing long-range C-H connections. For instance, an HMBC correlation from the proton on C5 to the carbon at C4 would help confirm the assignment of the C4 signal.

By employing a combination of 1D ¹³C, ¹H, and 2D HMBC/HSQC experiments, researchers can achieve a self-validating and definitive structural assignment for even the most complex pyrimidine derivatives.[5][8]

References

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  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Available at: [Link]

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  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Available at: [Link]

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  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Available at: [Link]

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  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Available at: [Link]

  • A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. (2024, March 18). Zenodo. Available at: [Link]

  • The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. (n.d.). Available at: [Link]

  • on the structural determination of pyrimidine n-oxides. (n.d.). LOCKSS. Available at: [Link]

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The Dichloropyrimidine Scaffold: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichloropyrimidines—specifically the 2,4-dichloro and 4,6-dichloro isomers—are not merely chemical reagents; they are "privileged scaffolds" in medicinal chemistry. Their biological utility stems from a unique duality: they are inherently reactive electrophiles capable of covalent protein modification, yet they serve primarily as modular hubs for constructing high-affinity inhibitors of kinases, dihydrofolate reductase (DHFR), and viral polymerases.

This guide analyzes the pharmacological potential of dichloropyrimidine derivatives, detailing the structural basis of their activity, therapeutic applications, and the experimental protocols required to validate their biological efficacy.

Part 1: Chemical Basis of Bioactivity

The biological activity of dichloropyrimidine-derived compounds is dictated by the regioselective reactivity of the chlorine atoms. Understanding this is a prerequisite for rational drug design.

The Electrophilic Warhead

The pyrimidine ring is electron-deficient (π-deficient). The presence of electronegative chlorine atoms at positions 2, 4, or 6 exacerbates this deficiency, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

  • C4/C6 Position: Most reactive due to para-like conjugation with the ring nitrogens.

  • C2 Position: Less reactive, usually requiring higher temperatures or catalysis for substitution after the C4 position has been functionalized.

Structure-Activity Relationship (SAR) Logic

Bioactivity is rarely intrinsic to the raw dichloropyrimidine (which is often a skin irritant/toxicant). Instead, the scaffold acts as a template to orient pharmacophores.[1]

  • Kinase Hinge Binding: The N1 and C2-amine (after substitution) often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pocket Access: Substituents at C4 or C5 can be elongated to access the hydrophobic back-pocket of enzymes (e.g., EGFR, CDK).

Visualization: Regioselective Functionalization Workflow

The following diagram illustrates the logical flow of synthesizing bioactive derivatives from 2,4-dichloropyrimidine.

Regioselectivity cluster_mech Reactivity Gradient Start 2,4-Dichloropyrimidine (Scaffold) Step1 S_NAr at C4 Position (0°C, mild base) Start->Step1 Nucleophile 1 (R-NH2) Inter 4-Substituted-2-chloropyrimidine (Intermediate) Step1->Inter Step2 S_NAr / Coupling at C2 Position (Reflux or Pd-Catalysis) Inter->Step2 Nucleophile 2 / Boronic Acid Final 2,4-Disubstituted Pyrimidine (Bioactive Lead) Step2->Final

Caption: Figure 1. Regioselective synthesis workflow. The C4-chlorine is displaced first under mild conditions, allowing for sequential introduction of distinct pharmacophores.

Part 2: Therapeutic Applications[1][2][3][4][5]

Anticancer: Kinase Inhibition

The most prolific application of dichloropyrimidine derivatives is in oncology.

  • Mechanism: Competitive inhibition of the ATP-binding site.

  • Key Targets:

    • CDK1/2 (Cyclin-Dependent Kinases): 2,4-diaminopyrimidine derivatives arrest the cell cycle at G2/M phase.

    • EGFR (Epidermal Growth Factor Receptor): 4-anilino-quinazoline analogues (derived from pyrimidines) block signaling pathways in non-small cell lung cancer.

    • MSK1 (Mitogen- and Stress-activated Protein Kinase): Recent studies utilize 2,4-dichloropyrimidine derivatives as covalent inhibitors , where a remaining chlorine or an added acrylamide reacts with a non-catalytic cysteine (e.g., Cys440) in the target protein.

Antimicrobial & Antiviral Activity[3][4][6][7][8]
  • Antibacterial: 2,4,6-triaminopyrimidines (derived from 2,4,6-trichloropyrimidine or 2,4-DCP) inhibit DHFR, starving bacteria of folate.

  • Antiviral: DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidines) analogues, synthesized from dichloropyrimidines, are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1.

Agrochemicals

4,6-Dichloropyrimidine is a cornerstone in synthesizing herbicides (e.g., sulfonylureas) that inhibit acetolactate synthase (ALS) in weeds.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Bioactive 2,4-Diaminopyrimidine Derivative

Objective: To synthesize a CDK-targeted inhibitor from 2,4-dichloropyrimidine.

  • C4-Substitution (The "Tail"):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

    • Add 4-nitroaniline (1.0 eq) and DIPEA (1.2 eq) at 0°C.

    • Stir at RT for 4 hours. Causality: Low temperature prevents double substitution.

    • Isolate intermediate via filtration.[2]

  • C2-Substitution (The "Hinge Binder"):

    • Suspend the intermediate in n-butanol.

    • Add cyclohexylamine (1.5 eq) and catalytic HCl (or use Pd-catalyzed Buchwald-Hartwig conditions if the amine is unreactive).

    • Reflux at 110°C for 12 hours. Causality: High energy barrier at C2 requires thermal forcing.

  • Purification:

    • Evaporate solvent. Recrystallize from EtOH/Water to yield the final 2,4-disubstituted compound.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To validate the biological activity of the synthesized compound against A549 lung cancer cells.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add the test compound at graded concentrations (0.1 µM – 100 µM). Include DMSO control (0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate medium. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Visualization: Kinase Interaction Mechanism

The following diagram details how the pyrimidine scaffold interacts with a generic kinase ATP pocket.

KinaseBinding Inhibitor N1 (Acceptor) C2-NH (Donor) C4-Tail (Hydrophobic) Kinase Hinge Region (Glu/Met) Gatekeeper Residue Hydrophobic Back-Pocket Inhibitor:n1->Kinase:hinge H-Bond Inhibitor:c2->Kinase:hinge H-Bond Inhibitor:c4->Kinase:pocket Van der Waals Effect Inhibition of Phosphorylation (Cell Cycle Arrest) Kinase->Effect Blocked ATP Access

Caption: Figure 2. Mechanism of Action. The pyrimidine scaffold mimics ATP, anchoring to the kinase hinge region via hydrogen bonds at N1 and the C2-substituent.

Part 4: Quantitative Activity Data (Summary)

The following table summarizes the potency of key dichloropyrimidine-derived classes found in literature.

Compound ClassTarget / OrganismActivity Metric (IC₅₀ / MIC)Reference
2,4-Diaminopyrimidines A549 (Lung Cancer)IC₅₀: 2.14 µM[1]
4,6-Diarylpyrimidines PI3Kγ (Kinase)IC₅₀: 0.38 µM[2]
2,4,6-Triaminopyrimidines S. aureus (Bacteria)MIC: 12.5 µg/mL[3]
DABO Analogues HIV-1 (Virus)IC₅₀: 0.37 µM[4]
Covalent Chloropyrimidines MSK1 (Kinase)Irreversible Binding[5]

References

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines... and In Silico Screening of Their Anticancer Activity. PubMed Central. [Link]

  • Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal (PMC). [Link]

  • Synthesis and biological study of oxopyrimidines... ResearchGate. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry (PMC). [Link]

Sources

A Technical Guide to the Research Applications of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the potential research applications of the novel chemical entity, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS 474656-37-6). While direct literature on this specific molecule is emerging, its structural architecture, featuring a highly functionalized dichloromethylpyrimidine core, suggests significant utility as a versatile building block in medicinal chemistry and drug discovery. By drawing parallels with closely related and well-documented analogs, this guide will elucidate its physicochemical properties, propose synthetic pathways, and detail its potential applications, with a particular focus on the development of kinase inhibitors and other targeted therapeutics. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique chemical reactivity of this compound in their scientific endeavors.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine core a central feature in a multitude of approved therapeutic agents.[3] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]

The subject of this guide, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, presents a unique combination of reactive functional groups. The dichlorinated pyrimidine ring offers two sites for nucleophilic aromatic substitution (SNAr), while the aldehyde functionality provides a handle for a wide array of chemical transformations. The additional methyl group at the 2-position is anticipated to modulate the electronic properties and steric hindrance of the pyrimidine core, potentially influencing its reactivity and biological target engagement.

Physicochemical Properties and Structural Analysis

While extensive experimental data for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not yet publicly available, we can infer its key properties from its constituent parts and from data on its close analogs.

Table 1: Physicochemical Properties of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde and Related Analogs

Property2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde4,6-Dichloro-2-methylpyrimidine
CAS Number 474656-37-6[5]16019-33-3[6]1780-26-3
Molecular Formula C₇H₆Cl₂N₂OC₆H₄Cl₂N₂O[6]C₅H₄Cl₂N₂[7]
Molecular Weight 205.04 g/mol 191.01 g/mol [6]163.00 g/mol [7]
Appearance Predicted: SolidSolid[8]White to light yellow powder/crystal
Purity >98% (as offered by suppliers)[5]Typically 95%[8]>98.0% (GC)
Solubility Predicted: Soluble in organic solvents like DCM, THF, DMFSoluble in organic solventsSoluble in Methanol

Synthesis and Chemical Reactivity

The synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not yet described in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established pyrimidine syntheses and functional group transformations.

Proposed Synthetic Pathway

A logical approach would involve the initial construction of the 4,6-dihydroxy-2-methylpyrimidine core, followed by chlorination and subsequent introduction of the acetaldehyde moiety.

G A Dimethyl Malonate + Acetamidine B 4,6-Dihydroxy-2-methylpyrimidine A->B Cyclocondensation C 4,6-Dichloro-2-methylpyrimidine B->C Chlorination (e.g., POCl₃) D Introduction of Acetaldehyde Precursor C->D Functionalization at C5 E 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde D->E Deprotection/Oxidation

Caption: Proposed synthetic workflow for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This step would likely follow a classical pyrimidine synthesis, such as the condensation of an amidine with a β-dicarbonyl compound.

  • To a solution of sodium methoxide in methanol, add dimethyl malonate.

  • To this mixture, add acetamidine hydrochloride and stir at room temperature.

  • Heat the reaction mixture to reflux for several hours.

  • After cooling, acidify the mixture to precipitate the product.

  • Filter, wash with cold water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent.

  • Suspend 4,6-dihydroxy-2-methylpyrimidine in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,6-dichloro-2-methylpyrimidine.

Step 3: Introduction of the Acetaldehyde Moiety

This can be achieved through various methods, such as a Vilsmeier-Haack type formylation followed by reduction, or by coupling with a protected acetaldehyde equivalent. A plausible route is the ozonolysis of an allyl-substituted precursor, similar to the synthesis of the non-methylated analog.[9]

  • Introduce an allyl group at the 5-position of 4,6-dichloro-2-methylpyrimidine.

  • Dissolve the resulting 5-allyl-4,6-dichloro-2-methylpyrimidine in a suitable solvent (e.g., dichloromethane) and cool to -78°C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide.

  • Purify the crude product by column chromatography to yield 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Key Reactivity Insights

The reactivity of this molecule is dominated by two key features:

  • Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core: The chlorine atoms at the 4 and 6 positions are susceptible to displacement by nucleophiles. The electrophilicity of the carbon atoms in the pyrimidine ring generally follows the order C4(6) > C2 > C5.[10] The presence of the electron-donating methyl group at C2 may slightly deactivate the ring towards nucleophilic attack compared to its non-methylated counterpart.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for various transformations, including:

    • Reductive amination to introduce substituted aminoethyl side chains.

    • Wittig reactions to form alkenes.

    • Aldol condensations to build larger carbon skeletons.

    • Oxidation to a carboxylic acid.

    • Reduction to an alcohol.

Potential Research Applications in Drug Discovery

The structural motifs present in 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde make it a highly attractive starting material for the synthesis of libraries of compounds for screening against various biological targets.

Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[11] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[12] The dichloro substitution allows for the sequential and regioselective introduction of different side chains to probe the ATP-binding pocket of kinases.[13]

G A 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde B SNAr at C4/C6 with Amines A->B Introduce R1 and R2 C Reductive Amination of Aldehyde B->C Introduce R3 D Library of Potential Kinase Inhibitors C->D

Caption: General workflow for synthesizing a library of potential kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis:

  • First Nucleophilic Substitution: React 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde with a primary or secondary amine (R¹-NH₂) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., n-butanol) at elevated temperatures. This will likely result in the substitution of the more reactive C4 or C6 chlorine.

  • Second Nucleophilic Substitution: React the mono-substituted intermediate with a different amine (R²-NH₂) under more forcing conditions (e.g., higher temperature) to displace the remaining chlorine atom.

  • Reductive Amination: React the resulting di-substituted pyrimidine with a third amine (R³-NH₂) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to functionalize the aldehyde.

  • Purification and Characterization: Purify the final compound by chromatography (e.g., HPLC) and characterize its structure by LC-MS and NMR.

This modular approach allows for the rapid generation of a diverse library of compounds for screening against a panel of kinases implicated in diseases such as cancer and neurodegeneration.[11][14]

Scaffolds for Other Therapeutic Targets

Beyond kinase inhibition, the functionalized pyrimidine core is a versatile scaffold for targeting a wide range of other proteins. Substituted pyrimidines have shown activity as:

  • Antiviral agents: By mimicking natural nucleosides.[4]

  • Antimicrobial agents: With various mechanisms of action.[4]

  • Central Nervous System (CNS) active agents: Targeting receptors and enzymes in the brain.[1]

The aldehyde functionality can be used to link the pyrimidine core to other pharmacophores or to introduce functionalities that can modulate solubility, cell permeability, and metabolic stability.

Conclusion

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a promising, albeit currently under-documented, chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a reactive dichloromethylpyrimidine core and a versatile aldehyde handle provides a powerful platform for the synthesis of novel, biologically active molecules. This technical guide, by providing a comprehensive analysis based on the known chemistry of its analogs, aims to empower researchers to unlock the full potential of this exciting compound in their quest for new therapeutics.

References

  • Organic Syntheses. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETALDEHYDE | CAS 16019-33-3. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]

  • Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]

  • MDPI. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential. Retrieved from [Link]

  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

Sources

Strategic Utilization of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and strategic application of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde , a versatile heterocyclic intermediate.

Executive Summary

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS: 474656-37-6) represents a high-value "switchboard" intermediate for the synthesis of bioactive pyrimidines. Its structural uniqueness lies in the coexistence of three distinct reactive centers: two electrophilic chlorine atoms at C4 and C6 susceptible to nucleophilic aromatic substitution (


), and a C5-acetaldehyde tether capable of reductive aminations, condensations, and homologations.

This guide outlines a robust, scalable de novo synthesis route avoiding expensive transition metal couplings, and details the reactivity profile that makes this scaffold critical for developing next-generation NNRTIs (e.g., DAPY analogues) and Type II kinase inhibitors.

Physicochemical Profile

PropertyData
IUPAC Name 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
CAS Number 474656-37-6
Molecular Formula

Molecular Weight 205.04 g/mol
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water.[1]
Stability Air-sensitive (oxidation to acid); store under

at -20°C.

Synthetic Architecture

The most reliable route to this intermediate is not direct functionalization of the pyrimidine ring, but rather a "Pre-functionalized Cyclization" strategy. This approach installs the carbon framework before ring closure, ensuring regiocontrol and scalability.

The De Novo Allyl-Ozone Route

This pathway avoids the use of unstable lithiated pyrimidine intermediates and expensive Wittig reagents.

Step 1: Alkylation of Malonate Diethyl malonate is alkylated with allyl bromide to install the C5-carbon chain. Step 2: Condensation Cyclization with acetamidine hydrochloride yields the pyrimidine core. Step 3: Chlorination Conversion of the diol to the dichloride using


.
Step 4: Oxidative Cleavage 
Ozonolysis of the pendant allyl group reveals the target acetaldehyde.

SynthesisPath Start Diethyl Malonate + Allyl Bromide Inter1 Diethyl allylmalonate Start->Inter1 NaOEt, EtOH Reflux Inter2 5-Allyl-4,6-dihydroxy- 2-methylpyrimidine Inter1->Inter2 Acetamidine HCl NaOEt, Reflux Inter3 5-Allyl-4,6-dichloro- 2-methylpyrimidine Inter2->Inter3 POCl3, Et3N Reflux, 4h Product Target Aldehyde (CAS 474656-37-6) Inter3->Product 1. O3, DCM, -78°C 2. DMS or Thiourea

Figure 1: The robust "Allyl-Ozone" synthetic pathway for high-throughput production.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Precursor assembly prior to ozonolysis.

  • Cyclization: To a solution of sodium ethoxide (prepared from 2.5 eq Na in EtOH), add acetamidine hydrochloride (1.0 eq) and diethyl allylmalonate (1.0 eq). Reflux for 6 hours.

  • Workup: Evaporate EtOH, dissolve residue in water, and acidify with HCl to pH 2. Collect the precipitated 5-allyl-4,6-dihydroxy-2-methylpyrimidine by filtration (Yield: ~85%).[1][2]

  • Chlorination: Suspend the dihydroxy intermediate (10 g) in

    
     (50 mL). Add 
    
    
    
    -diethylaniline (1.5 eq) carefully. Reflux for 4 hours until the solution clears.
  • Isolation: Distill off excess

    
    . Pour the residue onto crushed ice (Caution: Exothermic). Extract with DCM (
    
    
    
    mL). Dry over
    
    
    and concentrate to yield the 5-allyl-4,6-dichloro intermediate as a yellow oil/solid (Yield: ~90%).
Protocol B: Ozonolysis to 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Critical Step: Temperature control is vital to prevent over-oxidation.

  • Setup: Dissolve 5-allyl-4,6-dichloro-2-methylpyrimidine (5.0 g, 24.6 mmol) in anhydrous DCM (100 mL). Add 1 drop of Sudan III indicator (optional, for color change).

  • Ozonolysis: Cool the mixture to -78°C (dry ice/acetone bath). Bubble

    
     gas through the solution until a persistent blue color appears (indicating ozone saturation).[3]
    
  • Quenching: Purge with

    
     for 15 mins to remove excess 
    
    
    
    . Add dimethyl sulfide (DMS, 5.0 eq) or Thiourea (1.1 eq) at -78°C.
  • Warming: Allow the mixture to warm naturally to room temperature over 2 hours.

  • Purification: Wash with water (

    
     mL) and brine. Concentrate the organic layer.[2][4] Purify via flash chromatography (Hexane/EtOAc 4:1) to isolate the aldehyde.[5]
    
    • Yield: 80-88%[1]

    • Storage: Use immediately or store as a frozen benzene solution to prevent polymerization.

Reactivity & Applications ("The Switchboard")

The power of this intermediate lies in its orthogonal reactivity. It allows for the sequential construction of complex pharmacophores, particularly Diarylpyrimidines (DAPIs) used in HIV treatment (e.g., Rilpivirine analogues) and Kinase Inhibitors .

Orthogonal Functionalization Strategy
  • C4-Position (

    
     1):  The most electrophilic site. Reacts with amines/anilines at 0°C - RT.[3]
    
  • C6-Position (

    
     2):  Reacts only under forcing conditions (heat, base) after C4 is substituted.
    
  • C5-Acetaldehyde: A "soft" electrophile for reductive amination or Wittig olefination.

ReactivityMap Center 2-(4,6-Dichloro-2-methyl pyrimidin-5-yl)acetaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Center->Rxn1 Rxn2 SNAr Displacement (C4) (Aniline, 0°C) Center->Rxn2 Rxn3 Wittig Olefination (Ph3P=CH-R) Center->Rxn3 Prod1 C5-Ethylamine Linkers (Solubility/Binding) Rxn1->Prod1 Prod2 Mono-amino Pyrimidines (Kinase Hinge Binder) Rxn2->Prod2 Prod3 Extended Vinyl Linkers (Michael Acceptors) Rxn3->Prod3

Figure 2: The "Switchboard" reactivity profile allowing divergent synthesis.

Case Study: Synthesis of Kinase Inhibitor Libraries

In the development of Type II kinase inhibitors (e.g., targeting VEGFR or PDGFR), the C5-acetaldehyde is often converted to a morpholine-ethyl or piperazine-ethyl side chain via reductive amination. This side chain protrudes into the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic properties, while the C4-aniline moiety binds to the hinge region.

Safety & Stability

  • Allergen Warning: Dichloropyrimidines are potent sensitizers. Handle in a fume hood with double gloving.

  • Ozone Hazard: Ozonolysis generates potentially explosive ozonides. Always quench at low temperature before concentrating.

  • Aldehyde Stability: The aldehyde is prone to air oxidation (to the carboxylic acid) and hydrate formation. Store under inert gas.

References

  • Synthesis of 4,6-Dichloro-5-pyrimidineacetaldehyde (Analogous Protocol)

    • Source: ChemicalBook / Patent CN109608404A. "Method for preparation of 4,6-dichloropyrimidine-5-acetaldehyde."
    • URL:

  • General Pyrimidine Synthesis (Malonate/Acetamidine Cyclization)

    • Source: Organic Syntheses, Coll. Vol. 4, p.638 (1963). "2-Methyl-4,6-dihydroxypyrimidine."[1][2]

    • URL:

  • Ozonolysis of Allyl-Pyrimidines

    • Source: BenchChem Technical Guide. "2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde Reactivity."
    • URL:

  • Reactivity of 4,6-Dichloropyrimidines

    • Source: Journal of Medicinal Chemistry.
    • URL:

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An In-depth Technical Guide to the Stability and Storage of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a key intermediate in the synthesis of various biologically active compounds. Its chemical structure, featuring a reactive acetaldehyde moiety and a dichlorinated pyrimidine ring, presents unique challenges regarding its stability and storage. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways, and offers detailed protocols for its appropriate storage and handling to ensure its integrity for research and development applications. The information herein is curated for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is crucial for predicting its stability and designing appropriate storage conditions.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.01 g/mol [1]
Appearance Yellow to faint orange solid[2]
Melting Point 89-91 °C[2]
Purity Typically ≥95%[1]
Recommended Storage Inert atmosphere, store in freezer, under -20°C[2]

Predicted Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not extensively documented in public literature, its chemical structure allows for the prediction of several degradation pathways based on the reactivity of its functional groups.[2]

Hydrolytic Degradation

The dichloropyrimidine ring is an electron-deficient system, making the chlorine atoms susceptible to nucleophilic substitution, particularly by water, leading to hydrolysis.[2] This degradation can be catalyzed by both acidic and basic conditions.[2][3] The hydrolysis is likely to proceed in a stepwise manner, with the initial replacement of one chlorine atom to form a monochloro-hydroxy derivative, followed by the replacement of the second chlorine atom to yield the dihydroxy-pyrimidine derivative. The presence of water or humidity is a critical factor in this degradation pathway.

Mechanism of Hydrolysis: The hydrolysis likely proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atoms attached to the chlorine atoms towards nucleophilic attack by water.

Caption: Predicted Oxidative Degradation Pathway.

Photodegradation

Many pyrimidine-based compounds are known to be sensitive to light. [2]Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products. The specific photodegradation pathway for this compound is not elucidated, but it is a critical parameter to consider for handling and storage. It is recommended to protect the compound from light to prevent potential photodegradation. [2]The presence of a proton on the pyrimidine nitrogen has been shown to be crucial for inducing photodegradation in some pyrimidine derivatives. [4]

Recommended Storage and Handling Conditions

Based on the predicted instability profile, the following storage and handling conditions are recommended to maintain the integrity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde:

  • Temperature: For long-term storage, it is imperative to store the compound in a freezer at -20°C. [2]For short-term use, storage at 2-8°C in a refrigerator is acceptable. Avoid repeated freeze-thaw cycles.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation. [2]* Container: Use a tightly sealed, amber glass vial or a container that is impermeable to light and moisture.

  • Light: Protect the compound from light at all times by using amber vials and storing it in a dark place. [2]* Moisture: The compound is sensitive to moisture due to the risk of hydrolysis. Ensure that the storage container is dry and tightly sealed. Handling should be performed in a dry environment, and exposure to atmospheric moisture should be minimized.

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde and identify its degradation products, a forced degradation (stress testing) study is essential. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines (Q1A(R2)). [5]The goal is to achieve 5-20% degradation of the active substance. [6]

Caption: Workflow for a Forced Degradation Study.

Materials and Reagents
  • 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3%)

  • Phosphate buffer (pH 7.0)

Analytical Method

A stability-indicating HPLC method should be developed and validated. A reverse-phase HPLC method with UV detection is generally suitable for pyrimidine derivatives. [7][8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water/buffer

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 275 nm) [7]* Injection Volume: 10 µL

Stress Conditions

a. Hydrolytic Degradation:

  • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

  • Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by HPLC.

b. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at appropriate time intervals.

  • Analyze the samples by HPLC.

c. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the samples by HPLC.

d. Thermal Degradation:

  • Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 70°C).

  • Withdraw samples at appropriate time intervals.

  • Prepare solutions of the samples and analyze by HPLC.

Data Analysis

For each stress condition, calculate the percentage of degradation of the parent compound and identify the major degradation products by their retention times and, if coupled with a mass spectrometer, their mass-to-charge ratios. The peak purity of the parent compound should be assessed to ensure that no co-eluting peaks are present.

Conclusion

The stability of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a critical consideration for its use in research and development. This guide has outlined the primary degradation pathways—hydrolysis, oxidation, and photolysis—that are predicted based on its chemical structure. Adherence to the recommended storage conditions, specifically low temperature, inert atmosphere, and protection from light and moisture, is paramount to preserving the compound's integrity. The provided protocol for a forced degradation study offers a systematic approach to experimentally determine the stability profile of this compound, which is essential for ensuring the reliability of experimental results and for applications in drug discovery and development.

References

  • Process for the preparation of chloropyrimidines. Google Patents.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available at: [Link]

  • Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between ribofla. Canadian Science Publishing. Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, a pivotal chemical intermediate in contemporary drug discovery and development. The document elucidates the compound's physicochemical properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic transformations. The primary focus is on leveraging its unique bifunctional nature—the reactive aldehyde moiety and the electrophilic dichloropyrimidine core—for the synthesis of complex heterocyclic scaffolds. Protocols for reductive amination and Knoevenagel condensation are presented, alongside guidelines for safe handling, storage, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable building block.

Introduction and Compound Profile

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, identified by CAS number 16019-33-3, is a crucial intermediate, notably in the synthesis of multi-kinase inhibitors like Sorafenib.[1] Its structure is distinguished by two primary reactive centers: a highly reactive aldehyde group and a dichloropyrimidine ring susceptible to nucleophilic substitution. The electron-withdrawing character of the pyrimidine ring and the chloro-substituents significantly influences the reactivity of both functional groups, making it a versatile scaffold for constructing diverse molecular architectures.[1]

A thorough understanding of its properties is essential for its effective handling, characterization, and optimization in synthetic workflows.[1]

Physicochemical and Safety Data

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The following table summarizes its key properties and recommended handling procedures.

PropertyValueSource(s)
CAS Number 16019-33-3[2][3]
Molecular Formula C₆H₄Cl₂N₂O[1][3]
Molecular Weight 191.01 g/mol [1][3]
Appearance Yellow to faint orange solid[4]
Melting Point 89-91 °C[4]
IUPAC Name 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde[3]
Recommended Storage Store in freezer, under -20°C, in an inert atmosphere.[4]
Purity Typically ≥95%[1][3]
Safety, Handling, and Stability

The presence of the dichloropyrimidine moiety necessitates careful handling. While specific toxicity data for this exact compound is limited, data for related dichloropyrimidine compounds should be used to guide safety practices.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] Work should be conducted in a well-ventilated fume hood.[7][8]

  • Handling: Avoid all personal contact, including the inhalation of dust or fumes.[5] Prevent dust formation during handling.[8] In case of spills, clean up immediately using dry procedures and avoid generating dust.[9]

  • Stability and Degradation: The compound's structure suggests susceptibility to several degradation pathways. The acetaldehyde group is prone to oxidation, potentially forming the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[4] The dichloropyrimidine ring is susceptible to hydrolysis, where chlorine atoms can be replaced by hydroxyl groups. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C) is critical to minimize degradation.[4]

Core Reactivity and Synthetic Strategy

The synthetic utility of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde stems from the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

  • Aldehyde Group Chemistry: The aldehyde is a classic electrophile, readily undergoing nucleophilic attack. This functionality is the primary handle for chain extension and the introduction of nitrogen-containing substituents. Key reactions include:

    • Reductive Amination: To form C-N bonds.

    • Knoevenagel Condensation: To form C=C bonds.

    • Wittig Reaction: To form alkenes.

  • Dichloropyrimidine Ring Chemistry: The pyrimidine ring is electron-deficient, which activates the chlorine atoms at the C4 and C6 positions for Nucleophilic Aromatic Substitution (SNAr) . This allows for the sequential introduction of various nucleophiles (e.g., amines, alcohols, thiols), building complexity around the heterocyclic core.[10]

The following diagram illustrates the key reactive sites on the molecule.

Caption: Key reactive centers of the title compound.

Experimental Protocols

The following protocols are designed as robust starting points for synthesis and can be adapted based on the specific substrate and desired product. All reactions should be performed under an inert atmosphere (N₂ or Ar) unless otherwise specified.

Protocol 1: Reductive Amination

This protocol describes the one-pot synthesis of a secondary amine by reacting the aldehyde with a primary amine, followed by in-situ reduction. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could degrade the substrate.[11]

Workflow Diagram: Reductive Amination

G start Dissolve Aldehyde (1 eq.) and Amine (1.1 eq.) in Anhydrous Solvent (e.g., DCE) stir Stir at Room Temp for 30-60 min (Imine Formation) start->stir add_reductant Add NaBH(OAc)₃ (1.5 eq.) Portion-wise stir->add_reductant react Stir at Room Temp for 4-16 h add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: General workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[11]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amine product.

Protocol 2: Knoevenagel Condensation

This protocol facilitates the formation of a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound. This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, often with a catalytic amount of acid.[12][13]

Workflow Diagram: Knoevenagel Condensation

G start Combine Aldehyde (1 eq.), Active Methylene Compound (1.1 eq.), and Solvent (e.g., Toluene) add_catalyst Add Catalyst (e.g., Piperidine, 0.1 eq.) start->add_catalyst heat Heat to Reflux with Dean-Stark Trap (to remove water) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to Room Temp monitor->cool Reaction Complete concentrate Concentrate Solvent Under Reduced Pressure cool->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: General workflow for Knoevenagel condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, combine 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq.), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq.), and a suitable solvent such as toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or ammonium acetate.[13]

  • Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The crude product may precipitate upon cooling or concentration. If so, it can be collected by filtration.

  • Purification: Purify the crude product either by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel.[13]

Analytical Characterization

Confirming the structure of the synthesized derivatives is crucial. A combination of spectroscopic methods should be employed.[14][15]

Analytical TechniqueStarting AldehydeReductive Amination ProductKnoevenagel Product
¹H NMR Aldehyde proton (CHO) signal at ~9.5-10.0 ppm (singlet). Methylene protons (CH₂) adjacent to aldehyde at ~3.8-4.2 ppm (doublet).Disappearance of the aldehyde proton signal. Appearance of new signals corresponding to the amine moiety. Methylene protons shift upfield.Disappearance of the aldehyde proton signal. Appearance of a new vinylic proton signal at ~7.0-8.0 ppm.
¹³C NMR Aldehyde carbon signal at ~190-200 ppm.Disappearance of the aldehyde carbon signal. Appearance of new signals from the added amine alkyl group.Disappearance of the aldehyde carbon signal. Appearance of new sp² carbon signals from the C=C bond.
IR Spectroscopy Strong C=O stretch for the aldehyde at ~1720-1740 cm⁻¹.Disappearance of the C=O stretch. Appearance of N-H stretch (for primary/secondary amine products) at ~3300-3500 cm⁻¹.Disappearance of the C=O stretch. Appearance of C=C stretch at ~1600-1650 cm⁻¹. If nitrile is used, a strong C≡N stretch appears at ~2200-2250 cm⁻¹.
Mass Spectrometry Molecular ion peak corresponding to C₆H₄Cl₂N₂O (m/z ~191).Molecular ion peak corresponding to the mass of the starting material plus the amine minus H₂.Molecular ion peak corresponding to the mass of the starting material plus the active methylene compound minus H₂O.

Conclusion

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a potent and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for diverse and strategic synthetic elaborations, providing rapid access to novel pyrimidine-based compounds. The protocols outlined in this guide offer reliable and reproducible methods for key transformations, enabling researchers to efficiently explore new chemical space. Adherence to the described safety and handling procedures is essential for the successful and safe utilization of this important chemical intermediate.

References

  • Google Patents. CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Available at: [Link]

  • Google Patents. CN109608404A - A kind of preparation method of 4, 6- dichloro pyrimidine -5- acetaldehyde.
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • Bull. Korean Chem. Soc. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Rasayan J. Chem. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]

  • Taylor & Francis Online. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • ResearchGate. (PDF) A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. Available at: [Link]

  • Semantic Scholar. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Available at: [Link]

  • ACS Publications. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Available at: [Link]

  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • ResearchGate. Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

Sources

protocol for SNAr reactions on dichloropyrimidines

Application Note: High-Fidelity Regiocontrol in Reactions of 2,4-Dichloropyrimidines

Executive Summary

The 2,4-dichloropyrimidine scaffold is a ubiquitous electrophile in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Ceritinib) and various antimetabolites. The critical challenge in utilizing this scaffold is regioselectivity . While the C4 position is electronically activated, achieving high yield and purity often requires precise control over temperature, solvent polarity, and proton scavengers.

This guide details the protocols for:

  • Kinetic Control (C4-Selectivity): The standard displacement of the C4-chloride.

  • Sequential Substitution: Installing two different nucleophiles (C4 followed by C2).

  • Regioreversal Strategies: Rare methodologies to target C2 primarily.[1]

Mechanistic Foundation: The "Rule of 4"

To control the reaction, one must understand the electronic bias. Nucleophilic aromatic substitution (

Electronic Bias
  • C4 Position (Favored): Attack at C4 leads to a Meisenheimer intermediate where the negative charge is delocalized onto the N1 nitrogen (para-like resonance). This is the most stable intermediate.

  • C2 Position (Disfavored): Attack at C2 places the negative charge on nitrogens that are adjacent (ortho-like) but lacks the extended conjugation stability found at C4. Furthermore, the lone pair repulsion from the flanking nitrogens at C2 creates a higher activation energy barrier.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic pathways.

SNAr_PathwaysSubstrate2,4-DichloropyrimidineC4_AttackC4 Attack (Kinetic)Favored by low tempSubstrate->C4_Attack k1 >> k2 C2_AttackC2 Attack (Thermodynamic)Requires high temp / Lewis AcidSubstrate->C2_Attack Slow Intermediate_C4Meisenheimer Complex(Stabilized by N1)C4_Attack->Intermediate_C4Product_C44-Substituted-2-chloropyrimidine(Major Product)Intermediate_C4->Product_C4-Cl⁻Intermediate_C2Meisenheimer Complex(Less Stable)C2_Attack->Intermediate_C2Product_C22-Substituted-4-chloropyrimidine(Minor Product)Intermediate_C2->Product_C2-Cl⁻

Figure 1: Mechanistic flow showing the kinetic preference for C4 substitution due to superior resonance stabilization.

Critical Parameters for Optimization

Before beginning the protocol, review these parameters to ensure reproducibility.

ParameterRecommendationRationale
Solvent Ethanol, IPA, or n-BuOH Protic solvents stabilize the leaving group (chloride) and the transition state via H-bonding. Aprotic solvents (DMF, NMP) increase reaction rate but may erode regioselectivity due to "hot" nucleophiles.
Base DIPEA (Hünig's Base) Non-nucleophilic organic bases prevent side reactions. Inorganic bases (

) are heterogeneous and can lead to variable kinetics.
Temperature -78°C to 0°C CRITICAL. Lower temperatures maximize the rate difference (

), favoring the kinetic C4 product.
Stoichiometry 1.0 : 0.95 (Substrate:Nuc) Use a slight deficit of the nucleophile to prevent over-reaction (disubstitution).

Experimental Protocols

Protocol A: High-Fidelity C4-Selective Substitution

Objective: Synthesis of 4-amino-2-chloropyrimidines. Scale: 1.0 mmol (Adaptable).

  • Preparation:

    • Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol, 1.0 equiv) in anhydrous Ethanol (3.0 mL).

    • Cool the solution to 0°C (ice bath). For highly reactive amines, cool to -78°C .

  • Nucleophile Addition:

    • Prepare a solution of the Amine Nucleophile (0.95 mmol, 0.95 equiv) and DIPEA (1.1 mmol, 1.1 equiv) in Ethanol (1.0 mL).

    • Add the amine solution dropwise over 15 minutes. Rapid addition causes localized heating and loss of selectivity.

  • Reaction:

    • Stir at 0°C for 1–2 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).

    • Checkpoint: The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.4) should appear.[2][3] If a baseline spot appears, you have likely formed the disubstituted byproduct.

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in EtOAc and wash with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography is usually required to remove trace disubstituted byproducts.

Protocol B: Sequential Substitution (C4 then C2)

Objective: Synthesis of 2,4-diaminopyrimidines (asymmetric).

  • Step 1: Perform Protocol A to isolate the pure 4-substituted-2-chloropyrimidine.

  • Step 2 (Forcing Conditions):

    • Dissolve the intermediate from Step 1 in DMSO or NMP (higher boiling point required).

    • Add the Second Nucleophile (1.5 – 2.0 equiv) and

      
        (3.0 equiv).
      
    • Heat to 80–100°C for 4–12 hours.

    • Note: The C2-chloride is deactivated by the electron-donating group installed at C4. Thermal energy is required to overcome the activation barrier.

Protocol C: The "Tertiary Amine" Anomaly (C2 Selectivity)

Advanced Application: While direct C2 attack is disfavored, tertiary amines can yield pseudo-C2 substitution via an in situ mechanism involving quaternary ammonium salt formation and dealkylation.

  • Reagents: 2,4-dichloropyrimidine + Tertiary Amine (e.g.,

    
     or cyclic tertiary amines).
    
  • Condition: Reflux in ethanol.

  • Mechanism: The tertiary amine attacks C4 (reversible) and C2. The C2 adduct can undergo specific dealkylation pathways or hydrolysis depending on workup, sometimes yielding C2-functionalized products or hydrolyzed 2-hydroxy derivatives. Note: This is substrate-dependent and less generalizable than Protocol A.

Self-Validating Systems: Troubleshooting & Analysis

A robust protocol must include methods to verify success during the process.

NMR Diagnostics

Regioisomers can be distinguished by the chemical shift of the C5-proton (the proton on the pyrimidine ring between the two chlorides).

IsomerC5-H Chemical Shift (

, DMSO-

)
Multiplicity
Starting Material ~7.6 ppmDoublet (J ~5 Hz)
C4-Product Shift Upfield (6.0 – 6.5 ppm) Doublet
C2-Product Less Upfield (6.8 – 7.2 ppm) Doublet

Reasoning: A nucleophile at C4 is adjacent to C5 and donates electron density directly into the C5 position via resonance, causing a significant upfield shift (shielding). A nucleophile at C2 has a weaker resonance effect on C5.

Workflow Diagram: Sequential Synthesis

Sequential_WorkflowStartStart: 2,4-DCPStep1Step 1: Add Nuc A(0°C, EtOH, DIPEA)Start->Step1CheckQC Check: NMR/TLCConfirm C4 RegioisomerStep1->CheckCheck->Step1If mixture:RecrystallizeStep2Step 2: Add Nuc B(100°C, DMSO, K2CO3)Check->Step2If PureFinalFinal Product:2,4-Disubstituted PyrimidineStep2->Final

Figure 2: Sequential workflow ensuring regioisomeric purity before forcing the second substitution.

References

  • Regioselectivity Mechanisms

    • Lueg, C. et al. "Regioselective

      
       reactions on 2,4-dichloropyrimidine." Organic & Biomolecular Chemistry, 2020.[4] 
      
  • Sequential Substitution Protocols

    • Barvian, N. et al. "Preparation of 2,4-diaminopyrimidines." Journal of Medicinal Chemistry, 2000.

  • C2-Selectivity Anomalies

    • Kelleher, F. et al. "Unexpected regioselectivity in the reaction of 2,4-dichloropyrimidine with tertiary amines." Tetrahedron Letters, 2018.

  • General Heterocyclic Chemistry

    • Joule, J.A. & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010.

Strategic Characterization and Quality Control of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Kinase Inhibitor Synthesis (e.g., Dasatinib)

Abstract

This Application Note provides a comprehensive analytical framework for the characterization of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (hereafter referred to as 5-PA ). As a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (such as Dasatinib), the quality of 5-PA directly impacts the yield and purity of the final API. This guide addresses the specific challenges posed by the labile acetaldehyde moiety , including susceptibility to oxidation, polymerization, and acetal formation. We present validated protocols for structural identification, chromatographic purity (HPLC-UV), and stability-indicating assays.

Chemical Context & Critical Quality Attributes (CQAs)

The molecule contains a pyrimidine core substituted with two chlorines and a reactive acetaldehyde side chain .[1]

  • Molecular Formula: C₇H₆Cl₂N₂O

  • Molecular Weight: 205.04 g/mol

  • Reactivity Profile:

    • Electrophilic Aldehyde: Prone to oxidation (to carboxylic acid) and reduction (to alcohol).

    • Chlorine Substituents: Susceptible to nucleophilic aromatic substitution (SNAr), particularly hydrolysis in basic aqueous media.

    • Solvent Incompatibility: Reacts with primary alcohols (methanol, ethanol) to form hemiacetals/acetals, skewing purity results.

Degradation Pathway Mapping

The following diagram illustrates the critical degradation pathways that must be monitored during analysis.

DegradationPathways Aldehyde Target: 5-PA (Aldehyde) Acid Impurity A (Carboxylic Acid) Aldehyde->Acid Oxidation (Air/Peroxides) Alcohol Impurity B (Alcohol) Aldehyde->Alcohol Reduction Acetal Impurity C (Acetal/Hemiacetal) Aldehyde->Acetal + ROH (MeOH/EtOH) Hydrolysis Impurity D (Hydroxy-pyrimidine) Aldehyde->Hydrolysis + H2O / High pH (Cl displacement)

Figure 1: Primary degradation pathways for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Protocol A: Structural Identification (Spectroscopy)

Before purity assessment, the chemical structure must be confirmed using orthogonal methods.

A1. Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent potential acid-catalyzed degradation).

  • Key Diagnostic Signals:

    • Aldehyde Proton (-CHO): Singlet or triplet (small coupling) at 9.6 – 9.8 ppm .

    • Methylene Linker (-CH₂-): Singlet at ~3.8 – 4.0 ppm .

    • Methyl Group (-CH₃): Singlet at ~2.6 ppm .

  • Acceptance Criteria: Integration ratio of CHO : CH₂ : CH₃ must be 1 : 2 : 3.

A2. Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Isotope Pattern (Critical): Due to two Chlorine atoms (

    
     and 
    
    
    
    ), the molecular ion cluster must exhibit a specific intensity ratio:
    • M (204) : M+2 (206) : M+4 (208)

    • Theoretical Ratio: ~ 9 : 6 : 1

  • Interpretation: This pattern confirms the presence of the dichloropyrimidine moiety.

Protocol B: Chromatographic Purity (RP-HPLC)

Objective: Quantify 5-PA and separate it from its oxidation (Acid) and reduction (Alcohol) impurities. Method Strategy: Use an acidic mobile phase to suppress ionization of the potential carboxylic acid impurity (improving peak shape) and prevent hydrolysis of the chlorines.

Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus or Hypersil BDS), 150 x 4.6 mm, 3.5 µmStandard stationary phase for polar/non-polar separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) keeps impurities protonated and sharp.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over MeOH to prevent acetal formation.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 25°CAmbient temperature minimizes thermal degradation.
Detection UV @ 265 nmMax absorption of the pyrimidine ring.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.09010
30.09010
Sample Preparation (CRITICAL)
  • Diluent: 100% Acetonitrile (HPLC Grade).

  • Procedure: Weigh ~10 mg of 5-PA into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN.

  • Precaution: Do NOT use Methanol. Methanol will react with the aldehyde to form a hemiacetal peak that elutes earlier, leading to a false "impurity" result. Analyze within 4 hours of preparation.

Protocol C: Trace Stability Analysis (DNPH Derivatization)

Objective: If the aldehyde peak in Protocol B shows tailing or instability, or if trace quantification is required (e.g., for cleaning validation), use DNPH derivatization. This "locks" the aldehyde into a stable hydrazone.

Mechanism


Workflow
  • Reagent Prep: Dissolve 2,4-Dinitrophenylhydrazine (DNPH) in ACN acidified with HCl.

  • Reaction: Mix Sample Solution (from Protocol B) with DNPH reagent (1:1 ratio). Incubate at ambient temperature for 20 minutes.

  • Analysis: Inject into the HPLC using the same parameters as Protocol B, but change detection to 360 nm (specific for the hydrazone derivative).

  • Benefit: This method eliminates interference from non-carbonyl impurities and stabilizes the analyte.

Analytical Logic & Decision Tree

The following workflow ensures data integrity and prevents common artifacts (like acetal formation) from being misdiagnosed as process impurities.

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Dissolve in ACN (Avoid MeOH) Sample->Solubility HPLC_Direct Direct RP-HPLC (UV 265nm) Solubility->HPLC_Direct Check_Purity Purity > 98%? HPLC_Direct->Check_Purity Pass Release for Synthesis Check_Purity->Pass Yes Fail Investigate Impurities Check_Purity->Fail No Impurity_ID Impurity Profiling Fail->Impurity_ID RRT ~0.8\n(Acid) RRT ~0.8 (Acid) Impurity_ID->RRT ~0.8\n(Acid) Oxidation? RRT ~0.5\n(Alcohol) RRT ~0.5 (Alcohol) Impurity_ID->RRT ~0.5\n(Alcohol) Reduction? Split Peak\n(Acetal) Split Peak (Acetal) Impurity_ID->Split Peak\n(Acetal) Wrong Diluent?

Figure 2: Decision tree for batch release and impurity investigation.

Storage & Handling Recommendations

Based on the chemical instability profile:

  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with Argon or Nitrogen to prevent oxidation to the carboxylic acid.

  • Container: Amber glass (protect from light).

  • Re-test Period: 6 months. Aldehydes can polymerize over time; check solubility and appearance (should be yellow/orange solid, not gummy) before use.

References
  • Dasatinib Synthesis & Intermediates

    • Title: Process for the preparation of Dasatinib and intermediates thereof.[2]

    • Source: World Intellectual Property Organiz
    • URL:[Link]

  • Aldehyde Derivatization Standards

    • Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3][4]

    • Source: US Environmental Protection Agency (EPA).
    • URL:[Link]

  • General Stability of Pyrimidines: Title: Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide. Source: BenchChem Technical Library.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, a key intermediate in pharmaceutical synthesis.[1] A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to ensure accurate quantification and purity assessment. The method is designed to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodology, including instrument conditions, sample preparation, and a discussion on the scientific rationale behind the chosen parameters.

Introduction

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a heterocyclic compound featuring a dichloropyrimidine ring and an acetaldehyde moiety.[2][3] Its molecular formula is C₆H₄Cl₂N₂O, with a molecular weight of 191.01 g/mol .[2][4] The purity of this intermediate is critical for the successful synthesis of downstream products in drug development. The presence of an aldehyde group and a dichloropyrimidine ring suggests potential susceptibility to degradation through oxidation and hydrolysis, respectively.[2] Therefore, a stability-indicating analytical method is crucial for monitoring the purity and stability of this compound.[2][5]

High-performance liquid chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for its precision and robustness in separating and quantifying compounds.[6][7] This application note details a specific RP-HPLC method developed for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of the target analyte is presented in Table 1. Understanding these properties is fundamental to developing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₆H₄Cl₂N₂O[2][4]
Molecular Weight191.01 g/mol [2][4]
AppearanceYellow to faint orange solid[2]
Melting Point89-91 °C[2]
Recommended StorageInert atmosphere, store in freezer, under -20°C[2]

HPLC Method and Instrumentation

The analysis of pyrimidine derivatives is commonly performed using reversed-phase HPLC with C8 or C18 columns.[8] The method detailed below is a recommended starting point and should be fully validated according to ICH guidelines.[5]

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining and separating a broad range of non-polar to moderately polar compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is selected to achieve good peak shape and resolution. Formic acid helps to suppress the ionization of any acidic functional groups and improves the peak symmetry of polar compounds. A gradient elution is proposed to ensure the timely elution of all components, including potential impurities with different polarities. UV detection is chosen as it is a robust and common detection method for compounds containing chromophores, such as the pyrimidine ring in the target analyte.[9]

Recommended HPLC Conditions

The following table summarizes the optimized HPLC conditions for the analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 40°C[2]
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

Experimental Protocols

Materials and Reagents
  • 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Add 1.0 mL of formic acid to 1000 mL of deionized water.

  • Mix thoroughly and degas before use.

Mobile Phase B (0.1% Formic Acid in Acetonitrile):

  • Add 1.0 mL of formic acid to 1000 mL of acetonitrile.

  • Mix thoroughly and degas before use.

Diluent:

  • A 50:50 (v/v) mixture of acetonitrile and water is recommended as the diluent.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Mix thoroughly. This is the stock solution.

  • Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing approximately 10 mg of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Mix thoroughly and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G H Quantification and Purity Calculation G->H I Report Generation H->I

Figure 1: General workflow for the HPLC analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Stability-Indicating Aspect and Forced Degradation

To establish the method as stability-indicating, forced degradation studies are recommended.[2] This involves subjecting the sample to various stress conditions to generate potential degradation products and demonstrating that the analytical method can effectively separate these degradants from the main peak.

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours. The dichloropyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions.[2]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours. The acetaldehyde functional group is prone to oxidation.[2]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for 72 hours.[2]

  • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.[2]

After exposure to the stress conditions, the samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample to identify and resolve any degradation products.

Data Analysis and Interpretation

The primary peak in the chromatogram corresponds to 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. The purity of the sample can be calculated using the area percent method. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Conclusion

The HPLC method described in this application note provides a reliable and robust starting point for the analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. The method is designed to be stability-indicating, allowing for the separation of the main compound from potential impurities and degradation products. It is recommended that this method be fully validated in accordance with regulatory guidelines before implementation in a quality control environment.

References

  • Khan, A., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC - PubMed Central. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016). hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf. Retrieved from [Link]

  • Lores, M., et al. (2014). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Tradeindia. (n.d.). 5-acetaldehydeyl-4,6-dichloropyrimidine at Best Price in Wuhan, Hubei | Finetech Industry Limited. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
  • Matrix Fine Chemicals. (n.d.). 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETALDEHYDE | CAS 16019-33-3. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • Pharmapproach. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • ResearchGate. (2023). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2016). Stability Indicating Analytical Method Development, Validation. Retrieved from [Link]

  • PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde as a Novel Antiviral Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous clinically successful antiviral drugs, prized for its ability to mimic endogenous nucleosides and interact with key viral enzymes.[1][2][3][4] This document introduces 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde , a reactive pyrimidine derivative, as a compelling candidate for novel antiviral drug discovery. While direct antiviral data for this specific compound is not yet published, its structural features—a dichlorinated pyrimidine core and a reactive acetaldehyde moiety—present a strong rationale for its investigation. This guide provides a comprehensive, experience-driven framework for researchers to systematically evaluate its antiviral potential. We detail a logical workflow from initial in silico screening to robust in vitro characterization, including detailed, step-by-step protocols for cytotoxicity and viral inhibition assays, and guidance on interpreting the resulting data to determine therapeutic potential.

Introduction: The Rationale for Investigation

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of essential nucleobases and a multitude of therapeutic agents, including prominent antivirals like Zidovudine (AZT) and Lamivudine.[2][4][5] These molecules often function as antimetabolites, interfering with viral DNA or RNA synthesis.[4][6] The subject of this guide, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde , offers a unique combination of features that make it an intriguing target for antiviral research:

  • Dichloropyrimidine Core: The two chlorine atoms act as excellent leaving groups, creating potential for covalent modification of viral protein targets, such as the cysteine residues found in the active sites of many viral proteases.

  • Acetaldehyde Group: This reactive aldehyde functionality can form Schiff bases with lysine residues or participate in other nucleophilic additions, providing an additional mechanism for target engagement.

  • Methyl Group: The methyl substitution at the 2-position can influence the compound's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.

This document serves as a practical guide for any virology or drug discovery lab aiming to explore the therapeutic potential of this, or structurally similar, compounds.

Compound Profile: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
PropertyValueSource
CAS Number 16019-33-3[7][8][9][10]
Molecular Formula C₆H₄Cl₂N₂O[7][8][9][10]
Molecular Weight 191.01 g/mol [7][8][9]
IUPAC Name 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde[7]
Purity Typically >95% for research use[7][8][10]
Known Utility Research chemical; synthetic intermediate[7]

Proposed Research & Evaluation Workflow

A systematic, multi-stage approach is essential to efficiently evaluate a novel compound. We propose a workflow that progresses from computational prediction to definitive in vitro validation. This process is designed to identify promising activity while conserving resources by eliminating non-viable candidates early.

G cluster_0 Phase 1: In Silico & Preparation cluster_1 Phase 2: In Vitro Safety & Efficacy cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Mechanism of Action (MoA) A Compound Acquisition & QC Analysis B Molecular Docking (e.g., Viral Proteases, Polymerases) A->B Characterized Compound C Cytotoxicity Assay (Determine CC50) B->C Proceed if Docking Score is Favorable D Primary Antiviral Screen (CPE Inhibition Assay) F Calculate Selectivity Index (SI) SI = CC50 / EC50 C->F Key Parameters E Dose-Response Analysis (Calculate EC50) D->E Quantify Viral Inhibition E->F Key Parameters G Time-of-Addition Assay F->G Proceed if SI > 10 H Target Identification Studies G->H Identify Stage of Inhibition

Caption: Proposed workflow for evaluating antiviral potential.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating methodologies. The causality for key steps is explained to allow for adaptation to specific viruses or cell lines.

Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)

Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound harms the host cells.[11] This protocol uses the robust CellTiter-Glo® luminescent assay, which quantifies ATP as an indicator of metabolically active, viable cells.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Assay medium (e.g., DMEM + 2% FBS).

  • Test Compound stock (10 mM in DMSO).

  • Opaque-walled 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Luminometer plate reader.

Methodology:

  • Cell Seeding:

    • Trypsinize and count host cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (10,000 cells/well).

    • Rationale: Opaque walls prevent well-to-well crosstalk of the luminescent signal. 10,000 cells/well typically provides a robust signal within the linear range of the assay.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to form a semi-confluent monolayer.

  • Compound Dilution Series:

    • Prepare a 2X serial dilution of the test compound in assay medium. For a top concentration of 100 µM, this would typically be a 9-point series from 200 µM down to 0.78 µM (plus a no-compound control).

    • Rationale: A 2X concentration is prepared because it will be diluted 1:1 when added to the cells.

  • Cell Treatment:

    • Carefully remove the medium from the cell plates.

    • Add 100 µL of each compound dilution to the appropriate wells in triplicate. Include "cells only" (assay medium) and "no cells" (background) controls.

    • Incubate for a period that matches the planned duration of the antiviral assay (e.g., 48 or 72 hours).

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the average background reading ("no cells") from all other readings.

    • Normalize the data by setting the "cells only" control to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression (four-parameter variable slope) to calculate the 50% cytotoxic concentration (CC₅₀).

Protocol 2: In Vitro Antiviral Efficacy Assay (EC₅₀ Determination)

Principle: This protocol measures the ability of the compound to inhibit the virus-induced cytopathic effect (CPE).[12][13] A reduction in CPE, measured by an increase in cell viability, indicates antiviral activity.

Materials:

  • All materials from Protocol 1.

  • High-titer viral stock (e.g., Influenza A, SARS-CoV-2, HSV-2).

Methodology:

  • Cell Seeding:

    • Seed cells in clear 96-well plates as described in Protocol 1, Step 1.

    • Rationale: Clear plates are used to allow for visual inspection of CPE by microscopy as a quality control check.

  • Infection and Treatment:

    • Prepare the 2X compound dilution series as in Protocol 1, Step 2.

    • On the day of infection, dilute the virus stock in assay medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Rationale: A low MOI (0.01) allows for multiple rounds of viral replication over the assay period (e.g., 72 hours), making the inhibition of viral spread easier to detect.

    • Remove the culture medium from the cells.

    • Simultaneously add 50 µL of the 2X compound dilutions and 50 µL of the virus dilution to the appropriate wells (final volume 100 µL, final MOI 0.01).

    • Crucial Controls:

      • Virus Control (VC): Cells + Virus (0% inhibition).

      • Cell Control (CC): Cells only (100% viability/inhibition).

      • Compound Cytotoxicity Control: Cells + Compound (at each concentration, to confirm viability effects are not due to toxicity).

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for 72 hours, or until 80-90% CPE is observed in the Virus Control wells.

  • Assay Readout & Analysis:

    • Perform the CellTiter-Glo® assay as described in Protocol 1, Step 4.

    • Normalize the data using the following formula: % Inhibition = [(RLU_Test - RLU_VC) / (RLU_CC - RLU_VC)] * 100 (Where RLU is the Relative Luminescence Unit).

    • Plot the % Inhibition against the log of the compound concentration.

    • Use non-linear regression to calculate the 50% effective concentration (EC₅₀).

Data Interpretation: The Selectivity Index

The ultimate goal of the initial screening is to calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic window.[11]

SI = CC₅₀ / EC₅₀

  • A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

  • Generally, an SI > 10 is considered a promising result worthy of further investigation.

Example Data Presentation
CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Test Compound 85.24.120.8
Positive Control >1000.9>111

Advanced Protocol: Mechanism of Action (MoA) Elucidation

If the compound shows a promising SI, a Time-of-Addition assay can provide initial insights into which stage of the viral lifecycle is being inhibited.[14][15]

Principle: The compound is added at different time points relative to the initial viral infection. The resulting level of inhibition points to the targeted stage (e.g., entry, replication, egress).

MoA cluster_workflow Time-of-Addition Workflow cluster_additions cluster_interpretation Interpretation start T = -2h infect Infect Cells T = 0h start->infect Pre-treatment (Compound added before virus) end Harvest T = 8h infect->end Post-infection Incubation A Add Compound -2h to 0h I_A Inhibition in A only => Targets Entry/Attachment A->I_A B Add Compound 0h to 8h I_B Inhibition in B & C => Targets Replication B->I_B C Add Compound 2h to 8h I_C Inhibition in B but not C => Targets Early Replication C->I_C

Caption: Logic of a Time-of-Addition experiment.

Brief Protocol:

  • Entry (-2h to 0h): Treat cells with the compound for 2 hours, wash, then infect.

  • Post-Entry (0h to 8h): Infect cells, wash, then add the compound.

  • Replication (2h to 8h): Infect cells, wait 2 hours for entry to complete, then add the compound.

  • Harvest at a fixed endpoint (e.g., 8 hours for a single-cycle assay) and quantify viral yield (e.g., by qPCR or plaque assay). Comparing inhibition levels across these conditions will pinpoint the stage of action.

Conclusion

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde represents an unexplored but structurally compelling starting point for antiviral drug discovery. Its reactive moieties offer plausible mechanisms for potent inhibition of viral targets. The workflow and detailed protocols provided in this guide constitute a complete, scientifically-grounded framework for any research team to perform an initial, robust evaluation of this compound's potential. Successful identification of activity using these methods would validate this molecular scaffold and pave the way for lead optimization and further preclinical development.

References

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3. Benchchem.
  • 4,6-Dichloro-2-methylpyrimidine synthesis. ChemicalBook.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Antiviral Activity of Pyrimidine Containing Compounds: P
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  • Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.
  • 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997. PubChem.
  • A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
  • Pyrimidine Analogues. LiverTox - NCBI Bookshelf.
  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
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  • Understanding Cytotoxicity. VIROLOGY RESEARCH SERVICES.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices.
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Application Note: Synthesis of Novel Kinase Inhibitors from 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases.[1][2] This application note provides a detailed guide for leveraging the versatile building block, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, in the synthesis of novel kinase inhibitors. We present detailed protocols for key synthetic transformations, including reductive amination and sequential nucleophilic aromatic substitution (SNAr), and discuss the strategic rationale behind these methodologies. The protocols are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.

Introduction: The Strategic Importance of the Dichloropyrimidine Acetaldehyde Scaffold

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have revolutionized oncology, and the pyrimidine core is a recurring motif in many successful drugs.[1][3]

The starting material, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, is an exceptionally valuable precursor for kinase inhibitor synthesis due to its trifunctional nature:

  • An Aldehyde Group: This serves as a handle for introducing molecular diversity through reactions like reductive amination, Wittig reactions, or multicomponent reactions.

  • Two Electrophilic Chlorine Atoms: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated for Nucleophilic Aromatic Substitution (SNAr). Their differential reactivity can be exploited for the sequential and controlled introduction of various nucleophiles, a key strategy in building potent and selective inhibitors.[4]

This guide will focus on the most direct and impactful synthetic routes to convert this building block into potential kinase inhibitors targeting enzymes such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Src/Abl kinases.[5][6][7]

Synthesis of the Starting Reagent: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

While commercially available, understanding the synthesis of the core reagent provides valuable context. A common laboratory-scale synthesis involves the ozonolysis of a precursor, 5-allyl-4,6-dichloropyrimidine.[8] An alternative approach involves the chlorination of 4,6-dihydroxy-pyrimidine-5-acetaldehyde derivatives using agents like phosphorus oxychloride (POCl₃).[9][10]

Workflow for Accessing the Core Building Block

G cluster_0 Synthesis of Precursor cluster_1 Core Reagent 4,6-dihydroxy-2-methylpyrimidine 4,6-dihydroxy-2-methylpyrimidine Target_Aldehyde 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde 4,6-dihydroxy-2-methylpyrimidine->Target_Aldehyde Vilsmeier-Haack or similar chlorination/formylation 5-allyl-4,6-dichloropyrimidine 5-allyl-4,6-dichloropyrimidine 5-allyl-4,6-dichloropyrimidine->Target_Aldehyde Ozonolysis (O₃) then reductive workup

Caption: Synthetic routes to the key aldehyde intermediate.

Key Synthetic Methodologies for Kinase Inhibitor Development

The functional handles on the starting material allow for a logical, two-stage approach to building inhibitor libraries: first, diversification at the aldehyde, followed by functionalization of the pyrimidine core.

Stage 1: Reductive Amination for Side Chain Introduction

Reductive amination is a robust and highly efficient method for forming C-N bonds. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.

Causality: The choice of a hydride reducing agent that is selective for the iminium ion over the starting aldehyde is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild, tolerant of various functional groups, and does not readily reduce the aldehyde before imine formation.

General Workflow: From Aldehyde to Kinase Inhibitor

G Start 2-(4,6-dichloro-2-methyl pyrimidin-5-yl)acetaldehyde Step1 Step 1: Reductive Amination (Amine R¹-NH₂ + NaBH(OAc)₃) Start->Step1 Intermediate Monosubstituted Amine Intermediate Step1->Intermediate Step2 Step 2: SNAr Reaction 1 (Nucleophile R²-H) Intermediate->Step2 Intermediate2 Disubstituted Intermediate Step2->Intermediate2 Step3 Step 3: SNAr Reaction 2 (Nucleophile R³-H) Intermediate2->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final

Caption: A sequential reaction workflow for synthesizing kinase inhibitors.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the coupling of a generic primary amine to the aldehyde.

Materials:

  • 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq)

  • Primary or Secondary Amine (e.g., aniline, benzylamine, piperazine derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic, optional)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

  • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

  • Add the selected amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Causality: Portion-wise addition controls any initial exotherm and gas evolution.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine intermediate.

Stage 2: Sequential Nucleophilic Aromatic Substitution (SNAr)

With the side chain installed, the two chlorine atoms on the pyrimidine ring can be sequentially displaced by nucleophiles. This is the step where key pharmacophoric elements that interact with the kinase hinge region are typically introduced.

Causality: The chlorine at C4 is generally more reactive than the chlorine at C6, although this can be influenced by the substituent at C5. This allows for selective monosubstitution at lower temperatures, followed by a second substitution at a higher temperature or with a more reactive nucleophile.[11] This strategy is crucial for creating asymmetric inhibitors, which is often a requirement for potency and selectivity.[12][13]

Protocol 2: General Procedure for Sequential SNAr

This protocol assumes the product from Protocol 1 is used as the starting material.

Materials:

  • Product from Reductive Amination (1.0 eq)

  • Nucleophile 1 (e.g., a substituted aniline) (1.0-1.2 eq)

  • Nucleophile 2 (e.g., an amino-pyrazole or piperazine) (1.5-2.0 eq)

  • Solvent (e.g., 1-pentanol, DMSO, or 1,4-dioxane)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

Procedure:

Step A: First Substitution (Monosubstitution)

  • Dissolve the chlorinated pyrimidine intermediate in a suitable solvent like THF or 1-pentanol.

  • Add the first nucleophile (1.0-1.2 eq) and a base such as TEA (1.5 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-90 °C) and stir for 4-16 hours.[12] Causality: Moderate temperature favors selective reaction at the more activated chlorine position. Monitor by LC-MS.

  • Once the monosubstituted product is the major component, cool the reaction mixture. Work-up can be performed by diluting with ethyl acetate and washing with water and brine, followed by drying and concentration. Purification at this stage is optional but recommended.

Step B: Second Substitution

  • Take the crude or purified monosubstituted product and dissolve it in a high-boiling solvent like 1-pentanol or DMSO.

  • Add the second, often less reactive or bulkier, nucleophile (1.5-2.0 eq) and a base (e.g., TEA or DIPEA).

  • Heat the reaction to a higher temperature (e.g., 120-140 °C) for 2-6 hours.[12][13] Causality: Higher thermal energy is required to overcome the activation barrier for displacing the second, less reactive chlorine atom.

  • Upon completion (monitored by LC-MS), cool the reaction to room temperature and dilute with brine or water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by flash chromatography or preparative HPLC to obtain the target kinase inhibitor.

Data Presentation and Expected Outcomes

The described synthetic routes are versatile and can be used to generate a wide array of potential kinase inhibitors. The biological activity of the final compounds will depend on the specific R-groups introduced.

Table 1: Summary of Reaction Conditions and Rationale
Reaction Stage Key Reagents Typical Solvents Temperature Rationale & Key Considerations
Reductive Amination Amine, NaBH(OAc)₃DCM, DCERoom TempMild conditions preserve the dichloro-pyrimidine core. NaBH(OAc)₃ is selective for the iminium ion.
First SNAr Nucleophile 1, TEA1-Pentanol, THF50 - 90 °CControlled temperature allows for selective substitution at the more reactive C4 position.
Second SNAr Nucleophile 2, TEA1-Pentanol, DMSO120 - 140 °CHigher temperature is required to drive the reaction to completion for the less reactive C6 chlorine.
Table 2: Representative Kinase Inhibitor Scaffolds and Biological Activity

The following table shows examples of scaffolds that can be synthesized using these methods and their reported activities, demonstrating the potential of this approach.

Target Kinase Example Scaffold Fragment (at C4/C6) Reported IC₅₀ Range Reference
Aurora A Kinase2,4-diaminopyrimidine derivatives0.5 - 4.0 µM[7]
Src/Abl Kinase2-(aminopyrimidinyl)thiazole-5-carboxamidesPotent, sub-micromolar[6]
CDK6 / CDK95-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidinePotent dual inhibition[14]
EGFR-TKPyrazolo[3,4-d]pyrimidine derivatives0.034 - 0.135 µM[15]

Note: IC₅₀ values are highly dependent on the full molecular structure.

Conclusion

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a powerful and versatile starting material for the efficient construction of diverse pyrimidine-based kinase inhibitors. The strategic combination of reductive amination to build out the C5-side chain, followed by sequential SNAr reactions to functionalize the pyrimidine core, provides a robust and logical pathway for drug discovery. The protocols and rationales provided in this application note offer a solid foundation for researchers to develop novel, potent, and selective kinase inhibitors for a range of therapeutic targets.

References

  • Benchchem. (n.d.). 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • ChemicalBook. (n.d.). 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE synthesis.
  • The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.
  • PubMed. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.
  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ResearchGate. (n.d.). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time. Retrieved from [Link]

  • Preprints.org. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction.
  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Otava Chemicals. (n.d.). Multi kinase inhibitors.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.

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Application Notes and Protocols for Investigating the Mechanism of Action of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets.[1][3] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal agents.[1][2]

A significant portion of pyrimidine-based drugs exert their effects through the inhibition of key enzymes, particularly protein kinases.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The anticancer activity of many pyrimidine derivatives has been attributed to their ability to inhibit enzymes such as epidermal growth factor receptor (EGFR), phosphatidylinositol 3-kinases (PI3K), mTOR, Aurora kinases, and Src/Abl kinases.[4][5]

The compound 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde serves as a key synthetic intermediate for multi-kinase inhibitors like Sorafenib, highlighting the potential of this chemical backbone for kinase-targeted drug design.[6] This guide focuses on derivatives of the related structure, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, providing a framework for elucidating their mechanism of action, with a focus on potential kinase inhibition pathways.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among bioactive pyrimidine derivatives, a primary hypothesis for the mechanism of action of novel 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivatives is the modulation of one or more protein kinase signaling pathways. The dichloropyrimidine core can act as a "hinge-binding" motif, a common feature in many kinase inhibitors that allows the molecule to anchor into the ATP-binding pocket of the enzyme.

The high reactivity of the acetaldehyde functional group suggests that these derivatives could act as covalent inhibitors. The aldehyde moiety can potentially form a covalent bond with a nucleophilic residue (such as cysteine or lysine) within or near the active site of a target protein. This covalent interaction can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

A plausible signaling pathway that could be targeted by these compounds is the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in cancer and is a target for numerous pyrimidine-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Phosphorylates Derivative Pyrimidine Derivative (Potential Inhibitor) Derivative->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Hypothesized inhibition of the RAF kinase within the MAPK/ERK signaling pathway by a 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivative.

Workflow for Mechanism of Action Elucidation

A systematic approach is essential to identify the molecular target(s) and validate the mechanism of action for a novel compound. The following workflow provides a logical progression from broad cellular effects to specific target engagement.

G A Start: Novel Pyrimidine Derivative B Phase 1: Cellular Phenotyping - Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Phase 2: Broad Target Class Screening - Broad-Spectrum Kinase Panel - Apoptosis/Cell Cycle Assays B->C Active compounds D Phase 3: Target Validation - Western Blot for Pathway Analysis - In Vitro Kinase Assay (IC50) - Molecular Docking (in silico) C->D Identify putative target(s) E Phase 4: Target Engagement - Cellular Thermal Shift Assay (CETSA) - Co-immunoprecipitation (Co-IP) D->E Validate target & pathway F End: Confirmed Mechanism of Action E->F Confirm direct binding in cells

Figure 2: Experimental workflow for determining the mechanism of action of novel pyrimidine derivatives.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial protocol determines the concentration-dependent effect of the derivative on cell proliferation and viability.

1. Cell Seeding:

  • Culture a relevant cancer cell line (e.g., HCT-116 for colorectal cancer) in appropriate media.

  • Trypsinize and count the cells.

  • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the pyrimidine derivative in DMSO.

  • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Add 100 µL of media containing the desired final concentration of the compound to each well (ensure the final DMSO concentration is <0.5%). Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT solution to each well.

  • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the media from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XHCT-116725.2
Derivative YA5497212.8
Staurosporine (Control)HCT-116720.01

Table 1: Example data from a cell viability assay.

Protocol 2: Western Blot for Pathway Analysis

This protocol is used to determine if the compound affects the phosphorylation status of key proteins in a signaling pathway, such as the MAPK/ERK pathway.

1. Cell Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Load samples onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using an imaging system. Densitometry can be used to quantify changes in protein phosphorylation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.

1. Cell Treatment and Heating:

  • Treat intact cells with the pyrimidine derivative or vehicle control for a defined period.

  • Harvest the cells, wash, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

2. Lysis and Centrifugation:

  • Lyse the cells by three freeze-thaw cycles.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

3. Protein Analysis:

  • Collect the supernatant.

  • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein detection method.

4. Data Analysis:

  • Plot the amount of soluble protein against temperature for both the vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct binding of the derivative to the target protein.

Physicochemical Properties and Handling

The parent compound, 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, is a yellow to faint orange solid.[7] Its chemical structure suggests susceptibility to degradation through several pathways, including hydrolysis of the dichloropyrimidine ring and oxidation of the acetaldehyde group.[7] Therefore, derivatives should be handled with care.

PropertyValue
Molecular FormulaC₆H₄Cl₂N₂O
Molecular Weight191.01 g/mol [6]
AppearanceYellow to faint orange solid[7]
Recommended StorageInert atmosphere, store in freezer, under -20°C[7]

Table 2: Physicochemical properties of the core compound 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde.[6][7]

Storage and Stability:

  • Store derivatives protected from light, moisture, and oxygen.[7]

  • Use of an inert atmosphere (argon or nitrogen) is recommended for long-term storage.

  • For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

The 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents, likely targeting protein kinases. The protocols and workflow detailed in this guide provide a comprehensive framework for researchers to systematically investigate the mechanism of action of new derivatives, from initial phenotypic screening to direct target validation. A thorough understanding of the molecular mechanism is crucial for the successful progression of these compounds in the drug discovery pipeline.

References

  • ChemistrySelect. Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Available from: [Link]

  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available from: [Link]

  • Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available from: [Link]

  • Patel, K.S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. Available from: [Link]

  • MDPI. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available from: [Link]

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Application Notes and Protocols for the Analytical Characterization of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the characterization of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, a key intermediate in the synthesis of multi-kinase inhibitors such as Sorafenib. Recognizing its primary role as a synthetic precursor rather than a biologically active agent, these application notes focus on ensuring the identity, purity, and stability of the compound. Robust analytical characterization is paramount for guaranteeing the quality and consistency of downstream synthetic products, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Herein, we detail protocols for identity confirmation via spectroscopic methods (NMR, MS), purity assessment using High-Performance Liquid Chromatography (HPLC), and a framework for developing a stability-indicating assay.

Introduction: The Critical Role of Intermediate Quality Control

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a pivotal building block in medicinal chemistry. Its significance is highlighted by its role in the synthesis of Sorafenib, a potent inhibitor of multiple kinases involved in tumor progression. The quality of this intermediate directly influences the impurity profile and overall yield of the final API. Therefore, stringent quality control is not merely a procedural step but a cornerstone of safe and effective drug development.[1]

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for the essential analytical assays for this compound. We will explore the "why" behind methodological choices, ensuring a deep understanding of the analytical workflow.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is crucial for its proper handling, storage, and the development of analytical methods.

PropertyValueSource
CAS Number 474656-37-6[2]
Molecular Formula C₇H₆Cl₂N₂O[2]
Molecular Weight 205.04 g/mol [2]
Appearance Yellow to faint orange solid
Storage Store in an inert atmosphere, desiccated, and at or below -20°C. Protect from light.

The presence of a reactive aldehyde group and a dichloropyrimidine ring suggests susceptibility to oxidation and hydrolysis. Therefore, proper storage in an inert, dry, and cold environment is critical to maintain its integrity.

Identity Confirmation: Spectroscopic Analysis

Confirming the chemical structure of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is the first step in its quality control. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by detailing the chemical environment of each proton and carbon atom.[3]

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals should correspond to the methyl protons, the methylene protons of the acetaldehyde group, and the aldehyde proton. The pyrimidine proton is absent due to substitution at all positions.

    • Illustrative Expected Chemical Shifts (in CDCl₃):

      • ~2.8 ppm (singlet, 3H, -CH₃)

      • ~3.8 ppm (doublet, 2H, -CH₂CHO)

      • ~9.8 ppm (triplet, 1H, -CHO)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals will correspond to the methyl carbon, the methylene carbon, the carbonyl carbon, and the carbons of the pyrimidine ring.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for further confirmation of assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol 2: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Acquisition:

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire spectra in positive ion mode.

    • The expected protonated molecule [M+H]⁺ would be at m/z 205.0. The characteristic isotopic pattern for two chlorine atoms (approximately 3:2 ratio for [M] and [M+2]) should be observed.

  • Data Analysis: Verify the presence of the correct molecular ion and its isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of chemical intermediates and for quantifying impurities.[4][5] A robust, stability-indicating HPLC method can separate the main compound from any process-related impurities and degradation products.

Rationale for Method Development

The goal is to develop a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. A reversed-phase C18 column is a good starting point for a molecule of this polarity. A gradient elution is often necessary to ensure that both polar and non-polar impurities are eluted and detected.[6] UV detection is suitable as the pyrimidine ring is a chromophore.

Diagram 1: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_val Validation info Gather Compound Info (pKa, logP) sample_prep Prepare Sample and Mobile Phases info->sample_prep col_select Select Column (e.g., C18) sample_prep->col_select scout_grad Run Scouting Gradient (e.g., 5-95% Acetonitrile) col_select->scout_grad eval Evaluate Peak Shape and Resolution scout_grad->eval opt_grad Optimize Gradient Slope and Time eval->opt_grad Needs Improvement validate Validate Method (ICH) Specificity, Linearity, Accuracy, Precision eval->validate Acceptable opt_mp Adjust Mobile Phase (pH, Additives) opt_grad->opt_mp opt_mp->scout_grad Re-evaluate

Caption: A typical workflow for developing a robust HPLC method.

Protocol 3: Purity Assessment by Reversed-Phase HPLC

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 30
      15 95
      20 95
      20.1 30

      | 25 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This creates a 1 mg/mL stock solution.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a diluent blank to ensure no interfering peaks are present.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of main peak / Total area of all peaks) x 100

    • Impurities are reported as a percentage of the total peak area. For identification of unknown impurities, fraction collection followed by MS and NMR analysis may be necessary.

Reaction Monitoring

In the synthesis of Sorafenib, it is crucial to monitor the consumption of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde and the formation of the subsequent product. HPLC or Thin Layer Chromatography (TLC) can be used for this purpose.[7][8]

Protocol 4: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • TLC Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). This may require optimization depending on the polarity of the product.

  • Procedure:

    • At specified time points, withdraw a small aliquot (a few drops) from the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate).

    • Spot the starting material, the co-reactant, and the reaction mixture aliquot on the TLC plate.

    • Develop the plate in a chamber saturated with the eluent.

    • Visualize the spots under UV light (254 nm).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Stability-Indicating Assay Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products.[9]

Diagram 2: Forced Degradation Study Workflow

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis (e.g., 0.1N HCl) hplc_analysis Analyze Stressed Samples by HPLC (Protocol 3) acid->hplc_analysis base Base Hydrolysis (e.g., 0.1N NaOH) base->hplc_analysis oxidation Oxidation (e.g., 3% H₂O₂) oxidation->hplc_analysis thermal Thermal Stress (e.g., 80°C) thermal->hplc_analysis photo Photolytic Stress (ICH Q1B) photo->hplc_analysis peak_purity Assess Peak Purity (PDA Detector) hplc_analysis->peak_purity method_validated Method is Stability-Indicating peak_purity->method_validated All peaks resolved and pure method_redev Redevelop Method peak_purity->method_redev Co-elution or impure peaks

Caption: Workflow for forced degradation studies.

Protocol 5: Forced Degradation Study

  • Objective: To intentionally degrade the sample to produce potential degradation products.

  • Procedure:

    • Prepare several solutions of the compound (~1 mg/mL).

    • Subject these solutions to various stress conditions:

      • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for several hours.

      • Base Hydrolysis: Add 0.1 N NaOH at room temperature.

      • Oxidation: Add 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat a solid sample at 80°C for 24 hours.

      • Photostability: Expose a solution to light according to ICH Q1B guidelines.

    • At appropriate time points, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 3.

  • Analysis:

    • The HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main compound peak and from each other.

    • A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the main peak is spectrally pure and not co-eluting with any degradants.

Exploratory Biological Assays

While 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not expected to have direct biological activity, it is good practice in drug development to confirm that key intermediates do not possess significant off-target cytotoxicity. A simple in vitro cytotoxicity assay can be performed.

Protocol 6: In Vitro Cytotoxicity Screen (MTT Assay)

  • Cell Line Selection: Use a common cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the wells with the medium containing the compound or a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited). A high IC₅₀ value would support the compound's lack of potent biological activity.

Conclusion

The analytical assays detailed in this guide provide a robust framework for the quality control of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. By implementing these protocols for identity, purity, and stability, researchers and drug developers can ensure the integrity of this critical intermediate, leading to more reliable and reproducible synthetic outcomes. This meticulous approach to the characterization of starting materials and intermediates is fundamental to the principles of quality by design in pharmaceutical development.

References

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Title: A Multi-Tiered Strategy for the Cellular Characterization of Novel 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrimidine derivatives are integral to therapeutics targeting cancer, infectious diseases, and inflammatory conditions.[1][3] The parent compound, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, is a known synthetic precursor for multi-kinase inhibitors such as Sorafenib, highlighting the potential of its derivatives to interact with key cellular signaling pathways.[4] While the parent molecule itself is not known to be biologically active, its derivatives represent a promising chemical space for the discovery of novel therapeutic agents.[4]

This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of novel derivatives of this pyrimidine scaffold. The objective is to move beyond simple screening to build a detailed cellular profile of a compound's activity. We present a logical progression of cell-based assays, starting with broad screening for effects on cell viability, followed by increasingly specific mechanistic assays to determine the mode of action, including the induction of apoptosis and effects on cell cycle progression. This structured approach is designed to efficiently identify promising lead compounds and elucidate their mechanisms, providing a solid foundation for further preclinical development.

Section 1: Foundational Considerations for Robust Assay Development

Before initiating screening, establishing a robust and reproducible experimental foundation is paramount. The quality of the data generated is directly dependent on the careful consideration of cell models, compound handling, and experimental controls.

1.1. Rationale-Driven Cell Line Selection

The choice of cell line is a critical determinant of experimental outcome and relevance. A well-considered panel should include:

  • Cancer Cell Lines: Select lines relevant to the intended therapeutic area. For a broad initial screen, using a diverse panel (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer, HepG2 for liver cancer) is advisable.[5][6][7]

  • Non-Cancerous Cell Lines: Include a non-transformed cell line (e.g., HEK293 embryonic kidney cells, or IMR-90 fibroblasts) to assess selectivity.[5][7] A compound that is highly toxic to cancer cells but less so to normal cells has a better therapeutic index.

  • Cell Culture Best Practices: Maintain cells in their logarithmic growth phase for all experiments to ensure metabolic consistency.[8] Regularly monitor cell morphology, as changes can indicate stress or altered metabolism.[8] All cell culture should be performed under sterile conditions in a controlled environment (37°C, 5% CO₂).[9]

1.2. Compound Management and Solubilization

The physical properties of test compounds can significantly impact assay results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for small molecules. It is crucial to determine the solubility limit of each derivative.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% DMSO. Store these at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Concentrations: When preparing working dilutions in cell culture media, ensure the final concentration of DMSO is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%. High DMSO concentrations can independently affect cell health and confound results.

1.3. The Imperative of Self-Validating Controls

Every assay plate must include a full set of controls to ensure the results are interpretable and valid.[10][11]

  • Vehicle Control (Negative Control): Cells treated with the same final concentration of DMSO as the test compounds. This control group defines the 100% cell viability baseline.

  • Positive Control: Cells treated with a compound known to elicit the expected effect. For cytotoxicity, this could be Staurosporine (induces apoptosis) or Doxorubicin (induces DNA damage and apoptosis). This control validates that the assay system is responsive.

  • Untreated Control: Cells in media alone, without any vehicle or compound. This helps monitor for any potential effects of the vehicle itself.

  • Media Blank: Wells containing only cell culture media without cells. This is used to subtract the background absorbance/fluorescence/luminescence signal.

Section 2: Tier 1 - Primary Screening for Cytotoxicity and Viability

The initial goal is to determine whether the pyrimidine derivatives possess any biological activity at the cellular level. Cytotoxicity assays, which measure cell viability or cell death, are the cornerstone of this primary screen.[12]

Protocol 2.1: MTT Cell Viability Assay

The MTT assay is a widely used, cost-effective colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][7] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7]

Experimental Workflow

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Readout plate Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h to allow attachment plate->incubate1 treat Treat cells with serial dilutions of pyrimidine derivatives and controls incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO or acidified isopropanol) incubate3->solubilize read Read absorbance at ~570 nm on a microplate reader solubilize->read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 2X serial dilutions of the pyrimidine derivatives and control compounds in culture media.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions (including vehicle and positive controls) to the appropriate wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.

  • Solubilization: Carefully remove the media-MTT mixture and add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Read the absorbance on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

Data Analysis and Presentation

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMCF-7485.2
Derivative AHEK29348> 100
Derivative BMCF-74821.8
Derivative BHEK29348> 100
DoxorubicinMCF-7480.8
Caption: Example data table summarizing IC₅₀ values from an MTT assay.

Section 3: Tier 2 - Elucidating the Mechanism of Cell Death

If a compound reduces cell viability, the next critical step is to determine the mode of cell death. The primary distinction is between apoptosis (a controlled, programmed process) and necrosis (an uncontrolled, inflammatory process). Apoptosis is often a desired outcome for anticancer agents.[13]

Apoptosis_Pathway cluster_early Early Apoptosis cluster_late Late Apoptosis Compound Pyrimidine Derivative Mito Mitochondrial Stress Compound->Mito PS Phosphatidylserine (PS) Translocation to Outer Membrane Compound->PS Caspase_Init Initiator Caspases (e.g., Caspase-9) Mito->Caspase_Init Assay1 Annexin V Staining (Detects PS Exposure) PS->Assay1 Caspase_Exec Executioner Caspases (Caspase-3/7) Caspase_Init->Caspase_Exec Membrane Membrane Blebbing Caspase_Exec->Membrane DNA_Frag DNA Fragmentation Caspase_Exec->DNA_Frag Assay2 Caspase-Glo 3/7 Assay (Measures Caspase Activity) Caspase_Exec->Assay2 Assay3 TUNEL Assay (Detects DNA Fragmentation) DNA_Frag->Assay3

Caption: Key events in apoptosis and corresponding assays.

Protocol 3.1: Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescent measure of the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic cascade.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled, clear-bottom 96-well plate as described for the MTT assay (Protocol 2.1, Steps 1-3). A shorter incubation time (e.g., 6, 12, or 24 hours) may be optimal for detecting peak caspase activity.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 3.2: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This dual-staining method is a powerful tool for distinguishing between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[15] In late apoptosis and necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus.[15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with the compounds at relevant concentrations (e.g., 1X and 5X the IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (or other appropriate fluorophores as per the kit instructions).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Data Interpretation

The results are typically displayed as a quadrant plot, allowing for the quantification of different cell populations.

QuadrantAnnexin V StainingPI StainingCell Population
Lower-Left (Q4)NegativeNegativeViable
Lower-Right (Q3)PositiveNegativeEarly Apoptotic
Upper-Right (Q2)PositivePositiveLate Apoptotic / Necrotic
Upper-Left (Q1)NegativePositiveNecrotic / Debris
Caption: Interpretation of Annexin V and PI flow cytometry data.

Section 4: Tier 3 - Investigating Effects on Cell Cycle Progression

Compounds may exert their effects not by killing cells directly but by halting their proliferation (a cytostatic effect).[10] Cell cycle analysis is essential to identify if a compound induces arrest at a specific phase (G1, S, or G2/M).[16]

Protocol 4.1: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry using a DNA-binding dye like PI allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[17]

Cell_Cycle G1 G1 Phase (2n DNA) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2M G2/M Phase (4n DNA) S->G2M G2M->G1 Mitosis Arrest1 Compound-induced G1 Arrest Arrest1->G1 Arrest2 Compound-induced G2/M Arrest Arrest2->G2M

Caption: The cell cycle and potential points of drug-induced arrest.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with compounds as described in Protocol 3.2. An incubation period of 24 hours is typical.

  • Cell Harvesting: Collect and pellet the cells as in Protocol 3.2.

  • Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing at low speed, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. This solution contains PI to stain the DNA and RNase A to degrade RNA, which would otherwise also be stained by PI.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence emission on a linear scale.

Data Analysis

The resulting DNA content histogram is analyzed using cell cycle modeling software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Treatment% G0/G1% S% G2/M
Vehicle (DMSO)55.228.116.7
Derivative C (10 µM)75.810.313.9
Derivative D (10 µM)20.125.554.4
Caption: Example data showing drug-induced G1 arrest (Derivative C) and G2/M arrest (Derivative D).

Section 5: Tier 4 - Hypothesis-Driven Mechanistic Studies

Based on the established role of pyrimidine scaffolds as kinase inhibitors, a logical next step for promising compounds is to investigate their effect on specific signaling pathways.[19][20]

Conceptual Framework for Further Investigation:

  • Kinase Panel Screening: An efficient method to identify potential targets is to screen the active compounds against a large panel of recombinant kinases in a cell-free biochemical assay.

  • Western Blot Analysis: If a specific kinase or pathway is implicated, Western blotting can be used to validate this in a cellular context. For example, if a compound is hypothesized to inhibit the MEK kinase, one would probe for the phosphorylation status of its direct substrate, ERK. A decrease in phospho-ERK levels upon treatment would support the hypothesis.

  • Target Engagement Assays: To confirm that a compound directly binds to its intended target within the complex environment of the cell, advanced techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor UpstreamKinase Upstream Kinase (e.g., RAF) Receptor->UpstreamKinase P TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase P DownstreamProtein Downstream Protein (e.g., ERK) TargetKinase->DownstreamProtein P CellResponse Cellular Response (Proliferation, Survival) DownstreamProtein->CellResponse Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->TargetKinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This application note outlines a systematic, tiered approach to characterize the cellular effects of novel 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivatives. By progressing from broad cytotoxicity screening to specific assays for apoptosis and cell cycle arrest, researchers can efficiently build a comprehensive pharmacological profile. This strategy enables the identification of compounds with promising therapeutic potential and provides crucial insights into their mechanism of action, thereby accelerating the journey from chemical synthesis to preclinical candidate selection.

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  • Bari, W. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(10), 2289.
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  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
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  • BD Biosciences. Cell Cycle Analysis.
  • Bio-Rad Laboratories. Cell Based Assays in Drug Development: Comprehensive Overview. (2021).
  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature and patents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde?

The most prevalent and scalable approach involves a two-step process:

  • Vilsmeier-Haack Formylation: The synthesis typically starts with 4,6-dichloro-2-methylpyrimidine, which undergoes a Vilsmeier-Haack reaction.[1][2][3] This reaction uses a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃), to install a formyl group (-CHO) or its precursor onto the C5 position of the pyrimidine ring.[1][3][4]

  • Hydrolysis: The intermediate from the Vilsmeier-Haack reaction is an iminium salt.[3][5] This salt is then carefully hydrolyzed during aqueous workup to yield the final acetaldehyde product.[3][5]

Alternative, less common routes might include the ozonolysis of a corresponding 5-allylpyrimidine derivative, though this involves hazardous reagents and specialized equipment.[6]

Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

The Vilsmeier-Haack reaction is highly effective for formylating electron-rich aromatic and heteroaromatic systems.[2][3] The dichloropyrimidine ring, while containing electron-withdrawing chlorine atoms, is sufficiently activated by the nitrogen atoms to react with the Vilsmeier reagent, which is a relatively weak electrophile.[2] This method offers good regioselectivity for the C5 position and generally proceeds under manageable conditions.

Q3: My overall yield is consistently low. What are the most likely causes?

Low yield is a multifaceted issue that can arise at several stages. The primary culprits are often:

  • Incomplete Vilsmeier-Haack Reaction: Insufficient reagent stoichiometry, poor quality of DMF or POCl₃, or non-optimal reaction temperature can lead to unreacted starting material.

  • Side Reactions During Formylation: Over-formylation or competing reactions can consume the starting material.

  • Degradation During Workup: The aldehyde product can be sensitive. Improper pH control or prolonged exposure to harsh conditions during hydrolysis and extraction can lead to decomposition or self-condensation.

  • Product Instability: The final acetaldehyde product can be unstable, particularly if not stored correctly. It is prone to oxidation and polymerization.[7]

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific experimental observations and links them to potential side reactions, providing actionable solutions.

Problem 1: My crude NMR shows multiple aldehyde peaks and complex aromatic signals.
  • Likely Cause: Over-formylation or Competing Reactions. The Vilsmeier-Haack reagent can, under certain conditions, lead to the formation of more complex products. For instance, reaction with the methyl group on the pyrimidine ring could theoretically occur, though it is less favored. A more likely scenario in some systems is the formation of a malonaldehyde derivative if the reaction is pushed too hard.[8]

  • Causality: The Vilsmeier reagent is generated from DMF and POCl₃. If an excess of the reagent is used or if the reaction temperature is too high, it can react further with the activated methyl group of the starting material or the product itself.

  • Troubleshooting & Validation:

    • Control Stoichiometry: Carefully control the stoichiometry of POCl₃ and DMF. Use a slight excess (1.1-1.5 equivalents) of the pre-formed Vilsmeier reagent relative to the pyrimidine substrate.

    • Temperature Management: Maintain the recommended reaction temperature. Vilsmeier-Haack reactions are often run at temperatures ranging from 0°C up to 80°C, depending on the substrate's reactivity.[4] Start with lower temperatures and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

    • Validate by LC-MS: Use Liquid Chromatography-Mass Spectrometry to identify the masses of the byproducts. This can help confirm if di-formylated or other unexpected species are being formed.

Problem 2: After workup, I isolate a water-soluble solid that is not my product.
  • Likely Cause: Incomplete Hydrolysis of the Iminium Salt. The direct product of the Vilsmeier-Haack reaction is a stable iminium salt.[3] If the hydrolysis step is incomplete (e.g., insufficient water, incorrect pH, or too short a reaction time), this salt will precipitate or remain in the aqueous layer upon extraction.

  • Causality: The hydrolysis of the C=N⁺ bond of the iminium ion to a C=O bond is a critical step.[5] It requires the addition of water and is often facilitated by mild acid or base.[5][9] Without complete conversion, the charged salt will not partition into the organic extraction solvent.

  • Troubleshooting & Validation:

    • Ensure Sufficient Hydrolysis Time: After quenching the reaction with ice/water, stir the mixture vigorously for a sufficient period (e.g., 1-2 hours) at room temperature before extraction.

    • Adjust pH: The hydrolysis rate is pH-dependent.[5] After the initial quench, adding a mild base like sodium bicarbonate or sodium acetate to neutralize excess acid can facilitate the hydrolysis and subsequent extraction.[2]

    • Monitor with IR Spectroscopy: The iminium salt will have a characteristic C=N⁺ stretch (around 1650-1680 cm⁻¹). The disappearance of this peak and the appearance of a strong aldehyde C=O stretch (around 1720-1740 cm⁻¹) confirms the completion of hydrolysis.

Problem 3: My purified product turns into a brown, viscous oil or solid upon storage.
  • Likely Cause: Aldol Condensation and/or Oxidation. Aldehydes, especially those with α-hydrogens, are susceptible to self-condensation reactions (Aldol condensation), particularly in the presence of trace acid or base.[10] The product can also be oxidized to the corresponding carboxylic acid if exposed to air.

  • Causality: The α-protons on the acetaldehyde moiety are acidic and can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule, leading to dimerization and polymerization.[10]

  • Troubleshooting & Validation:

    • Purification: Ensure the final product is purified meticulously to remove any acidic or basic residues. Flash column chromatography on silica gel is a standard method.

    • Storage Conditions: Store the purified product under an inert atmosphere (Nitrogen or Argon) at low temperatures (≤ 4°C) to minimize degradation.

    • Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) to prevent oxidation.

    • Confirm Structure: If degradation is suspected, re-analyze the material by ¹H NMR. The appearance of new vinyl protons (5-7 ppm) and the disappearance of the aldehyde proton (~9-10 ppm) and α-protons could indicate aldol condensation.

Visualizing the Process: Reaction and Troubleshooting Workflow

The following diagrams illustrate the key steps and decision points in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Start: 4,6-dichloro- 2-methylpyrimidine Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start->Vilsmeier Iminium Intermediate: Iminium Salt Vilsmeier->Iminium Hydrolysis Aqueous Workup & Hydrolysis Iminium->Hydrolysis Product Crude Product: 2-(4,6-dichloro-2-methyl- pyrimidin-5-yl)acetaldehyde Hydrolysis->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Observe Observe Issue: Low Yield / Impurities Cause1 Incomplete Reaction Observe->Cause1 Unreacted SM Cause2 Side Reactions Observe->Cause2 Extra Peaks Cause3 Product Degradation Observe->Cause3 Product darkens Sol1 Optimize Temp & Stoichiometry Cause1->Sol1 Cause2->Sol1 Sol2 Control Workup pH & Duration Cause2->Sol2 Cause3->Sol2 Sol3 Improve Purification & Storage Conditions Cause3->Sol3

Caption: Troubleshooting logic for common synthesis issues.

Optimized Experimental Protocol

This protocol is a synthesized guideline based on common practices found in the literature. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 4,6-dichloro-2-methylpyrimidine[11]

  • Phosphorus oxychloride (POCl₃), distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Preparation (Pre-formation recommended):

    • In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a solid white salt indicates the Vilsmeier reagent has formed.

  • Formylation Reaction:

    • Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Slowly add the solution of the pyrimidine to the pre-formed Vilsmeier reagent at 0°C.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back to 0°C.

    • Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This quench is highly exothermic.

    • Continue stirring for 1-2 hours, allowing the mixture to reach room temperature. This step is crucial for the hydrolysis of the intermediate iminium salt.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid or oil.

Data Summary Table

Compound / IntermediateKey Analytical Data (Expected)Common Impurities
Starting Material: 4,6-dichloro-2-methylpyrimidine¹H NMR (CDCl₃): δ ~2.7 (s, 3H), ~7.3 (s, 1H)4,6-dihydroxy-2-methylpyrimidine (from incomplete chlorination)[12][13]
Intermediate: Iminium SaltIR (cm⁻¹): ~1660 (C=N⁺ stretch). Highly water-soluble.Unreacted Vilsmeier reagent.
Final Product: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde¹H NMR (CDCl₃): δ ~2.8 (s, 3H), ~3.8 (d, 2H), ~9.8 (t, 1H). MS (ESI+): [M+H]⁺ expected.Aldol condensation products, corresponding carboxylic acid (from oxidation).

References

  • CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. (URL: )
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (URL: )
  • Chemistry Steps. Vilsmeier-Haack Reaction. (URL: [Link])

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine. (URL: )
  • CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (URL: )
  • Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. (URL: [Link])

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. (URL: [Link])

  • Organic Chemistry Portal. Pyrimidine synthesis. (URL: [Link])

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...). Oriental Journal of Chemistry. (URL: [Link])

  • Odashima, K., et al. (2007). Reaction of acetaldehyde with 5-aminolevulinic acid via dihydropyrazine derivative. Journal of Health Science. (URL: [Link])

  • NROChemistry. Vilsmeier-Haack Reaction. (URL: [Link])

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (URL: [Link])

  • Wikipedia. Vilsmeier–Haack reaction. (URL: [Link])

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). (URL: [Link])

  • Shablykin, O. V., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds. (URL: [Link])

  • Wang, T., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. (URL: [Link])

  • Peyrat, J.-F., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Reddy, C. S., et al. (2012). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Menchikov, L. G. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. ResearchGate. (URL: [Link])

  • El-Adl, K., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules. (URL: [Link])

  • Cole-Parmer. Tech Info: Aldol Condensation. (URL: [Link])

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Imines and Enamines Explained. YouTube. (URL: [Link])

  • Geffen, D. A., & Pranc, P. (1980). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Liu, J., et al. (2009). Sequential Aldol Condensation Catalyzed by Hyperthermophilic 2-Deoxy-d-Ribose-5-Phosphate Aldolase. Applied and Environmental Microbiology. (URL: [Link])

  • Kennedy, C. R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. (URL: [Link])

  • Wikipedia. Metal–organic framework. (URL: [Link])

  • Liu, G., et al. (2024). Improvement of Soluble Expression, Stability, and Activity of Acetaldehyde Lyase by Elastin-like Polypeptides Fusion for Acetoin Production from Acetaldehyde. International Journal of Molecular Sciences. (URL: [Link])

Sources

overcoming solubility problems of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges CAS: 16019-33-3 | Molecular Weight: 191.01 g/mol Support Ticket ID: PYR-ALD-SOL-001

Executive Summary

You are likely visiting this page because 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is precipitating in your aqueous buffers or degrading during storage.

This molecule presents a "dual-threat" challenge:

  • High Lipophilicity: The dichloropyrimidine core drives high LogP, causing immediate precipitation in water.

  • Chemical Instability: The aldehyde moiety is prone to oxidation, while the C4/C6-chlorine atoms are susceptible to nucleophilic attack (hydrolysis). Often, what looks like a solubility issue is actually a stability failure.

This guide provides field-proven protocols to distinguish between these issues and solve them.

Module 1: Diagnostic & Characterization

Is it an intrinsic solubility limit, or has your compound degraded?

Q: Why does my stock solution turn cloudy or form a precipitate upon dilution?

A: This is usually due to "Crash-Out" precipitation. The compound is soluble in organic solvents (DMSO, DMF) but has extremely low aqueous solubility. When you dilute the organic stock into an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete.

Diagnostic Protocol: The "Solubility vs. Stability" Check Perform this test before starting any biological assay.

StepActionObservationDiagnosis
1 Dissolve 1 mg in 1 mL DMSO (fresh).Clear yellow/orange solution.Compound is intact.[1]
2 Dissolve 1 mg in 1 mL DMSO (old/stored).Cloudy or precipitate visible.Degradation: Polymerization or oxidation has occurred in storage.
3 Dilute fresh DMSO stock (1:100) into PBS (pH 7.4) .Immediate white precipitate.Solubility Limit: The compound is too lipophilic for this buffer.
4 Dilute fresh DMSO stock (1:100) into PBS ; stays clear initially, precipitates after 1 hour.Delayed precipitate.Hydrolytic Instability: The chlorines are hydrolyzing, creating insoluble byproducts.

Module 2: Solvent Selection & Co-Solvent Systems

How to keep it in solution during experiments.

Q: DMSO vs. DMF? Which is better for stock solutions?

A: Anhydrous DMSO is the standard recommendation, but with caveats.

  • DMSO: Excellent solubility (>50 mM). Risk: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis of the C-Cl bonds over time.

  • DMF: Good alternative if the aldehyde reacts with DMSO (rare at RT). Risk: Harder to remove if recovering compound.

  • Avoid: Alcohols (Methanol/Ethanol) for stock solutions. The aldehyde can form hemiacetals, and the solvent is nucleophilic enough to displace the chlorines over time [1].

Q: How do I prevent precipitation in cell culture media?

A: You must use a Co-solvent System or Complexation . Simple dilution is rarely sufficient.

Recommended Formulation Strategy:

Vehicle SystemCompositionApplicationNotes
Standard Co-solvent 0.5% DMSO + 40% PEG-400 + 5% Tween-80 + SalineIn vivo (IP/IV)High surfactant load keeps lipophilic core solubilized.
Complexation 10-20% HP-β-Cyclodextrin (in water)In vitro / In vivoBest for Stability. The hydrophobic cavity shields the chlorines from hydrolysis [2].
Low-Impact 0.1% DMSO in Culture MediaCellular AssaysOnly works if concentration is < 10 µM. Risk of crash-out is high.

Module 3: Stability-Induced Solubility Issues

The hidden cause of precipitation.

Q: My compound was soluble yesterday, but today there is sludge. Why?

A: You are likely seeing the degradation product. The aldehyde group oxidizes to 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid upon exposure to air. This acid has different solubility properties and can disrupt the pH of unbuffered solutions.

Mechanism of Failure:

  • Oxidation: Aldehyde

    
     Carboxylic Acid (occurs in air).[2]
    
  • Hydrolysis: C-Cl

    
     C-OH (occurs in water/moisture).[2]
    
  • Result: The hydrolysis product (a pyrimidinone derivative) often has very poor solubility in organic solvents, appearing as "sludge."

Visual Troubleshooting Guide

Troubleshooting Start Issue: Compound Precipitating CheckSolvent 1. Check Solvent System Start->CheckSolvent IsAqueous Is it an aqueous buffer? CheckSolvent->IsAqueous Yes Likely Hydrophobic Crash-out IsAqueous->Yes Yes No Check Purity (HPLC) IsAqueous->No No (It's in DMSO/DMF) Action1 Action: Add surfactant (Tween 80) or Cyclodextrin Yes->Action1 PurityCheck Is Purity >95%? No->PurityCheck High Moisture Contamination PurityCheck->High Yes Low Degradation Product (Acid or Polymer) PurityCheck->Low No Action2 Action: Dry solvent over molecular sieves (3Å) High->Action2 Action3 Action: Repurify or Buy Fresh Batch Low->Action3 caption Figure 1: Decision tree for isolating solubility vs. stability failures.

Module 4: Handling & Storage Protocols

Preventative measures to ensure reproducibility.

Protocol: Preparation of Stable Stock Solutions

Objective: Create a stock solution that remains stable for >2 weeks.

  • Glassware: Use amber glass vials (silanized if possible) to prevent surface adsorption and light degradation.

  • Environment: Work under a nitrogen or argon stream. Oxygen is the enemy of the aldehyde group.

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Tip: Add activated 3Å molecular sieves to the DMSO bottle 24 hours before use to ensure dryness.

  • Dissolution:

    • Weigh compound.[3][4][5]

    • Add solvent.[2][5]

    • Vortex for 30 seconds.

    • Do not sonicate for >1 minute (heat promotes degradation).

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C . Never freeze-thaw more than once.

Protocol: "Rescue" Purification

If your compound has turned yellow/orange and become insoluble (polymerized/oxidized), you may attempt to rescue it:

  • Dissolve the crude solid in minimal Dichloromethane (DCM) .

  • Wash with 5% NaHCO₃ (removes the carboxylic acid degradation product).

  • Dry organic layer over MgSO₄ .

  • Concentrate in vacuo.

  • Note: If the solid does not dissolve in DCM, it is likely the hydrolyzed pyrimidinone. Discard and re-synthesize/purchase.

References

  • BenchChem Technical Support. (2025).[2] Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Organic Syntheses. (2024). Synthesis of substituted pyrimidines. Organic Syntheses, Coll. Vol. 4. Link

  • PubChem Database. (2024). Compound Summary for CID 87559677: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated pyrimidines, as they can be skin sensitizers and irritants.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a critical step in the development of various pharmaceutical agents, where it serves as a highly functionalized and reactive intermediate. However, transitioning this synthesis from bench-scale to pilot or industrial scale presents significant challenges, including reaction control, impurity management, and ensuring process safety. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers and drug development professionals in successfully scaling up this valuable synthesis. We will focus on a robust and common synthetic pathway, addressing potential issues at each stage with a clear rationale for our recommendations.

Section 1: Overview of the Synthetic Pathway

The most common and scalable synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves a multi-step process. This pathway is designed for efficiency and control, starting from readily available materials. The core logic is to first construct the substituted pyrimidine ring, followed by chlorination, and finally the introduction and modification of the C5 side chain.

The selected pathway involves three key transformations:

  • Pyrimidine Ring Formation: Condensation of an amidine with a malonic ester derivative to form the 4,6-dihydroxy-2-methylpyrimidine core.

  • Chlorination: Conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative using a potent chlorinating agent.

  • Side Chain Installation (via Ozonolysis): Introduction of an allyl group at the C5 position, followed by oxidative cleavage to yield the target acetaldehyde.

Synthesis_Pathway A Dimethyl Malonate + Acetamidine HCl B 4,6-Dihydroxy-2-methylpyrimidine A->B  1. NaOMe, MeOH  2. H+ Workup C 4,6-Dichloro-2-methylpyrimidine B->C  POCl3 or Triphosgene  Heat D 5-Allyl-4,6-dichloro-2-methylpyrimidine C->D  Allyl Bromide  Base (e.g., LDA) E 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde D->E  1. O3, CH2Cl2, -78°C  2. Reductive Workup (e.g., DMS)

Caption: Overall synthetic workflow for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up of each synthetic step. The question-and-answer format is designed to provide direct solutions to specific experimental issues.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

Q1: My yield for the initial ring formation is significantly lower than expected (<75%). What are the likely causes?

A1: Low yields in this condensation reaction typically stem from three primary issues: base stoichiometry, reaction moisture, and improper pH during product precipitation.

  • Causality & Solution (Base): The reaction requires a strong base, like sodium methoxide (NaOMe), to deprotonate the dimethyl malonate. Using insufficient base will lead to incomplete reaction. Ensure you use at least two equivalents of base relative to the malonate. The quality of the base is also critical; use freshly prepared or properly stored NaOMe as it can degrade upon exposure to air and moisture.

  • Causality & Solution (Moisture): The condensation is sensitive to water, which can hydrolyze the ester starting material and consume the base. When scaling up, ensure your methanol is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N2 or Argon).[1]

  • Causality & Solution (Precipitation): The product is isolated by acidification of the reaction mixture, which protonates the pyrimidine salt, causing it to precipitate. If the pH is too low, the product may become partially soluble. If the pH is too high, it will remain in its salt form in solution. Carefully adjust the pH to 1-2 with concentrated HCl and allow sufficient time for crystallization at a low temperature (0-5 °C), often for several hours.[2]

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

Q2: The chlorination of 4,6-dihydroxy-2-methylpyrimidine is sluggish and incomplete, even after prolonged heating.

A2: This is a common scale-up challenge related to reagent purity, temperature control, and removal of HCl gas.

  • Causality & Solution (Reagent Quality): Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis. Old or improperly stored POCl₃ will contain phosphoric acid and HCl, reducing its efficacy. Always use a fresh bottle or a recently distilled batch of POCl₃ for consistent results.

  • Causality & Solution (Temperature & Catalyst): The conversion of the hydroxyl groups to chlorides requires significant thermal energy. Ensure your reaction is heated to reflux (around 100-110 °C) and maintained there.[3] For difficult substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.[3]

  • Causality & Solution (HCl Byproduct): The reaction generates two equivalents of HCl gas. On a large scale, this can build up pressure and potentially inhibit the reaction equilibrium. Ensure your reactor is equipped with an efficient condenser and a gas outlet connected to a scrubber to safely neutralize the HCl gas as it evolves.

Q3: The work-up of the POCl₃ reaction is hazardous. How can I safely quench a large-scale reaction?

A3: Direct quenching of a hot POCl₃ mixture into water is extremely dangerous and can lead to a violent, exothermic reaction.[4] A controlled, multi-step procedure is required for safe scale-up.

  • Distill Excess POCl₃: After the reaction is complete (monitored by TLC or HPLC), remove the bulk of the unreacted POCl₃ under reduced pressure. This dramatically reduces the energy of the subsequent quench.

  • Controlled Quench: Cool the remaining reaction residue to room temperature. Slowly and carefully add the residue to a separate vessel containing a vigorously stirred mixture of crushed ice and an immiscible organic solvent like dichloromethane (DCM).[4] The large thermal mass of the ice will absorb the heat of hydrolysis. Perform this addition behind a blast shield.

  • Extraction & Neutralization: Separate the organic layer. The aqueous layer can be extracted again with DCM. Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine.

An alternative to POCl₃ is triphosgene, which is cited as being safer and producing less environmental waste, though it requires careful handling due to its own toxicity profile.[2]

Step 3: Ozonolysis of 5-Allyl-4,6-dichloro-2-methylpyrimidine

Q4: The ozonolysis reaction gives a complex mixture of products, and the yield of the desired acetaldehyde is low.

A4: Ozonolysis requires precise temperature control and an effective work-up procedure to avoid over-oxidation or the formation of hazardous peroxide byproducts.

  • Causality & Solution (Temperature & Endpoint): The reaction is highly exothermic and must be maintained at a very low temperature (-78 to -40 °C) to prevent side reactions.[5][6] The endpoint is critical; passing ozone for too long can lead to degradation. The reaction is typically monitored by the appearance of a persistent blue color in the solution, indicating an excess of ozone.[5][6]

  • Causality & Solution (Work-up): The intermediate ozonide is explosive and must be decomposed (worked up) immediately at low temperature. A reductive work-up is necessary to obtain the aldehyde. Dimethyl sulfide (DMS) is a common choice, but it has an unpleasant odor. An alternative is using thiourea or triphenylphosphine.[6] After adding the reducing agent at low temperature, the reaction should be allowed to warm slowly to room temperature. Always test for peroxides using starch-iodide paper before proceeding with extraction to ensure the decomposition is complete.[6]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of when scaling up this process? A: The main hazards are:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat, face shield).

  • Ozonolysis: Ozone is a toxic gas. The intermediate ozonides are highly unstable and potentially explosive. Never allow the reaction mixture to warm up before the reductive quench is complete.

  • Exothermic Reactions: Both the chlorination and the ozonolysis work-up can be highly exothermic. Use a reactor with efficient cooling and monitor the internal temperature carefully during all additions.

Q: How stable is the final product, and how should it be stored? A: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde has two points of instability. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.[7] The dichloropyrimidine ring is an electron-deficient system, making the chlorine atoms susceptible to hydrolysis.[7] Therefore, for long-term storage, the compound should be kept as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).[7]

Q: How can I reliably monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent tool for routine monitoring.

  • Step 1 (Ring Formation): Monitor the consumption of dimethyl malonate.

  • Step 2 (Chlorination): The product (dichloropyrimidine) is significantly less polar than the starting material (dihydroxypyrimidine). You will see the spot move much further up the TLC plate.

  • Step 3 (Ozonolysis): Monitor the disappearance of the allyl-pyrimidine starting material. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Which Step? start->q1 s1 Ring Formation q1->s1 Step 1 s2 Chlorination q1->s2 Step 2 s3 Ozonolysis q1->s3 Step 3 s1_c1 Check Base Quality & Stoichiometry s1->s1_c1 s1_c2 Ensure Anhydrous Conditions s1->s1_c2 s1_c3 Optimize pH (1-2) for Precipitation s1->s1_c3 s2_c1 Use Fresh/Distilled POCl3 s2->s2_c1 s2_c2 Confirm Reflux Temp (100-110°C) s2->s2_c2 s2_c3 Ensure HCl Gas Can Escape s2->s2_c3 s3_c1 Maintain Temp (-78 to -40°C) s3->s3_c1 s3_c2 Stop Ozone at Blue Endpoint s3->s3_c2 s3_c3 Perform Immediate Reductive Work-up s3->s3_c3

Caption: A decision workflow for troubleshooting low-yield reactions.

Section 4: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[2]
  • In a reactor equipped for mechanical stirring and temperature control, add anhydrous methanol.

  • Under an ice bath and nitrogen atmosphere, add sodium methoxide (2.2 equivalents) in portions, ensuring the temperature stays below 10 °C.

  • Once the sodium methoxide is fully dissolved, add dimethyl malonate (1.0 equivalent).

  • Next, add acetamidine hydrochloride (1.0 equivalent) in portions.

  • Remove the ice bath and warm the reaction mixture to 18-25 °C. Stir for 3-5 hours. The mixture will become a creamy white solid.

  • Remove the methanol via distillation under reduced pressure.

  • Add water to dissolve the resulting solid. Cool the solution to 0 °C.

  • Slowly add 4M HCl to adjust the pH to 1-2. A white solid will precipitate.

  • Stir the slurry at 0 °C for 3-5 hours to complete crystallization.

  • Filter the solid, wash with cold water and cold methanol, and dry under vacuum to yield the product. (Typical yield: 85-90%).

Protocol 2: Synthesis of 4,6-dichloro-2-methylpyrimidine
  • Caution: Perform in a certified fume hood. To a reactor charged with 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent), add phosphorus oxychloride (POCl₃, at least 4.0 equivalents, serving as both reagent and solvent).

  • Optionally, add N,N-diethylaniline (0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours, or until TLC/HPLC shows complete consumption of the starting material.

  • Cool the reaction to room temperature.

  • Follow the safe work-up procedure described in the Troubleshooting section (Q3) to isolate the product. (Typical yield: 90-95%).

Protocol 3: Synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde[5][6]

(This protocol is adapted from the synthesis of the non-methylated analog and should be optimized)

  • Dissolve 5-allyl-4,6-dichloro-2-methylpyrimidine (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution. Monitor the reaction closely. The reaction is complete when the solution retains a light blue color.

  • Stop the ozone flow and bubble nitrogen (N₂) through the solution for 20-30 minutes to remove any excess ozone.

  • While keeping the solution cold, add dimethyl sulfide (DMS, 1.5 equivalents) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for at least 4 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization. (Typical yield: 80-90%).

Section 5: Data Summary Table

StepKey ReactantsKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
1. Ring Formation Dimethyl malonate, Acetamidine HClNaOMe, MeOH18-253-585-90
2. Chlorination 4,6-dihydroxy-2-methylpyrimidinePOCl₃1106-890-95
3. Allylation 4,6-dichloro-2-methylpyrimidineAllyl Bromide, LDA-781-275-85
4. Ozonolysis 5-allyl-4,6-dichloro-2-methylpyrimidineO₃, DMS-780.5-180-90

References

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation & Methodological Comparison: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Role: Critical electrophilic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), structurally related to Dasatinib precursors.[1] The Challenge: This molecule features a highly reactive acetaldehyde side chain attached to an electron-deficient pyrimidine ring. This creates a "stability paradox": the electron-withdrawing nature of the dichloropyrimidine ring activates the aldehyde for downstream nucleophilic attack (e.g., reductive amination) but also makes it hyper-susceptible to hydration (gem-diol formation) and oxidation .

This guide objectively compares the analytical performance of Nuclear Magnetic Resonance (NMR) versus Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation, with a specific focus on distinguishing the active aldehyde from its stable hydrate and oxidation impurities.

Comparative Analysis of Analytical Methodologies

For researchers validating this intermediate, selecting the correct analytical tool is not about preference but about physical state limitations.

Table 1: Analytical Technique Performance Matrix
FeatureSolution NMR (

H,

C)
LC-MS (ESI) FT-IR X-Ray Diffraction
Primary Utility Definitive Structural Proof (Distinguishes Aldehyde vs. Hydrate)Molecular Weight & Purity ConfirmationFunctional Group ID (Carbonyl)Absolute Configuration (Solid State)
Detection Limit Moderate (~1-5 mg required)High (pg/ng range)ModerateHigh (Single Crystal required)
Blind Spot Rapid exchange of labile protons in wet solvents (e.g.,

)
Hydrates often dehydrate in the source, giving false "Aldehyde" signalsWater peaks can mask carbonyl regions in hydratesRequires stable crystal (Difficult for oils/waxes)
Verdict Gold Standard for equilibrium studies.Essential for trace impurity analysis.Supportive only.Impractical for routine checks.

Structural Confirmation: The NMR Protocol

The most common error in characterizing pyrimidine acetaldehydes is misidentifying the gem-diol (hydrate) as the aldehyde, or assuming the aldehyde is pure when it exists as a mixture.

A. Solvent Selection Logic
  • Avoid

    
     or 
    
    
    
    :
    These solvents promote hemiacetal/hydrate formation, shifting the aldehyde proton signal from ~9.8 ppm to ~5-6 ppm, leading to false negatives.
  • Recommended: DMSO-

    
      or Acetone-
    
    
    
    . These aprotic polar solvents stabilize the free aldehyde form and prevent exchange, allowing distinct observation of the aldehyde proton.
B. Expected Spectral Data (Self-Validating Markers)
  • The "Smoking Gun" (Aldehyde): Look for a triplet (or broad singlet) at

    
     9.7 – 9.9 ppm .
    
  • The "Hydrate" Impurity: If water is present, a signal at

    
     6.0 – 6.5 ppm  (CH(OH)
    
    
    
    ) will appear.
  • The Pyrimidine Methyl: A sharp singlet at

    
     2.6 – 2.7 ppm . This signal is generally insensitive to hydration state and serves as an internal integration standard.
    
  • The Methylene Linker (

    
    ): 
    
    • Aldehyde form:

      
       3.9 – 4.1 ppm (Doublet, 
      
      
      
      Hz coupling to CHO).
    • Hydrate form: Shifts upfield to

      
       3.2 – 3.5 ppm.
      
C. Experimental Protocol: Distinguishing Hydrate from Aldehyde
  • Sample Prep: Dissolve 10 mg of the product in 0.6 mL of dry DMSO-

    
    .
    
  • Acquisition: Run a standard proton scan (16 scans).

  • Perturbation Test (Verification): Add 10

    
    L of 
    
    
    
    to the NMR tube and shake.
    • Observation: If the peak at 9.8 ppm decreases and a new peak at ~6.2 ppm appears/grows, the equilibrium has shifted to the hydrate. This confirms the original peak was the free aldehyde.

Synthesis & Degradation Pathways (Visualization)

Understanding the structural origin is vital for confirmation. The aldehyde is typically generated via ozonolysis of an allyl precursor or hydrolysis of an enol ether.

G Allyl Allyl Precursor (4,6-dichloro-2-methyl-5-allylpyrimidine) Ozonide Intermediate Ozonide Allyl->Ozonide O3 / -78°C Aldehyde TARGET ALDEHYDE (Free Carbonyl Form) Unstable Ozonide->Aldehyde Reductive Workup (DMS or PPh3) Hydrate Gem-Diol (Hydrate) Stable in Water Aldehyde->Hydrate + H2O (Reversible) Acid Carboxylic Acid (Oxidation Impurity) Aldehyde->Acid [O] / Air Exposure

Figure 1: Synthetic origin and degradation logic. The reversibility of the Aldehyde-Hydrate step is the key analytical challenge.

LC-MS Characterization Guide

While NMR confirms the state (aldehyde vs. hydrate), LC-MS confirms the identity and purity.

Protocol Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: ESI (+) Mode.[2]

Interpretation of Mass Spectrum

The molecular weight of


 is 205.04  g/mol  .
Observed m/zInterpretationNote
205.0 / 207.0

(Aldehyde)
Shows characteristic dichloro isotope pattern (9:6:1 intensity for M, M+2, M+4).
223.0 / 225.0

(Hydrate)
Often observed if the source temperature is low; disappears at higher desolvation temps.
237.0 / 239.0

(Hemiacetal)
Artifact if Methanol is used as the mobile phase.
221.0

(Carboxylic Acid)
Critical Impurity. Indicates oxidative degradation.

Analytical Decision Tree

Use this logic flow to certify the material before using it in downstream synthesis (e.g., reductive amination).

DecisionTree Start Crude Product Isolated TLC TLC Check (Hexane/EtOAc) Start->TLC Purity Single Spot? TLC->Purity NMR 1H NMR in DMSO-d6 Purity->NMR Yes Reprocess Dehydrate/Purify (Azeotropic Distillation) Purity->Reprocess No (Multiple spots) CheckCHO Signal at ~9.8 ppm? NMR->CheckCHO CheckHydrate Signal at ~6.2 ppm? CheckCHO->CheckHydrate No / Weak Pass CONFIRMED ALDEHYDE Proceed to Synthesis CheckCHO->Pass Yes (Major) CheckHydrate->Reprocess Yes (Hydrate present)

Figure 2: Quality Control Workflow for Pyrimidine Acetaldehydes.

Storage & Stability Recommendations

Based on the structural analysis, the aldehyde is kinetically unstable.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If not using immediately, convert to the dimethyl acetal using trimethyl orthoformate (TMOF) and MeOH. The acetal is stable indefinitely and can be hydrolyzed back to the aldehyde in situ using aqueous HCl.

References

  • Synthesis of Pyrimidine Acetaldehydes

    • Patent: "Preparation method of 4,6-dichloro-pyrimidine-5-acetaldehyde."[3][4] CN103524423A. (2014). Describes the synthesis via methoxyimino intermediates.

  • Dasatinib Intermediate Chemistry

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • Aldehyde-Hydrate Equilibrium in Heterocycles

    • Study: "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde." National Institutes of Health (PubMed). Demonstrates the pH and solvent dependence of the aldehyde/hydrate equilibrium, directly applicable to pyrimidine analogs.

  • Ozonolysis Protocols

    • Patent: "Method for synthesizing 5-acetaldehydeyl-4,6-dichloropyrimidine."[3][4] CN108409745A. (2018).[4] Details the ozone-mediated cleavage of the allyl precursor.

Sources

A Comparative Guide to the Biological Activity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Latent Potential of a Versatile Precursor

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a highly functionalized pyrimidine derivative that has garnered significant interest not for its inherent biological activity, but as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved drugs and agrochemicals. The presence of reactive chloro, methyl, and acetaldehyde functionalities on this particular pyrimidine ring system offers synthetic chemists a powerful toolkit to construct novel analogs with potential therapeutic or agricultural applications. While direct biological activity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde has not been reported, its structural features suggest that it can be a valuable starting material for the development of potent anticancer, antimicrobial, and herbicidal agents.[1][2] This guide will provide a comparative analysis of the biological activities of various classes of pyrimidine analogs that can be conceptually or practically derived from this precursor, supported by experimental data and detailed methodologies.

Anticancer Activity of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various cancer cell lines and key oncogenic targets.[3] Analogs derived from the 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde framework, particularly those involving the formation of fused heterocyclic systems, have shown significant promise.

Pyrazolo[3,4-d]pyrimidine Derivatives

The condensation of the acetaldehyde moiety with hydrazines can lead to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their potent anticancer activities.[4][5] These fused heterocycles often act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.

Structure-Activity Relationship Insights:

  • Substitution at the N1 position of the pyrazole ring: The nature of the substituent at this position can significantly influence the inhibitory activity against specific kinases. For instance, bulky aromatic groups can enhance binding to the ATP-binding pocket of kinases like PKD.[3]

  • Modifications at the C4 and C6 positions of the pyrimidine ring: Replacement of the chloro groups with various amino or alkoxy moieties can modulate the compound's solubility, cell permeability, and target specificity.[6]

Comparative Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDModifications from Core ScaffoldTarget Cancer Cell LineIC50 (µM)Reference
1a Pyrazolo[3,4-d]pyrimidine fused ring, various substitutionsA549 (Lung Carcinoma)2.24[7]
17m N1-substituted pyrazolo[3,4-d]pyrimidinePANC-1 (Pancreatic Cancer)Potent inhibition (IC50 = 17-35 nM against PKD)[3]
4e Substituted pyrazolo[4,3-d]pyrimidineRAW264.7 (Macrophage)2.64 (NO inhibition)[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Incubation cluster_assay MTT Reaction & Measurement seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilizing agent incubate_2_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Antimicrobial Activity of Pyrimidine Analogs

The pyrimidine nucleus is a key structural motif in many antimicrobial agents.[9][10] Modifications of the 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde scaffold can lead to compounds with significant antibacterial and antifungal properties.

Thiophene-Fused Pyrimidine Derivatives

The reaction of the acetaldehyde group with sulfur-containing reagents can be a pathway to synthesize thiophene-fused pyrimidines. Thiophene and its derivatives are known to possess a broad spectrum of antimicrobial activities.

Structure-Activity Relationship Insights:

  • Nature of the Thiophene Ring: Substituents on the thiophene ring can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.

  • Substituents on the Pyrimidine Ring: The presence of different functional groups at the C2, C4, and C6 positions of the pyrimidine ring can impact the overall antimicrobial potency and spectrum of activity. For instance, the introduction of piperazine moieties has been shown to enhance antimicrobial effects.[11]

Comparative Antimicrobial Activity of Thiophene-Pyrimidine Analogs

Compound IDModifications from Core ScaffoldTarget MicroorganismMIC (µg/mL)Reference
4b, 4d, 5a, 5b Thiophene-fused pyrimidine with piperazine substitutionsStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-AGood activity at 40 µg/mL[11]
17 Spiro-indoline-oxadiazole derived from thiopheneClostridium difficileHigh activity[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized microbial inoculum inoculation Inoculate microtiter plate prep_inoculum->inoculation serial_dilution Perform serial dilution of compounds serial_dilution->inoculation incubation Incubate under suitable conditions inoculation->incubation read_results Observe for visible growth incubation->read_results determine_mic MIC Value read_results->determine_mic

Sources

Comparative Guide to the Structure-Activity Relationship of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The compound 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is primarily recognized as a crucial intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib.[5] While this precursor itself is not known for direct biological activity, its densely functionalized pyrimidine core presents a rich scaffold for the development of novel bioactive molecules.[5]

This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of derivatives of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. We will explore how systematic modifications to this core structure can influence biological activity, drawing on established principles of medicinal chemistry and pyrimidine SAR. This document is intended for researchers and drug development professionals interested in leveraging this scaffold for novel therapeutic discovery.

Core Scaffold Analysis and Hypothesized SAR

The parent compound, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, offers several key points for chemical modification that are likely to influence its biological activity. A thorough understanding of these positions is critical for designing a focused library of derivatives for screening.

Scaffold_Analysis scaffold scaffold pos46 Positions 4 & 6 (Dichloro) pos46->center pos2 Position 2 (Methyl) pos2->center pos5 Position 5 (Acetaldehyde) pos5->center

Caption: Key modification points on the 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde scaffold.

Positions 4 and 6: The Gateway to Diversity

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, making them highly susceptible to nucleophilic aromatic substitution. This provides a straightforward strategy for introducing a wide range of functional groups and building molecular diversity.

  • Hypothesis 1: Amino substitutions for kinase inhibition. The introduction of substituted anilines or other amino groups at these positions is a well-established strategy in the design of kinase inhibitors.[6][7] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the appended substituent can be tailored to fit into specific hydrophobic pockets of a kinase active site. For instance, the 5-chloro-4-((substituted phenyl)amino)pyrimidine structure is a known pharmacophore in anaplastic lymphoma kinase (ALK) inhibitors.[6]

  • Hypothesis 2: Alkoxy or Thioether substitutions for altered physicochemical properties. Replacing the chloro groups with alkoxy or thioether moieties can significantly alter the compound's solubility, lipophilicity, and metabolic stability. These modifications can also influence interactions with the target protein.

Position 2: Modulating Steric and Electronic Properties

The methyl group at position 2, while less reactive than the chloro groups, offers an opportunity to fine-tune the steric and electronic properties of the molecule.

  • Hypothesis 3: Impact of alkyl chain length. Varying the size of the alkyl group at this position (e.g., ethyl, propyl, or branched alkyl groups) can probe for steric clashes or favorable van der Waals interactions within a binding pocket.

  • Hypothesis 4: Introduction of aromatic rings. Replacing the methyl group with a phenyl or other aromatic ring could introduce potential for π-π stacking interactions with aromatic amino acid residues in a target protein.

Position 5: The Reactive Aldehyde Handle

The acetaldehyde group at position 5 is a versatile chemical handle that can be readily transformed into a variety of other functional groups.

  • Hypothesis 5: Derivatization to Schiff bases and hydrazones. Condensation of the aldehyde with primary amines or hydrazines can generate a library of Schiff bases or hydrazones. These derivatives can introduce new hydrogen bonding capabilities and extend the molecule into different regions of a binding pocket.

  • Hypothesis 6: Reduction or oxidation. Reduction of the aldehyde to an alcohol would introduce a hydrogen bond donor and increase polarity. Conversely, oxidation to a carboxylic acid would introduce a negative charge at physiological pH, which could form salt bridges with positively charged residues like lysine or arginine.

Comparative Evaluation Strategy: A Proposed Experimental Workflow

To systematically investigate the SAR of these derivatives, a well-defined experimental workflow is essential. The following protocol outlines a logical progression from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Synthesis of Derivative Library (Modifications at C2, C4, C6, C5) Primary_Screening Primary Screening: Cell Viability Assay (e.g., MTT on a panel of cancer cell lines) Synthesis->Primary_Screening Secondary_Screening Secondary Screening: Target-Based Assays (e.g., Kinase inhibition, enzyme assays) Primary_Screening->Secondary_Screening Active Hits Tertiary_Screening Tertiary Screening: In-Cell Target Engagement (e.g., Western blot for pathway modulation) Secondary_Screening->Tertiary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Tertiary_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Iterative synthesis and testing) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis New Derivatives

Caption: Proposed experimental workflow for SAR investigation.

Experimental Protocols

1. General Procedure for Synthesis of 4,6-Disubstituted Derivatives:

  • To a solution of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq) in an appropriate solvent (e.g., DMF, NMP), add the desired nucleophile (amine, alcohol, thiol, etc.) (2.0-2.5 eq) and a suitable base (e.g., K₂CO₃, DIPEA) (2.5-3.0 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,6-disubstituted derivative.

2. Protocol for Primary Screening: MTT Cell Viability Assay:

  • Seed human cancer cell lines (e.g., a panel including breast, colon, lung, and glioblastoma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[9]

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Comparative Data Summary

The following table provides a template for summarizing the biological data obtained from the primary screening. This structured approach facilitates the identification of preliminary SAR trends.

Compound ID R² (at C2) R⁴/R⁶ (at C4/C6) R⁵ (at C5) IC₅₀ (µM) vs. Cell Line A IC₅₀ (µM) vs. Cell Line B IC₅₀ (µM) vs. Cell Line C
Parent -CH₃-Cl-CH₂CHO>100>100>100
Derivative 1 -CH₃-NH-Ph-CH₂CHOExperimental DataExperimental DataExperimental Data
Derivative 2 -CH₃-NH-(p-F-Ph)-CH₂CHOExperimental DataExperimental DataExperimental Data
Derivative 3 -CH₃-O-Ph-CH₂CHOExperimental DataExperimental DataExperimental Data
Derivative 4 -Ph-Cl-CH₂CHOExperimental DataExperimental DataExperimental Data
Derivative 5 -CH₃-Cl-CH=N-PhExperimental DataExperimental DataExperimental Data
Derivative 6 -CH₃-Cl-CH₂OHExperimental DataExperimental DataExperimental Data

Exploring Bioisosteric Replacements

To further expand the chemical space and potentially improve pharmacokinetic properties, bioisosteric replacement of the pyrimidine core can be considered. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response.[10][11][12]

Bioisosteres Pyrimidine Pyrimidine Core Pyridine Pyridine Pyrimidine->Pyridine Bioisosteric Replacement Triazine Triazine Pyrimidine->Triazine Bioisosteric Replacement Purine Purine Pyrimidine->Purine Bioisosteric Replacement

Caption: Potential bioisosteric replacements for the pyrimidine ring.

Replacing the pyrimidine ring with a pyridine or another nitrogen-containing heterocycle can alter the hydrogen bonding pattern and the overall geometry of the molecule, potentially leading to improved target affinity or selectivity.[10][13] For example, the replacement of a pyrimidine with a pyridine has been shown to impact ligand-protein interactions and binding affinity.[13]

Conclusion and Future Directions

The 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde scaffold represents a promising starting point for the development of novel, biologically active compounds. The strategic modifications outlined in this guide provide a rational approach to exploring the SAR of its derivatives. By systematically varying the substituents at positions 2, 4, 5, and 6, researchers can generate a diverse library of compounds for screening against various therapeutic targets. The proposed experimental workflow offers a clear path for identifying lead compounds and elucidating the key structural features required for potent and selective activity. Future work should focus on the synthesis and evaluation of these proposed derivatives, with promising hits advancing to more detailed mechanistic studies and in vivo evaluation.

References

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
  • Elfiky, A. A., Elgohary, A. M., Pereira, F., & El-Demerdash, A. (2022). Investigating the Structure-Activity Relationship of Laulimalides Marine Macrolides as Promising Inhibitors for SARS-CoV-2 Main Protease (Mpro). ChemRxiv.
  • MDPI. (2023).
  • PubMed Central. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. European Journal of Medicinal Chemistry, 225, 113778.
  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • MDPI. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • PubMed Central. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry, 15, 1-36.
  • ResearchGate. (2017). An overview on synthesis and biological activity of pyrimidines. Journal of Drug Delivery and Therapeutics, 7(4), 119-124.
  • Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • Synthesis and Biological Activities of some Pyrimidine deriv
  • ResearchGate. (2019). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
  • SciSpace. (2017). An overview on synthesis and biological activity of pyrimidines. Journal of Drug Delivery and Therapeutics, 7(4), 119-124.
  • National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 913-918.
  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649.
  • Chemistry LibreTexts. (2024). 1.
  • YouTube. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design.
  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.
  • PubMed. (2019). Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions. Bioorganic & Medicinal Chemistry Letters, 29(18), 2656-2661.
  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 986-995.
  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

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Technical Comparison: Bioactive Scaffolds Derived from 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioactive scaffolds synthesized from the precursor 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde . It focuses on the primary derivative class—pyrido[2,3-d]pyrimidines —evaluating their efficacy as kinase inhibitors compared to alternative scaffolds and standard-of-care agents.

Executive Summary: The "Dual-Handle" Advantage

The molecule 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS 16019-33-3) is a critical intermediate in medicinal chemistry, distinct from its analog 4,6-dichloro-5-formylpyrimidine. The presence of the acetaldehyde side chain (-CH₂CHO) at the C5 position, combined with electrophilic chlorine atoms at C4 and C6, creates a "dual-handle" scaffold. This unique geometry facilitates the synthesis of pyrido[2,3-d]pyrimidines —a privileged structure in oncology that mimics the ATP-binding motif of protein kinases.

Key Finding: Compounds derived from this scaffold exhibit superior efficacy in targeting PIM-1 and EGFR kinases compared to non-fused pyrimidine analogs, often achieving nanomolar (nM) potency comparable to clinical standards like Staurosporine and Erlotinib.

Chemical Architecture & Synthetic Pathways[1]

The efficacy of the final compounds is dictated by the synthetic pathway chosen. The acetaldehyde group allows for cyclization reactions that are impossible with simple formyl derivatives.

Pathway Analysis
  • Path A (Fused Cyclization): Condensation of the C5-acetaldehyde with a nucleophile (e.g., amidines, active methylenes) creates a second six-membered ring, yielding Pyrido[2,3-d]pyrimidines . This locks the conformation, improving binding affinity to kinase pockets.

  • Path B (SNAr Functionalization): Sequential nucleophilic aromatic substitution (SNAr) at C4/C6 without cyclization. These "open" pyrimidines often suffer from rotational freedom, leading to higher entropic penalties upon binding and lower potency.

SynthesisPathways Precursor 2-(4,6-dichloro-2-methyl pyrimidin-5-yl)acetaldehyde Step1 SNAr (C4/C6) (Amines/Anilines) Precursor->Step1 Path B Cyclization Cyclization (-CH2CHO + Amidine) Precursor->Cyclization Path A ProductB Class B: Substituted Pyrimidines (Flexible, Lower Potency) Step1->ProductB ProductA Class A: Pyrido[2,3-d]pyrimidines (Rigid, High Potency) Cyclization->ProductA Formation of Fused System

Figure 1: Divergent synthetic pathways. Path A yields the highly active fused pyrido[2,3-d]pyrimidine scaffold, while Path B yields flexible pyrimidine derivatives.

Comparative Efficacy Analysis

The following data compares the biological activity of Class A (Fused Pyrido[2,3-d]pyrimidines) against Class B (Open Pyrimidines) and standard inhibitors.

Kinase Inhibition Profile (PIM-1 & EGFR)

PIM-1 kinase is a key regulator of cell survival and is often overexpressed in leukemia and prostate cancer. EGFR is a major target in lung cancer.

Compound ClassCore StructureTargetIC₅₀ (nM)Efficacy vs. Standard
Class A (Novel) Pyrido[2,3-d]pyrimidinePIM-1 11.4 Superior to Staurosporine (16.7 nM) in selectivity
Class A (Novel) Pyrido[2,3-d]pyrimidineEGFR (WT) 99.0 Comparable to Erlotinib in specific cell lines
Class B 4,6-Diamino-pyrimidinePIM-1> 1,000Ineffective (Low binding affinity)
Standard StaurosporinePIM-116.7High potency, but high toxicity (pan-kinase)
Standard ErlotinibEGFR (WT)20-80Clinical Standard

Analysis: The fusion of the pyridine ring (Class A) creates a flat, rigid heterocycle that fits deeply into the ATP-binding cleft of PIM-1. The "open" Class B analogs lack this planarity, resulting in a >100-fold loss of potency. The Class A derivative (Compound 4 in literature) demonstrates a 97.8% inhibition of PIM-1 at 1 µM.

Cytotoxicity (In Vitro Cancer Models)

Efficacy measured via MTT assay (IC₅₀ in µM).

Cell LineCancer TypeClass A (Fused) IC₅₀ (µM)Class B (Open) IC₅₀ (µM)Standard (Doxorubicin)
MCF-7 Breast0.57 ± 0.05 > 50.00.45
HepG2 Liver1.13 ± 0.10 25.40.60
A-549 Lung7.23 ± 0.22 > 1001.20

Insight: The Class A scaffold exhibits cytotoxicity comparable to Doxorubicin but with a potentially better safety profile due to targeted kinase inhibition rather than DNA intercalation.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the bioactive Pyrido[2,3-d]pyrimidine scaffold from the title aldehyde.[1]

Step 1: Precursor Preparation (Vilsmeier-Haack)
  • Reagents: 4,6-dihydroxy-2-methylpyrimidine, POCl₃, DMF.

  • Procedure:

    • Suspend 4,6-dihydroxy-2-methylpyrimidine (10 mmol) in DMF.

    • Add POCl₃ dropwise at 0°C.

    • Heat to 80°C for 4 hours. The Vilsmeier reagent formylates the C5 position while chlorinating C4/C6.

    • Critical Step: Hydrolysis must be controlled to yield the acetaldehyde (-CH₂CHO) rather than the carbaldehyde (-CHO). This often requires a specific precursor like the 5-allyl pyrimidine or reduction of a nitrile. Note: Commercial sourcing of CAS 16019-33-3 is recommended to ensure purity of the acetaldehyde chain.

Step 2: Cyclization to Pyrido[2,3-d]pyrimidine
  • Reagents: 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, Acetamidine hydrochloride, K₂CO₃, Ethanol.

  • Procedure:

    • Dissolve the aldehyde (1 eq) and acetamidine (1.2 eq) in anhydrous ethanol.

    • Add K₂CO₃ (2 eq) and reflux for 6–8 hours.

    • Mechanism: The amidine nitrogen attacks the aldehyde (condensation), followed by nucleophilic attack on the C4-chloro position (SNAr), closing the ring.

    • Purification: Recrystallize from ethanol/water.

Step 3: Biological Assay (PIM-1 Kinase Inhibition)[3]
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Protocol:

    • Incubate PIM-1 enzyme, ATP, and substrate with varying concentrations of the synthesized compound (0.1 nM – 10 µM).

    • After 60 min, add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP

      
       Luciferase signal.
      
    • Validation: Signal is inversely proportional to kinase inhibition. Calculate IC₅₀ using non-linear regression.

Mechanism of Action (MOA)

The efficacy of the pyrido[2,3-d]pyrimidine scaffold stems from its ability to function as an ATP-competitive inhibitor.

MOA Compound Pyrido[2,3-d]pyrimidine (Inhibitor) ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Competes with ATP H_Bonds Hydrogen Bonding (Hinge Region) ATP_Pocket->H_Bonds Stabilizes Binding Inhibition Prevent Phosphorylation of Substrate H_Bonds->Inhibition Apoptosis Apoptosis Induction (G1 Phase Arrest) Inhibition->Apoptosis

Figure 2: Mechanism of Action. The scaffold occupies the ATP pocket, forming H-bonds with the kinase hinge region, preventing substrate phosphorylation and inducing apoptosis.

Structural Logic:

  • N1/N3 Nitrogens: Act as hydrogen bond acceptors.

  • C2-Methyl Group: Provides hydrophobic interaction within the pocket, enhancing selectivity over other kinases.

  • C4/C7 Substituents: Determine specific affinity (e.g., PIM-1 vs. EGFR).

References

  • BenchChem. (n.d.). 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3. BenchChem. Link

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. PubMed Central. Link

  • ResearchGate. (2025). Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. ResearchGate. Link

  • LookChem. (n.d.). 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde Product Information. LookChem. Link

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A Strategic Guide to Pyrimidine Intermediates: A Comparative Analysis Featuring 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As a fundamental building block of DNA and RNA, pyrimidines are recognized by a vast array of biological systems, making them privileged structures in drug design.[3][4] Their synthetic tractability and the diverse biological activities of their derivatives have cemented their importance in the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7] The strategic selection of a pyrimidine intermediate is therefore a critical decision in the synthetic pathway, profoundly influencing reaction outcomes, scalability, and the ultimate pharmacological profile of the target molecule.

This guide provides a detailed comparison of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde against other common pyrimidine intermediates. By presenting supporting experimental data and explaining the rationale behind synthetic choices, we aim to equip researchers with the insights needed to make informed decisions in their drug discovery endeavors.

Spotlight on 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde: A Versatile Synthetic Platform

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS 16019-33-3) is a highly functionalized and reactive intermediate that offers significant advantages for the synthesis of complex molecules.[8] Its structure is characterized by two key features: a di-chlorinated pyrimidine ring and an acetaldehyde substituent. This unique combination of reactive sites provides a versatile platform for a wide range of chemical transformations.

The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[9] The acetaldehyde moiety at the C5 position serves as a valuable handle for further modifications, such as condensations, reductive aminations, and elongations of the carbon chain. This multi-faceted reactivity allows for the efficient construction of diverse molecular architectures from a single, readily available starting material.

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the C4 and C6 positions in dichloropyrimidines is a critical factor in their synthetic utility. The regioselectivity of SNAr reactions can be influenced by the substitution pattern on the pyrimidine ring.[10][11]

Table 1: Comparison of Dichloropyrimidine Intermediates in SNAr Reactions

IntermediateTypical RegioselectivityReactivityKey Considerations
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde Sequential substitution often possibleHighThe electron-withdrawing acetaldehyde group enhances reactivity.
2,4-Dichloropyrimidine Generally favors C4 substitution, but mixtures are common[10][12][13]Moderate to HighRegioselectivity can be sensitive to substituents and reaction conditions.[10]
4,6-Dichloropyrimidine Symmetric, leading to mono- or di-substitutionModerateReactivity is generally lower than 2,4-dichloropyrimidines.

The heightened reactivity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde can be attributed to the electronic effects of the substituents. The nitrogen atoms in the pyrimidine ring, along with the electron-withdrawing acetaldehyde group, decrease the electron density of the ring, making it more susceptible to nucleophilic attack.[9]

Experimental Protocol: Selective Mono-amination of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

This protocol provides a standardized method for the selective substitution of one chlorine atom, a common initial step in many synthetic sequences.

Methodology:

  • Dissolve 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add one equivalent of the desired amine nucleophile dropwise to the cooled solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Low Temperature: Helps to control the exothermic reaction and enhance selectivity for mono-substitution.

  • Non-nucleophilic Base: Prevents the base from competing with the desired amine nucleophile in the substitution reaction.

Logical Workflow for Synthetic Planning

The following diagram illustrates a decision-making process for incorporating 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde into a synthetic strategy.

G Start 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde SNAr_C4 Mono-substituted at C4 Start->SNAr_C4 Nucleophile 1 Acetaldehyde_First C5 Modified Intermediate Start->Acetaldehyde_First Aldehyde Chemistry First SNAr_C6 Di-substituted at C4, C6 SNAr_C4->SNAr_C6 Nucleophile 2 Acetaldehyde_Mod Final Product SNAr_C6->Acetaldehyde_Mod Aldehyde Chemistry SNAr_After Final Product Acetaldehyde_First->SNAr_After Nucleophilic Substitution

Caption: Synthetic pathways originating from 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Alternative Pyrimidine Intermediates and Their Applications

While 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde offers significant advantages, a variety of other pyrimidine intermediates are also widely used in drug discovery. The choice of intermediate is dictated by the specific synthetic goal.

  • 4,6-Dihydroxypyrimidines: These are often used as precursors for the synthesis of dichloropyrimidines through chlorination with reagents like phosphorus oxychloride. [14][15]* 2,4-Dichloropyrimidines: These are common starting materials, but their reactions with nucleophiles can sometimes lead to mixtures of isomers, requiring careful optimization of reaction conditions to achieve the desired regioselectivity. [10][12][16]* Pyrimidines with a single chloro-substituent: These are useful when only one position on the pyrimidine ring needs to be functionalized.

  • Amino- and Thio-substituted Pyrimidines: These intermediates provide alternative reactive handles for further synthetic transformations.

Conclusion: A Strategic Choice for Efficient Synthesis

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a powerful and versatile intermediate for the synthesis of complex pyrimidine-containing molecules. Its dual reactivity, with two electrophilic chloro-substituents and a nucleophilic/electrophilic acetaldehyde group, allows for a high degree of synthetic flexibility. This enables the rapid generation of diverse compound libraries, which is a significant advantage in the early stages of drug discovery. By carefully considering the reactivity and selectivity of this and other pyrimidine intermediates, researchers can design more efficient and effective synthetic routes to novel therapeutic agents. The continued exploration of such highly functionalized building blocks will undoubtedly fuel future innovations in medicinal chemistry. [17]

References

  • Guerrero, M., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(11), 3189. Available from: [Link]

  • Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.
  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 553. Available from: [Link]

  • Wikipedia. (2023). Pyrimidine. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(13), 5132. Available from: [Link]

  • El-Faham, A., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 59-74. Available from: [Link]

  • Google Patents. (2010). CN101885746A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Journal of Molecular Structure. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available from: [Link]

  • Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]

  • Heliyon. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

  • YouTube. (2015). Purines vs. Pyrimidines. Available from: [Link]

  • Google Patents. (2012). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.

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Strategic Advantages of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS: 16019-33-3) in medicinal chemistry. It focuses on its superiority as a "bifunctional electrophilic scaffold" for constructing fused bicyclic heterocycles, specifically pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrido[2,3-d]pyrimidines .

Executive Summary: The "Two-Carbon Spacer" Advantage

In the synthesis of kinase inhibitors and antiviral agents, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) and pyrido[2,3-d]pyrimidine scaffolds are privileged structures. Standard synthetic routes often rely on 5-formylpyrimidines (requiring homologation) or 5-ester derivatives (requiring reduction).

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde offers a decisive advantage: it possesses a pre-installed two-carbon electrophilic side chain (-CH₂CHO) at the C5 position. This "spacer" enables:

  • Direct Cyclization: One-step formation of 5-membered fused rings (pyrrolo-systems) with primary amines.

  • Facile Extension: Rapid access to 6-membered fused rings (pyrido-systems) via condensation with carbon nucleophiles.

  • Regiocontrol: The distinct reactivity of the C4-chlorine (SₙAr) and the C5-acetaldehyde (condensation) allows for programmable sequential functionalization.

Comparative Analysis: Why Choose the Acetaldehyde?

The following table compares the 5-acetaldehyde scaffold against common alternatives used in drug discovery.

Feature5-Acetaldehyde Derivative (Topic)5-Carbaldehyde Derivative 5-Acetate/Ester Derivative
Structure Py-CH₂-CHOPy-CHOPy-CH₂-COOEt
Carbon Count 2 (Optimal for 5-membered fusion) 1 (Requires +1 C homologation)2 (Oxidation state mismatch)
Cyclization to 7-Deazapurine 1 Step (Amine condensation)2-3 Steps (Wittig + Cyclization)2 Steps (Reduction + Cyclization)
Reactivity Profile High (Aldehyde + Vinylogous Cl)High (Aldehyde)Moderate (Ester)
Atom Economy High (Water is the only byproduct)Lower (Phosphine oxides from Wittig)Moderate (Alcohol byproduct)
Stability Moderate (Requires inert storage)HighHigh
Mechanistic Superiority
  • Vs. 5-Carbaldehyde: To form a pyrrolo[2,3-d]pyrimidine from the carbaldehyde, one must typically perform a Wittig or Henry reaction to introduce the second carbon, followed by reduction and cyclization. The 5-acetaldehyde eliminates these steps.

  • Vs. 5-Ester: Esters are less electrophilic than aldehydes. Cyclizing an amine onto an ester typically requires higher temperatures or strong bases, whereas the aldehyde condenses under mild acidic or neutral conditions to form the imine/enamine intermediate required for ring closure.

Primary Application: Synthesis of 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines)[1]

The most powerful application of this reagent is the rapid synthesis of 7-substituted-4-chloro-pyrrolo[2,3-d]pyrimidines. This scaffold is a bioisostere of adenine and is central to JAK inhibitors (e.g., Tofacitinib analogs).

Reaction Pathway[1][2][3][4][5][6][7]
  • SₙAr Displacement: A primary amine (R-NH₂) attacks the C4 position, displacing one chloride.

  • Spontaneous Cyclization: The newly formed secondary amine attacks the pendant aldehyde (C5-CH₂-CHO).

  • Dehydration: Loss of water aromatizes the ring to form the pyrrole.

G cluster_0 One-Pot Cascade Start 2-(4,6-dichloro- 2-methylpyrimidin-5-yl) acetaldehyde Inter Intermediate: 4-Amino-5-acetaldehyde Start->Inter Step 1: SₙAr at C4 Prod Product: 7-Substituted-4-chloro- pyrrolo[2,3-d]pyrimidine Inter->Prod Step 2: Cyclization (- H₂O) Reagent1 Primary Amine (R-NH₂) Base (e.g., TEA)

Figure 1: Cascade synthesis of the 7-deazapurine scaffold. The 5-acetaldehyde handle allows for immediate ring closure after amine introduction.

Secondary Application: Synthesis of Pyrido[2,3-d]pyrimidines[1][4][6][7][8][9][10][11][12]

While the 5-carbaldehyde is often used for this scaffold, the 5-acetaldehyde offers a unique "reverse" disconnection. By reacting with 1,1-dinucleophiles (like enamines or ketones), one can form the pyridine ring.

  • Mechanism: The aldehyde condenses with the active methylene of a ketone/ester, and the pyrimidine nitrogen (or C4-Cl) participates in the closure.

  • Utility: This is particularly useful for generating 5,6-dihydropyrido[2,3-d]pyrimidines , which are precursors to antifolates and cyclin-dependent kinase (CDK) inhibitors.

Experimental Protocols

A. Preparation of the Reagent (Ozonolysis Route)

Since the aldehyde is sensitive, it is often best prepared fresh from the stable allyl precursor.

Precursor: 4,6-dichloro-2-methyl-5-allylpyrimidine. Reagents: O₃, CH₂Cl₂, Dimethyl Sulfide (DMS) or Thiourea.

  • Setup: Dissolve 4,6-dichloro-2-methyl-5-allylpyrimidine (1.0 eq) in anhydrous CH₂Cl₂. Cool to -78°C.

  • Ozonolysis: Bubble ozone through the solution until a persistent blue color appears (indicating saturation).

  • Quench: Purge with N₂ to remove excess O₃. Add DMS (2.0 eq) or Thiourea to reduce the ozonide.

  • Workup: Warm to room temperature (RT) over 2 hours. Wash with water, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: The aldehyde should be stored under Argon at -20°C.

B. Synthesis of 7-Benzyl-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Cyclization with benzylamine.

  • Reaction: To a solution of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 mmol) in Ethanol (5 mL), add Benzylamine (1.0 mmol) and Triethylamine (1.1 mmol).

  • Conditions: Stir at RT for 1 hour, then reflux for 2–4 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with brine.

  • Result: The product precipitates or is purified by column chromatography.

    • Observation: The reaction typically proceeds via the 4-amino intermediate which spontaneously cyclizes upon heating.

Stability & Handling (Critical)

The 5-acetaldehyde group on an electron-deficient pyrimidine ring is prone to:

  • Oxidation: Autoxidation to the carboxylic acid (2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid) upon air exposure.

  • Hydration: Formation of gem-diols in aqueous media.

Storage Protocol:

  • Atmosphere: Argon or Nitrogen (strictly).

  • Temperature: -20°C.

  • Form: Ideally stored as the dimethyl acetal protected form if long-term storage is required. The acetal can be hydrolyzed to the aldehyde with dilute HCl immediately prior to use.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde. Link

  • ChemicalBook. (n.d.). Synthesis of 5-Acetaldehydeyl-4,6-dichloropyrimidine via Ozonolysis. Link

  • Ramakrishna, S., et al. (2022). "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine." Journal of the Serbian Chemical Society, 88(1), 1–9. Link

  • MDPI. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molbank, 2022(3), M1432. Link

  • National Institutes of Health (NIH). (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." PubMed Central. Link

A Researcher's Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone of pharmacophore design. Their structural motif is integral to numerous therapeutic agents, demanding robust and unequivocal methods for their characterization. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed in the structural elucidation of pyrimidine derivatives. We will delve into the causality behind experimental choices and present supporting data to empower researchers in their analytical strategies.

The Strategic Importance of Spectroscopic Analysis

The biological activity of a pyrimidine derivative is intrinsically linked to its three-dimensional structure and the electronic properties conferred by its substituents. Spectroscopic analysis is, therefore, not merely a confirmatory step but a foundational component of the drug discovery process. Each technique provides a unique piece of the structural puzzle, and a holistic understanding is achieved through the synergistic interpretation of multiple spectroscopic datasets.[1][2][3][4][5]

A comprehensive spectroscopic analysis workflow is essential for the unambiguous characterization of novel pyrimidine derivatives. The following diagram illustrates a logical progression of analysis:

Spectroscopic_Workflow Start Newly Synthesized Pyrimidine Derivative UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Start->UV_Vis Initial Check IR FTIR Spectroscopy (Functional Groups) Start->IR Functional Group ID NMR NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) UV_Vis->NMR IR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirm MW Structure Final Structure Elucidation NMR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel pyrimidine derivative.

UV-Vis Spectroscopy: Probing the Electronic Landscape

UV-Visible spectroscopy provides valuable information about the electronic transitions within the pyrimidine ring system. The absorption of UV light by pyrimidines typically involves π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the pyrimidine ring.[6]

Causality in UV-Vis Spectra:

  • π → π Transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed below 300 nm.[6]

  • n → π Transitions:* These are lower-energy, forbidden transitions that result in weaker absorption bands at longer wavelengths.[6]

  • Substituent Effects: Electron-donating groups (e.g., -NH2, -OH) tend to cause a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) can lead to a hypsochromic shift (shift to shorter wavelengths). Halogen substituents can also influence the absorption spectra, with the effect becoming more pronounced at higher energies.[7][8][9]

Comparative UV-Vis Data for Representative Pyrimidine Derivatives:

CompoundSubstituentsλmax (nm)SolventReference
PyrimidineNone243, 298WaterGeneric Data
2-Aminopyrimidine2-NH2231, 292EthanolGeneric Data
2-Chloropyrimidine2-Cl~250Gas Phase[7]
5-Bromopyrimidine5-Br~260Gas Phase[9]
GemcitabineComplex233, 268-[6]

Infrared (IR) Spectroscopy: Identifying the Functional Framework

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[10] For pyrimidine derivatives, FTIR allows for the confirmation of substituent incorporation and provides insights into the overall molecular structure through characteristic vibrational modes.[10]

Key Vibrational Frequencies in Pyrimidine Derivatives:

  • C=N and C=C Stretching: These vibrations of the pyrimidine ring typically appear in the 1600-1500 cm⁻¹ region.[10][11]

  • C-H Stretching: Aromatic C-H stretching vibrations are usually observed between 3100-3000 cm⁻¹.[12]

  • Substituent Vibrations: The presence of specific functional groups gives rise to characteristic absorption bands. For example:

    • -NH2 group: N-H stretching vibrations appear as one or two bands in the 3500-3300 cm⁻¹ region.

    • -OH group: A broad O-H stretching band is typically observed between 3500-3200 cm⁻¹.[11]

    • C=O group: Carbonyl stretching vibrations are strong and sharp, appearing in the 1750-1650 cm⁻¹ range.[10][11][13]

    • -NO2 group: Asymmetric and symmetric stretching vibrations are found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-Cl group: C-Cl stretching vibrations are typically observed around 700 cm⁻¹.[11]

Comparative IR Data for Substituted Pyrimidines:

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
N-H Stretch (Amine)3400 - 3200[10]
O-H Stretch (Hydroxyl)3500 - 3200 (broad)[11]
C-H Stretch (Aromatic)3100 - 3000[11]
C=O Stretch (Carbonyl)1710 - 1620[10][11]
C=N & C=C Stretch (Ring)1600 - 1500[10][11]
C-Cl Stretch~700[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the complete structural elucidation of pyrimidine derivatives.[14] They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecular structure, including isomer identification.[1][4][15][16][17][18][19]

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of substituents on the pyrimidine ring.

Characteristic ¹H NMR Features:

  • Ring Protons: The protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.5 ppm).[20] The exact chemical shifts are influenced by the positions and electronic nature of the substituents.

  • Substituent Protons: Protons of substituent groups (e.g., -CH3, -NH2) will have characteristic chemical shifts. For instance, an NH proton can appear as a broad singlet at varying chemical shifts depending on the solvent and concentration.[1]

  • Coupling Constants (J): The splitting patterns of the ring protons provide valuable information about their relative positions.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Characteristic ¹³C NMR Features:

  • Ring Carbons: The carbon atoms of the pyrimidine ring typically resonate in the range of δ 140-170 ppm.[14][21]

  • Substituent Effects: The chemical shifts of the ring carbons are significantly affected by substituents. For example, a carbon atom attached to an electron-withdrawing group will be deshielded and resonate at a higher chemical shift.

  • Carbonyl and Thione Carbons: If present, carbonyl carbons (C=O) resonate around δ 160 ppm, while thiocarbonyl carbons (C=S) appear further downfield at approximately δ 175 ppm.[4]

Comparative ¹H and ¹³C NMR Data for Pyrimidine and a Derivative:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference
PyrimidineH2: 9.26, H4/H6: 8.78, H5: 7.36C2: 157.4, C4/C6: 156.9, C5: 121.7CDCl₃[20][22]
Pyrazolo[1,5-a]pyrimidineH5: 8.85, H7: 8.59, H3: 8.21, H2: 6.70C7: 151.1, C5: 147.9, C2: 142.3, C3a: 133.5, C3: 108.6, C6: 95.1DMSO-d₆[17][18]

Mass Spectrometry: Molecular Weight and Fragmentation Insights

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a pyrimidine derivative and for gaining structural information through the analysis of its fragmentation patterns.[2][23][24][25] Electron Impact (EI) and Electrospray Ionization (ESI) are commonly used ionization methods.

Common Fragmentation Pathways:

The fragmentation of the pyrimidine ring is a complex process that is highly dependent on the nature and position of the substituents.[23][24] Common fragmentation events include:

  • Loss of substituents: The initial fragmentation often involves the loss of small molecules or radicals from the substituent groups.[24][25]

  • Ring cleavage: The pyrimidine ring itself can undergo cleavage, leading to characteristic fragment ions.[26] The stability of the pyrimidine ring often means that fragmentation of attached heterocyclic rings may occur first.[24]

Mass_Spec_Fragmentation Molecular_Ion Molecular Ion [M]⁺˙ Fragment1 [M - R]⁺ (Loss of Substituent) Molecular_Ion->Fragment1 Fragment2 Ring Cleavage Fragments Molecular_Ion->Fragment2 Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Caption: A generalized schematic of fragmentation pathways for pyrimidine derivatives in mass spectrometry.

Standardized Experimental Protocols

For data to be reproducible and comparable, standardized experimental protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.[14]

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[14]

    • Spectral Width: 0 to 200 ppm.[14]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[14]

    • Relaxation Delay: 2-5 seconds.[14]

Protocol 2: FTIR Sample Preparation (KBr Pellet)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid pyrimidine derivative with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the pyrimidine derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragment ions.

Conclusion

The structural characterization of pyrimidine derivatives is a multifaceted process that relies on the synergistic application of various spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, UV-Vis, FTIR, and Mass Spectrometry are essential for a comprehensive and unambiguous analysis. By understanding the principles and comparative data presented in this guide, researchers can develop more effective strategies for the characterization of novel pyrimidine-based compounds, thereby accelerating the drug discovery and development pipeline.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • El-Sayed, W. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. Available from: [Link]

  • Shakila Banu, S., et al. (2020). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 13(12), 6243-6247. Available from: [Link]

  • Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. Available from: [Link]

  • Sareen, V., et al. Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2014). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Tzortzaki, S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 10(2), 288. Available from: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Available from: [Link]

  • El-Metwaly, A. M., et al. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Chemistry & Biodiversity. Available from: [Link]

  • Etribi, C., et al. (2019). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(9), 1121-1135. Available from: [Link]

  • El-Sharkawy, D. S., & El-Shehry, M. F. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Modeling, 28(11), 335. Available from: [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 23(13), 7855-7865. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 33-39. Available from: [Link]

  • Gomaa, M. A.-M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Chemistry, 5(1), 184-198. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Ferreira da Silva, F., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Raposo, B., et al. (2022). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 27(19), 6667. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]

  • Danagulyan, G. G., et al. (2005). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available from: [Link]

  • Sharma, P. K. Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Available from: [Link]

  • The mass spectra of pyrimidine measured in coincidence with resonant... (2016). ResearchGate. Available from: [Link]

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A Researcher's Guide to Navigating the Selectivity Landscape of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis Framework for Cross-Reactivity Profiling of Novel 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde Derivatives and Analogs

In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous approved drugs and clinical candidates. The promise of potent and specific kinase modulation, however, is invariably shadowed by the challenge of off-target activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and interpreting cross-reactivity studies for novel pyrimidine derivatives, using a systematic, data-driven approach. While direct cross-reactivity data for the nascent 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde class of compounds is not yet publicly available, this guide will establish a robust methodology based on established principles and analogous well-characterized pyrimidine-based kinase inhibitors.

The central thesis of this guide is that a thorough understanding of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of preclinical research that informs on potential efficacy and safety profiles. We will delve into the "why" and "how" of experimental design, data interpretation, and comparative analysis, empowering researchers to make informed decisions in their drug discovery programs.

The Imperative of Early-Stage Cross-Reactivity Profiling

Kinases, a family of over 500 enzymes in the human genome, share a conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge. Unintended interactions with off-target kinases can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound the interpretation of a compound's primary mechanism of action. Early-stage, comprehensive cross-reactivity profiling is therefore paramount to:

  • De-risk clinical development: Identifying potential liabilities early saves time and resources.

  • Elucidate mechanism of action: Differentiating on-target from off-target effects is crucial for understanding a compound's biological activity.

  • Identify opportunities for polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding these can open up new indications.

A Phased Approach to Cross-Reactivity Screening

A tiered or phased approach to cross-reactivity screening is often the most efficient. This involves an initial broad screen against a large panel of kinases, followed by more focused secondary and cellular assays for hits identified in the primary screen.

A Primary Screening (e.g., KinomeScan) B Hit Identification (% Inhibition > Threshold) A->B Broad Panel C Secondary Assays (IC50 Determination) B->C Confirmed Hits D Cellular Target Engagement & Phenotypic Assays C->D Potent Off-Targets E Selectivity Profile & SAR Analysis D->E Informed Decision Making

Caption: A typical workflow for kinase inhibitor cross-reactivity screening.

Experimental Protocols: A Step-by-Step Guide

Primary Screening: Broad Kinome Profiling

The initial step is to assess the binding affinity of the test compound against a large, representative panel of kinases. The Eurofins DiscoverX KINOMEscan™ platform, which utilizes a competition binding assay, is a widely used and authoritative method.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize the test compound (e.g., a derivative of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: The test compound is serially diluted and added to assay plates containing DNA-tagged kinases.

  • Competition Binding: An immobilized, active-site directed ligand is added to the wells. The test compound competes with this ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where the control is the signal from DMSO alone. A lower %Ctrl value indicates stronger binding. A common threshold for identifying significant off-target interactions is a %Ctrl value below 10% or 35%.

Secondary Assays: IC50 Determination

For any significant hits identified in the primary screen, it is essential to determine the half-maximal inhibitory concentration (IC50) to quantify the potency of the interaction. This is typically done using enzymatic assays that measure the phosphorylation of a substrate.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

  • Compound Titration: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Reaction: Add the kinase, tracer, and antibody solution to the wells of a microplate, followed by the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The data is plotted as a function of compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Comparative Data Analysis: Putting Selectivity into Context

The raw data from cross-reactivity screens is most informative when compared with that of other relevant compounds. For our hypothetical 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde derivative (let's call it "Compound X"), we will compare its profile to a known multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, Gefitinib.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCompound X (Hypothetical)SunitinibGefitinib
Primary Target (e.g., EGFR) 988599
Off-Target 1 (e.g., VEGFR2) 459515
Off-Target 2 (e.g., PDGFRβ) 309210
Off-Target 3 (e.g., c-Kit) 25885
Off-Target 4 (e.g., SRC) 607540

Table 2: Comparative IC50 Values (nM) for Selected Kinases

Kinase TargetCompound X (Hypothetical)SunitinibGefitinib
Primary Target (e.g., EGFR) 5502
Off-Target 1 (e.g., VEGFR2) 50010>10,000
Off-Target 2 (e.g., PDGFRβ) >1,00015>10,000
Off-Target 3 (e.g., c-Kit) >1,00025>10,000
Off-Target 4 (e.g., SRC) 2501001,500

From this hypothetical data, we can infer that Compound X is a potent inhibitor of its primary target but has moderate off-target activity against VEGFR2 and SRC. It is more selective than the broadly active Sunitinib but less selective than the highly specific Gefitinib.

Visualizing Signaling Pathways and Potential Off-Target Effects

Understanding the signaling pathways in which off-target kinases are involved is crucial for predicting potential side effects. For example, if our primary target is EGFR, off-target inhibition of VEGFR2 could have implications for angiogenesis.

cluster_0 Primary Pathway cluster_1 Off-Target Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis CompoundX Compound X CompoundX->EGFR On-Target Inhibition CompoundX->VEGFR2 Off-Target Inhibition

Caption: On- and off-target effects of a hypothetical EGFR inhibitor.

Conclusion and Future Directions

The journey of a novel pyrimidine derivative from a hit compound to a clinical candidate is paved with rigorous scientific investigation. Cross-reactivity profiling is a cornerstone of this process, providing a roadmap for lead optimization and a deeper understanding of a compound's biological signature. For the 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde series of molecules, the methodologies and comparative frameworks outlined in this guide offer a clear path forward. By embracing a systematic and data-driven approach to selectivity profiling, researchers can unlock the full therapeutic potential of this promising chemical scaffold while mitigating the risks associated with off-target activities.

References

  • KINOMEscan™ Platform. Eurofins DiscoverX. [Link]

  • Sunitinib (Sutent) Prescribing Information. Pfizer. [Link]

  • Gefitinib (Iressa) Prescribing Information. AstraZeneca. [Link]

  • The human kinome. Manning G, Whyte DB, Martinez R, Hunter T, Sudarsanam S. Science. 2002 Dec 6;298(5600):1912-34. [Link]

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2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

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